Furfurylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
furan-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C5H7NO/c6-4-5-2-1-3-7-5/h1-3H,4,6H2 | |
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InChI Key |
DDRPCXLAQZKBJP-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=COC(=C1)CN | |
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Molecular Formula |
C5H7NO | |
| Record name | FURFURYLAMINE | |
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DSSTOX Substance ID |
DTXSID6052295 | |
| Record name | Furfurylamine | |
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Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Furfurylamine appears as a colorless liquid. About the same density as water. Used as a corrosion inhibitor and to make soldering flux., Liquid, Colorless liquid; [CAMEO] Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |
| Record name | FURFURYLAMINE | |
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Flash Point |
99 °F (NFPA, 2010) | |
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Vapor Pressure |
4.73 [mmHg] | |
| Record name | Furfurylamine | |
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CAS No. |
617-89-0 | |
| Record name | FURFURYLAMINE | |
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| Record name | 2-Furanmethanamine | |
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Foundational & Exploratory
Synthesis of Furfurylamine from Furfural: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of furfurylamine from furfural, a key bio-based platform molecule. This compound is a valuable intermediate in the pharmaceutical, agrochemical, and polymer industries. This document details various synthetic methodologies, presents comparative quantitative data, and provides explicit experimental protocols.
Introduction
The conversion of biomass-derived compounds into high-value chemicals is a cornerstone of sustainable chemistry. Furfural, readily obtainable from the hemicellulose fraction of lignocellulosic biomass, is a versatile starting material for a range of furan derivatives. Among these, this compound is of significant interest due to its applications in the synthesis of pharmaceuticals, corrosion inhibitors, and resins. The primary route to this compound from furfural is through reductive amination, a reaction that involves the formation of an imine intermediate followed by its reduction.
This guide explores various catalytic systems and reaction conditions for the reductive amination of furfural, providing a comparative analysis of their efficiencies.
Catalytic Reductive Amination of Furfural
The direct reductive amination of furfural with ammonia and a reducing agent, typically hydrogen gas, is the most common method for synthesizing this compound. The choice of catalyst is crucial for achieving high selectivity and yield.
Nickel-Based Catalysts
Nickel catalysts, particularly Raney Ni and supported nickel systems, are widely employed due to their high activity and relatively low cost.
Table 1: Performance of Nickel-Based Catalysts in this compound Synthesis
| Catalyst | Temperature (°C) | H2 Pressure (MPa) | Time (h) | Solvent | Furfural Conversion (%) | this compound Selectivity (%) | this compound Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | | Raney Ni | 130 | 2.0 | 3 | 1,4-dioxane | 100 | 96.3 | 96.3 |[1] | | NiSi-T | 90 | - | - | - | - | - | 94.2 |[2] | | Ni6AlOx | 100 | 0.4 | 5 | - | - | - | 90 |[1] | | Fe3O4@SiO2-Ni | 115 | 2.0 | 3 | - | - | - | 100 |[1] |
Cobalt-Based Catalysts
Cobalt catalysts have also demonstrated high efficacy in the selective synthesis of this compound.
Table 2: Performance of Cobalt-Based Catalysts in this compound Synthesis
| Catalyst | Temperature (°C) | H2 Pressure (MPa) | Time (h) | Furfural Conversion (%) | this compound Selectivity (%) | this compound Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | | Raney Co | 120 | 1.0 | - | - | - | 98.9 |[1][3] |
Noble Metal Catalysts
Noble metal catalysts, such as Rhodium and Ruthenium, often exhibit high activity under milder conditions.
Table 3: Performance of Noble Metal-Based Catalysts in this compound Synthesis
| Catalyst | Temperature (°C) | H2 Pressure (MPa) | Time (h) | this compound Selectivity (%) | this compound Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | | Rh/Al2O3 | 80 | 2.0 | 2 | ~92 | - |[4] | | Ru/Nb2O5 | 70 | - | - | - | 89 |[1] | | Ru NP | 90 | 2.0 | 2 | - | 99 |[1] | | Pd NPs | Room Temp. | - | - | - | 97 |[1] |
Reaction Mechanism and Pathways
The reductive amination of furfural to this compound is believed to proceed primarily through an imine pathway. Furfural first reacts with ammonia to form a Schiff base (furfurylimine), which is then hydrogenated to this compound. The nature of the catalyst influences the relative rates of the condensation and hydrogenation steps, as well as potential side reactions such as the hydrogenation of the furan ring.[3][4]
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis of this compound via reductive amination.
Detailed Protocol for Synthesis using Raney Ni Catalyst[1]
This protocol is based on the high-yield synthesis of this compound using a commercial Raney Ni catalyst.
Materials:
-
Furfural
-
Raney Ni (commercial)
-
Ammonia (aqueous solution or gas)
-
1,4-dioxane (solvent)
-
Hydrogen (H2) gas
-
High-pressure autoclave reactor
Procedure:
-
In a typical experiment, charge the autoclave reactor with furfural, 1,4-dioxane as the solvent, and the specified amount of Raney Ni catalyst.
-
Seal the reactor and purge it several times with H2 to remove air.
-
Introduce ammonia into the reactor to achieve the desired molar ratio of furfural to ammonia (e.g., 1:2).
-
Pressurize the reactor with H2 to the desired pressure (e.g., 2.0 MPa).
-
Heat the reactor to the reaction temperature (e.g., 130 °C) while stirring.
-
Maintain the reaction conditions for the specified duration (e.g., 3 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess H2 pressure.
-
Open the reactor and filter the catalyst from the reaction mixture.
-
The resulting solution containing this compound can be purified by distillation.
-
Analyze the product yield and selectivity using gas chromatography (GC) or other suitable analytical techniques.
One-Pot Synthesis using Zinc Metal[5][6]
This method offers an alternative, environmentally friendly approach using zinc powder as the reducing agent in an aqueous medium.
Materials:
-
Furfural
-
Hydroxylammonium chloride (NH2OH·HCl)
-
Sodium carbonate (Na2CO3)
-
Zinc (Zn) powder
-
Ammonium chloride (NH4Cl)
-
Zinc chloride (ZnCl2)
-
Water
Procedure for Two-Step, One-Pot Synthesis:
-
Oximation: In a reaction vessel, dissolve furfural, hydroxylammonium chloride, and sodium carbonate in water. Stir the mixture at room temperature to form furfuryloxime.
-
Reduction: To the same reaction mixture, add zinc powder, ammonium chloride, and a catalytic amount of zinc chloride.
-
Heat the mixture (e.g., to 60°C) and stir for a short period (e.g., 15 minutes).
-
After the reaction is complete, filter the insoluble materials.
-
Basify the filtrate with a sodium hydroxide solution.
-
The this compound product can then be extracted and purified. A yield of up to 98% has been reported for this one-pot method.[5]
Chemoenzymatic Synthesis
A novel and green approach involves a chemoenzymatic strategy. This method first utilizes a heterogeneous catalyst to convert lignocellulosic biomass into furfural, followed by a biological amination step.
Table 4: Chemoenzymatic Synthesis of this compound
| Biomass Source | Chemical Catalyst | Biological Catalyst | this compound Yield from Furfural (%) | Reference | | --- | --- | --- | --- | | Corncob, Rice Straw, etc. | SO42−/SnO2–HAP | E. coli CCZU-XLS160 | >99 |[6] |
This hybrid approach demonstrates the potential for highly efficient and sustainable production of this compound directly from renewable biomass.
Conclusion
The synthesis of this compound from furfural can be achieved through various effective methods, with reductive amination over heterogeneous catalysts being the most prominent. Nickel and cobalt-based catalysts offer high yields and are cost-effective, while noble metal catalysts can operate under milder conditions. Alternative green methods, such as one-pot synthesis using zinc and chemoenzymatic routes, present promising avenues for environmentally benign production. The choice of synthetic route will depend on factors such as desired scale, cost considerations, and environmental impact. The detailed protocols and comparative data in this guide provide a solid foundation for researchers and professionals in the field to select and optimize the synthesis of this important chemical intermediate.
References
- 1. sandermanpub.net [sandermanpub.net]
- 2. Reductive amination of furfural to this compound with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Selective Synthesis of this compound by Reductive Amination of Furfural over Raney Cobalt - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 4. Reductive amination of furfural to this compound using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. sctunisie.org [sctunisie.org]
- 6. Efficient synthesis of this compound from biomass via a hybrid strategy in an EaCl:Gly–water medium - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Furfurylamine
Introduction
Furfurylamine, also known as (2-furanyl)methanamine, is a furan-based primary amine that serves as a versatile intermediate in the chemical and pharmaceutical industries.[1][2] Derived from furfural, which is readily obtainable from renewable biomass sources such as corncobs, this compound is considered a key platform chemical in green chemistry.[3][4] Its unique structure, combining a furan ring with an aminomethyl group, imparts a range of properties that make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, polymers, and corrosion inhibitors.[5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its key reactivity characteristics.
Physical Properties
This compound is a colorless to light yellow liquid with a characteristic amine-like, fishy odor.[3][5][7] It is miscible with water and soluble in common organic solvents such as ethanol and ether.[3][7] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₅H₇NO | [8] |
| Molecular Weight | 97.12 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | [3][5] |
| Odor | Strong, fishy, ammonia-like | [5][7] |
| Melting Point | -70 °C | [7][9][10] |
| Boiling Point | 145-146 °C | [7][9][10] |
| Density | 1.099 g/mL at 25 °C | [7][9][10] |
| Vapor Density | 3.35 (vs air) | [7][10][11] |
| Vapor Pressure | 4 mm Hg at 20 °C | [7][10][11] |
| Refractive Index | n20/D 1.490 | [7][10][11] |
| Flash Point | 46 °C (114.8 °F) | [10][12] |
| Water Solubility | Soluble | [3][5][9] |
| Solubility in other solvents | Soluble in ethanol, ether, chloroform, and ethyl acetate (slightly) | [3][7] |
Chemical Properties and Reactivity
This compound exhibits the typical reactivity of a primary amine. It is a chemical base and reacts exothermically with acids to form salts.[3][13] The lone pair of electrons on the nitrogen atom also makes it a good nucleophile. It is sensitive to air, absorbing carbon dioxide, which can lead to its degradation over time.[3][5]
Table 2: Chemical and Reactivity Data for this compound
| Property | Value | References |
| CAS Number | 617-89-0 | [8] |
| pKa | 9.12 ± 0.29 (Predicted) | [5][7] |
| pH | 11.6 (100 g/L in H₂O at 20 °C) | [5][7] |
| Stability | Air sensitive; absorbs carbon dioxide. | [3][5] |
| Incompatibilities | Acids, acid chlorides, acid anhydrides, strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), and epoxides. | [3][13][14] |
| Hazardous Decomposition Products | Under fire conditions, it can emit toxic fumes including nitrogen oxides (NOx) and carbon oxides. | [14][15] |
As a flammable liquid, this compound vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][13] It is also corrosive and can cause severe skin burns and eye damage.[8]
Synthesis of this compound
The most common method for the synthesis of this compound is the reductive amination of furfural.[2][9] This can be achieved through various chemical and chemoenzymatic routes.
Experimental Protocol: Reductive Amination of Furfural using a Zinc/Hydrochloric Acid System
This protocol describes a laboratory-scale synthesis of this compound from furfuryloxime, which is readily prepared from furfural.
Materials:
-
Furfuryloxime
-
Hydrochloric acid (6.0 M)
-
Zinc dust
-
Ammonia solution (30%)
-
Sodium hydroxide solution (6 M)
-
Cyclohexane
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of furfuryloxime (2 g, 18 mmol) in hydrochloric acid (6.0 M, 24 mL), slowly add zinc dust (4.71 g, 72 mmol) in portions.
-
Stir the resulting solution at room temperature for 2 hours.
-
To the resulting slurry, add a solution of ammonia (30%, 5.1 mL) and sodium hydroxide (6 M, 24 mL) dropwise.
-
Heat the mixture to 60 °C and stir for 15 minutes.
-
Cool the resultant solution and filter to remove any solids.
-
Extract the mother liquor with cyclohexane.
-
Dry the organic extract over anhydrous sodium sulfate and filter.
-
Remove the solvent under vacuum to yield this compound as a yellow liquid.[3][7]
Experimental Protocol: One-Pot Reductive Amination of Furfural in Water
This method provides a more direct, one-pot synthesis from furfural.[4]
Materials:
-
Furfural
-
Hydroxylammonium chloride
-
Sodium carbonate
-
Zinc dust
-
Ammonium chloride (NH₄Cl)
-
Zinc chloride (ZnCl₂)
-
Water
Procedure:
-
Mix furfural (10 mL, 120.72 mmol) and hydroxylammonium chloride (10.07 g, 144.86 mmol) in water (20 mL).
-
Add a solution of sodium carbonate (7.68 g, 72.43 mmol) in water (30 mL) dropwise to form furfuryloxime in situ.
-
Heat the resulting solution to 60 °C.
-
Add additional water (33 mL), zinc dust (55.27 g, 845.04 mmol), ammonium chloride (32.29 g, 603.6 mmol), and zinc chloride (1.64 g, 12.07 mmol).
-
Stir the mixture for 15 minutes at 60 °C.
-
After cooling and filtration, the product can be isolated from the aqueous solution.[4]
Logical Workflow of this compound Synthesis
The following diagram illustrates the general synthetic pathway from furfural to this compound via reductive amination.
Caption: General reaction scheme for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a key starting material in the synthesis of a variety of pharmaceutical compounds.[1][3] For instance, it is a precursor in the production of diuretics like furosemide, as well as certain antihypertensive and antiseptic agents.[3][16] Its ability to participate in various chemical reactions, including condensation, alkylation, and oxidation, makes it a versatile building block for creating complex molecular architectures.[5] Beyond pharmaceuticals, it is also utilized in the synthesis of agrochemicals, polymers, and as a corrosion inhibitor, highlighting its broad industrial relevance.[5][6]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.[8] It is a flammable liquid and vapor, and it is harmful if swallowed, in contact with skin, or inhaled.[10][14] It causes severe skin burns and eye damage.[8] Therefore, it is crucial to use personal protective equipment, including gloves, safety goggles, and respiratory protection, when handling this compound.[14][17] Work should be conducted in a well-ventilated area, and sources of ignition should be avoided.[14][17] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[5][15]
References
- 1. Synthesis of furfurylamine_Chemicalbook [chemicalbook.com]
- 2. sandermanpub.net [sandermanpub.net]
- 3. microchem.fr [microchem.fr]
- 4. sctunisie.org [sctunisie.org]
- 5. Page loading... [guidechem.com]
- 6. This compound (617-89-0) | Leading Chemical Wholesaler [chemicalbull.com]
- 7. This compound CAS#: 617-89-0 [m.chemicalbook.com]
- 8. This compound | C5H7NO | CID 3438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. 糠胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. dongaochem-metal.com [dongaochem-metal.com]
- 12. This compound | CAS#:617-89-0 | Chemsrc [chemsrc.com]
- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. fishersci.com [fishersci.com]
- 16. Page loading... [wap.guidechem.com]
- 17. nj.gov [nj.gov]
Unraveling the Conformational Landscape of Furfurylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the molecular structure and conformational preferences of furfurylamine. This compound, a key building block in medicinal chemistry and materials science, exhibits a flexible structure governed by the rotational isomerism of its aminomethyl side chain. Understanding its conformational landscape is crucial for predicting its chemical reactivity, biological activity, and physical properties. This document synthesizes findings from gas-phase electron diffraction (GED), microwave spectroscopy (MW), and computational studies to offer a comprehensive overview of its structural parameters and conformational dynamics. All quantitative data are presented in standardized tables for clarity and comparative analysis. Detailed experimental and computational methodologies are provided, and key conceptual frameworks are visualized using logical diagrams.
Introduction
This compound, with the chemical formula C₅H₇NO, consists of a furan ring substituted with an aminomethyl group. The rotational freedom around the C-C single bond connecting the furan ring and the aminomethyl group gives rise to different spatial arrangements, or conformers. The stability of these conformers is influenced by a delicate balance of steric effects and intramolecular interactions, such as hydrogen bonding between the amine protons and the furan ring's oxygen atom or π-electron system. This guide elucidates the structural details of the predominant conformers of this compound in the gas phase.
Conformational Analysis
Experimental and theoretical studies have demonstrated that this compound exists as a mixture of two primary conformers at room temperature: a gauche (skew) form and a syn (eclipsed) form.[1][2] The conformational equilibrium is defined by the dihedral angle (φ) between the C=C bond of the furan ring and the C-N bond of the aminomethyl side chain.
Conformational Equilibrium
At 298 K, the gauche conformer is the dominant species, accounting for approximately 87% of the molecular population in the gas phase.[1][3] The remaining 13% exists in the syn conformation.[1][3] This corresponds to a free energy difference of about 1.1 kcal/mol between the two conformers.[1] Computational studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d) level of theory support the greater stability of the gauche conformer, predicting an energy difference of approximately 0.9 kcal/mol.[1]
References
- 1. Hydration and Conformation of 2‑Ethylfuran Explored by Microwave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination of furfural to this compound using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Conformation of this compound studied by microwave spectra of five deuterated isotopomers of this compound [iris.cnr.it]
Spectroscopic data of Furfurylamine (NMR, IR, Mass Spec).
An In-depth Technical Guide to the Spectroscopic Analysis of Furfurylamine
This technical guide provides a comprehensive overview of the spectroscopic data for this compound (C₅H₇NO), a valuable building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.
Molecular Structure
This compound, also known as (furan-2-yl)methanamine, consists of a furan ring attached to an aminomethyl group.[1][2] Its structure is fundamental to interpreting its spectroscopic signatures.
Chemical Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the unique chemical environments of its atoms.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound displays characteristic signals for the protons on the furan ring and the aminomethyl group.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| -CH₂- (Methylene) | ~3.7 - 3.8 | Singlet | N/A |
| H-5 (Furan) | ~7.3 - 7.4 | Multiplet | |
| H-3 (Furan) | ~6.2 - 6.3 | Multiplet | |
| H-4 (Furan) | ~6.1 - 6.2 | Multiplet | |
| -NH₂ (Amine) | ~1.5 - 1.6 | Singlet (broad) | N/A |
Note: Chemical shifts are typically referenced to Tetramethylsilane (TMS) at 0 ppm. The exact shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum provides five distinct signals, corresponding to the five carbon atoms in this compound.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-2 (Furan, C-CN) | ~154 - 155 |
| C-5 (Furan) | ~141 - 142 |
| C-3 (Furan) | ~110 - 111 |
| C-4 (Furan) | ~106 - 107 |
| -CH₂- (Methylene) | ~38 - 39 |
Note: Data is referenced to a deuterated solvent signal (e.g., CDCl₃ at 77.0 ppm).[6]
Experimental Protocol for NMR Spectroscopy
The following outlines a standard procedure for acquiring high-quality NMR spectra of this compound.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[7][8] Ensure the sample is free of any solid particles by filtering it through a pipette with a small glass wool plug if necessary.[7]
-
Instrument Setup:
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters on a 400 MHz spectrometer include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.[12]
-
-
¹³C NMR Acquisition:
-
Data Processing:
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectroscopic Data
The IR spectrum of this compound shows characteristic absorption bands for N-H stretching of the amine, C-H stretching of the furan ring, and C-O stretching of the ether within the ring.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 (two bands) | N-H Stretch | Primary Amine (-NH₂) |
| ~3100 | C-H Stretch | Aromatic (Furan) |
| ~2850 - 2960 | C-H Stretch | Aliphatic (-CH₂-) |
| ~1600 | N-H Bend | Primary Amine (-NH₂) |
| ~1500, ~1450 | C=C Stretch | Aromatic (Furan) |
| ~1010 - 1150 | C-O-C Stretch | Ether (Furan) |
Note: Spectra are often acquired "neat," meaning the pure liquid is analyzed without a solvent.[1]
Experimental Protocol for IR Spectroscopy (Neat Liquid)
As a liquid at room temperature, this compound is readily analyzed as a thin film.[1][15]
-
Sample Preparation: Place one drop of pure this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[15][16]
-
Cell Assembly: Place a second salt plate on top of the first, creating a thin liquid film sandwiched between them.[15][16] Ensure the liquid spreads evenly.
-
Data Acquisition:
-
Cleaning: After analysis, disassemble the plates, rinse them thoroughly with a dry solvent like acetone, and return them to a desiccator to prevent moisture damage.[15][16]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and a characteristic base peak from the stable furfuryl cation.
| m/z Value | Assignment | Relative Intensity |
| 97 | [M]⁺ (Molecular Ion) | High |
| 81 | [M - NH₂]⁺ | Base Peak |
| 53 | [C₄H₅]⁺ | Moderate |
| 39 | [C₃H₃]⁺ | Moderate |
Note: The fragmentation pattern is a key identifier for the furfuryl moiety.
Experimental Protocol for Mass Spectrometry (Electron Ionization)
The following is a general procedure for obtaining an EI mass spectrum.
-
Sample Introduction: Introduce a small, volatile sample of this compound into the ion source of the mass spectrometer. This can be done via direct injection or, more commonly, through the output of a Gas Chromatograph (GC-MS).[18][19]
-
Ionization: In the ion source, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV).[20] This ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[20]
-
Fragmentation: The excess energy from ionization causes the molecular ion to fragment into smaller, characteristic ions and neutral radicals.[18][20]
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[18][20]
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[20]
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. This compound | C5H7NO | CID 3438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound(617-89-0) IR Spectrum [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound | 617-89-0 [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. chem.uiowa.edu [chem.uiowa.edu]
- 12. rsc.org [rsc.org]
- 13. sc.edu [sc.edu]
- 14. epfl.ch [epfl.ch]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. webassign.net [webassign.net]
- 17. ursinus.edu [ursinus.edu]
- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 19. spectrabase.com [spectrabase.com]
- 20. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Reaction Mechanisms of Furfurylamine with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms between furfurylamine and various aldehydes. This compound, a versatile primary amine derived from renewable resources, serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds and polymers. Its reactions with aldehydes are fundamental to the creation of novel chemical entities with potential applications in pharmaceuticals, agrochemicals, and material science. This document details the primary reaction pathways, presents quantitative data from key studies, outlines experimental protocols, and provides visual representations of the reaction mechanisms to facilitate a deeper understanding.
Core Reaction Mechanisms
The reaction of this compound with aldehydes can proceed through several key pathways, primarily dictated by the reaction conditions, the nature of the aldehyde, and the presence of catalysts. The most prominent mechanisms include the formation of Schiff bases, subsequent Pictet-Spengler cyclization, and the synthesis of difurfuryldiamines.
Schiff Base Formation
The initial and often reversible step in the reaction between this compound and an aldehyde is the formation of a Schiff base (an imine). This condensation reaction involves the nucleophilic attack of the primary amine of this compound on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.
The reaction is typically catalyzed by either an acid or a base. Acid catalysis proceeds by protonating the carbonyl group, increasing its electrophilicity. The reaction is believed to proceed via an imine pathway, though the imine intermediate can be highly reactive and difficult to isolate.[1]
Pictet-Spengler Reaction
A significant and widely utilized reaction involving this compound and aldehydes is the Pictet-Spengler reaction. This reaction leads to the formation of tetrahydro-β-carboline or tetrahydroisoquinoline ring systems, which are common scaffolds in natural products and pharmaceutically active compounds.[2][3][4][5] The reaction begins with the formation of a Schiff base, which then undergoes an intramolecular electrophilic substitution on the electron-rich furan ring, followed by a cyclization step.[2][3][4][6]
The driving force for this reaction is the electrophilicity of the iminium ion generated from the condensation of the aldehyde and the amine under acidic conditions.[4] For this reason, an acid catalyst is typically required.[2][4] The nucleophilicity of the aromatic ring is a key factor, with electron-rich rings like furan providing good yields under mild conditions.[2][4]
Formation of Difurfuryldiamines
Under acidic conditions, this compound can react with aldehydes to form difurfuryldiamines.[7][8] This reaction involves the electrophilic substitution of a second molecule of this compound onto an intermediate formed from the initial reaction of this compound and the aldehyde. The reaction is complex and can be influenced by side reactions.[9]
A kinetic model for the acid-catalyzed formation of difurfuryldiamines suggests a two-step mechanism.[9] The selectivity of the reaction towards the desired difurfuryldiamine is greater with acetaldehyde than with formaldehyde.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the reaction of this compound with aldehydes.
Table 1: Reaction Conditions and Yields for Difurfuryldiamine Synthesis [7]
| Aldehyde | This compound:Aldehyde Ratio | Acid | Temperature (°C) | Time (min) | Yield (%) |
| Formaldehyde | 2:1 | 6 M HCl | 25 | 70 | ~29 (by GC) |
| Acetaldehyde | 2:1 | 3 M HCl | 30 | 30 | ~67 (by GC) |
| Formaldehyde | 1:1 | 6 M HCl | 24 | - | Lower yield, increased side products |
| Acetaldehyde | 1.8-2.0:1 | - | - | - | Optimal ratio |
Table 2: Reductive Amination of Furfural to this compound [10]
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Furfural Conversion (%) | This compound Selectivity (%) |
| Raney Ni | 130 | 2.0 | 3 | 100 | 96.3 |
| Raney Ni | 70 | - | - | - | < 20 |
| Rh/Al₂O₃ | 80 | - | 2 | - | ~92 |
Experimental Protocols
Synthesis of 5,5'-Methylenedithis compound[7]
-
Materials : this compound (purified by vacuum distillation), 35 wt% formaldehyde solution, 6 M hydrochloric acid, 6 M sodium hydroxide, chloroform.
-
Procedure :
-
Add 22.5 g of this compound to a 500 mL round-bottom flask and cool in an ice bath to 25 °C.
-
Slowly add 165 mL of 6 M hydrochloric acid while maintaining the temperature at or near 25 °C.
-
Remove the flask from the ice bath and add 9.2 mL of a 35 wt% formaldehyde solution dropwise.
-
After 70 minutes, neutralize the reaction mixture by adding 166 mL of 6 M sodium hydroxide.
-
Extract the product with chloroform (2 x 110 mL).
-
The combined organic layers are then processed to isolate the product.
-
Synthesis of 1,3,5-Trifurfurylhexahydro-1,3,5-triazine[7]
-
Materials : this compound, 10 wt% phosphoric acid, 35 wt% formaldehyde solution, chloroform.
-
Procedure :
-
Combine 40 g of this compound and 200 mL of 10 wt% phosphoric acid in a 500 mL flask in an ice bath.
-
Add a 35 wt% formaldehyde solution (16 mL) dropwise. The initially clear solution will become cloudy, and a thick amber-colored solid will deposit.
-
Extract the reaction mixture with chloroform (2 x 100 mL).
-
Wash the combined chloroform layer with water (100 mL), dry over molecular sieves, and evaporate to yield the product.
-
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the synthesis and analysis of this compound-aldehyde reaction products.
References
- 1. Reductive amination of furfural to this compound using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pictet-Spengler_reaction [chemeurope.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 10. sandermanpub.net [sandermanpub.net]
Thermochemical Properties of Furfurylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core thermochemical properties of furfurylamine, a furan-based compound of significant interest in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals. This document summarizes key quantitative data, details the experimental methodologies used for their determination, and presents visual representations of the experimental workflows.
Core Thermochemical Data
The thermochemical properties of this compound are crucial for understanding its stability, reactivity, and energy content, which are vital parameters in process design, safety assessments, and the development of novel synthetic routes. The available quantitative data for this compound at T = 298.15 K and p° = 0.1 MPa are summarized in the tables below.
| Property | Symbol | Value | State |
| Standard Molar Enthalpy of Formation | ΔfHₘ° | -(92.6 ± 1.1) kJ·mol⁻¹ | Liquid |
| Standard Molar Enthalpy of Formation | ΔfHₘ° | -(43.5 ± 1.4) kJ·mol⁻¹ | Gas |
| Standard Molar Energy of Combustion | ΔcHₘ° | - | Liquid |
| Standard Molar Enthalpy of Vaporization | ΔvapHₘ° | (49.1 ± 0.8) kJ·mol⁻¹ | - |
Experimental Protocols
The determination of the thermochemical properties of this compound relies on precise calorimetric techniques. The following sections detail the methodologies employed in the cited research.
Static Bomb Combustion Calorimetry
The standard molar energy of combustion of liquid this compound was determined using a static bomb combustion calorimeter. This technique measures the heat released when a substance is completely combusted in a constant-volume vessel (the "bomb") filled with an excess of oxygen under pressure.
Methodology:
-
Sample Preparation: A known mass of the liquid this compound sample is placed in a crucible within the combustion bomb. A cotton fuse is positioned to ensure ignition.
-
Bomb Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 3.04 MPa.
-
Calorimeter Setup: The bomb is placed in a calorimeter vessel containing a precisely measured quantity of water. The calorimeter is then sealed in an outer jacket to minimize heat exchange with the surroundings.
-
Ignition and Temperature Measurement: The sample is ignited by passing an electric current through an ignition wire. The temperature of the water in the calorimeter is monitored with high precision before, during, and after the combustion reaction.
-
Data Analysis: The energy equivalent of the calorimeter is determined by calibrating with a substance of known combustion energy, such as benzoic acid. The standard molar energy of combustion of this compound is then calculated from the corrected temperature rise and the energy equivalent of the calorimeter.
High-Temperature Calvet Microcalorimetry
The standard molar enthalpy of vaporization of this compound was determined using a high-temperature Calvet microcalorimeter. This method measures the heat flow associated with the phase transition of a substance from liquid to gas.
Methodology:
-
Sample Introduction: A small, accurately weighed sample of this compound is placed in a sample cell.
-
Isothermal Measurement: The sample cell is dropped from room temperature into the pre-heated microcalorimeter, which is maintained at a constant high temperature (T = 298.15 K for this experiment).
-
Vaporization: The heat absorbed by the sample to first heat up and then completely vaporize is measured by the surrounding thermopiles.
-
Calibration: The apparatus is calibrated using a substance with a known enthalpy of vaporization or by electrical calibration (Joule effect).
-
Calculation: The standard molar enthalpy of vaporization is calculated from the integrated heat flow signal, the mass of the sample, and its molar mass.
Visualizations
The following diagrams illustrate the experimental workflows for the determination of the thermochemical properties of this compound.
A Technical Guide to the Solubility of Furfurylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of furfurylamine in various organic solvents. Due to a notable scarcity of specific quantitative solubility data in publicly available literature, this document focuses on consolidating qualitative solubility information, outlining the general principles governing the solubility of amines, and providing a detailed, standardized experimental protocol for the quantitative determination of this compound solubility. This guide is intended to be a valuable resource for laboratory professionals, enabling informed solvent selection for synthesis, purification, and formulation development involving this compound.
Introduction
This compound, a heterocyclic amine derived from furfural, serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and corrosion inhibitors.[1] Its utility in these applications is fundamentally linked to its solubility in various reaction and purification media. A thorough understanding of its solubility profile is therefore critical for optimizing process parameters, enhancing reaction yields, and ensuring the purity of final products.
This guide addresses the current gap in quantitative solubility data by providing a framework for its experimental determination and offering qualitative insights based on established chemical principles and available data.
Physicochemical Properties of this compound
A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₅H₇NO | [2][3] |
| Molecular Weight | 97.12 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 145-146 °C | [4] |
| Melting Point | -70 °C | [4] |
| Density | 1.099 g/mL at 25 °C | [4] |
| Flash Point | 37 °C | [3] |
Solubility of this compound: A Qualitative Overview
While precise quantitative data is limited, several sources provide qualitative descriptions of this compound's solubility. These are summarized in the table below. The general principle that "like dissolves like" is a useful guide; as a polar molecule, this compound is expected to be more soluble in polar solvents.[5]
| Solvent | Solvent Type | Solubility/Miscibility | Reference |
| Water | Polar Protic | Miscible/Soluble | [1][3] |
| Ethanol | Polar Protic | Soluble | [1] |
| Diethyl Ether | Polar Aprotic | Soluble | [1] |
| Chloroform | Nonpolar | Slightly Soluble | [4] |
| Ethyl Acetate | Polar Aprotic | Slightly Soluble | [4] |
Aliphatic amines generally exhibit significant solubility in polar organic solvents.[6] The solubility tends to decrease as the carbon chain length of the solvent increases.[6] Aromatic amines, on the other hand, tend to be more soluble in aromatic solvents.[7] Given its structure, which includes a polar amine group and a less polar furan ring, this compound's solubility is influenced by both of these molecular features.
Experimental Protocol for Quantitative Solubility Determination
The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid amine, such as this compound, in an organic solvent. The isothermal shake-flask method is a widely accepted technique for this purpose.
Objective: To determine the equilibrium concentration of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Calibrated thermometer
-
Glass vials with airtight seals (e.g., screw caps with PTFE septa)
-
Analytical balance
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (chemically compatible with the solvent)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
To each vial, add a known volume or mass of the selected organic solvent. The amount of this compound should be sufficient to ensure that a separate phase of undissolved this compound is visible after equilibration.
-
-
Equilibration:
-
Securely seal the vials.
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the viscosity of the mixture. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled bath for at least 24 hours to allow for complete phase separation. The undissolved this compound should form a distinct layer.
-
-
Sampling and Analysis:
-
Carefully extract an aliquot of the clear, saturated solvent phase using a syringe. Avoid disturbing the undissolved this compound layer.
-
Filter the aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask to remove any suspended microdroplets.
-
Accurately weigh the collected sample.
-
Dilute the sample to a known volume with the same solvent.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC or HPLC method.
-
-
Data Calculation:
-
From the measured concentration and the dilution factor, calculate the concentration of this compound in the saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL, mol/L, or mass fraction.
-
Safety Precautions:
-
This compound is a flammable and corrosive liquid.[8] Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the experimental determination of this compound solubility.
Conclusion
While there is a clear need for more extensive quantitative data on the solubility of this compound in a wider range of organic solvents, the available qualitative information and established principles of chemical solubility provide a solid foundation for its use in research and development. The experimental protocol detailed in this guide offers a robust methodology for generating the precise, quantitative data required for process optimization and regulatory compliance. It is anticipated that the application of such standardized methods will contribute to a more comprehensive understanding of this important chemical intermediate's behavior in various solvent systems.
References
- 1. microchem.fr [microchem.fr]
- 2. This compound, 99+% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 617-89-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. education.com [education.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. chempoint.com [chempoint.com]
Furfurylamine: A Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of furfurylamine. This compound, a versatile primary amine derived from biomass, is a valuable building block in the pharmaceutical, agrochemical, and polymer industries. Understanding its stability profile is critical for ensuring the quality, safety, and efficacy of products throughout their lifecycle. This document summarizes key degradation pathways, provides relevant (though sometimes surrogate) quantitative data, outlines experimental protocols for stability testing, and presents visual representations of degradation mechanisms and workflows.
Chemical Properties and Intrinsic Stability
This compound is a colorless to pale yellow liquid with a characteristic amine-like odor. It is miscible with water and soluble in many organic solvents.[1] Its structure, featuring a furan ring and a primary amine, dictates its reactivity and stability. The lone pair of electrons on the nitrogen atom confers basic properties, while the furan ring is susceptible to electrophilic attack and oxidation.[1]
This compound is known to be sensitive to air and absorbs carbon dioxide, leading to degradation.[1] Therefore, it should be stored under an inert atmosphere to maintain its purity.
Table 1: General Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇NO | [1] |
| Molecular Weight | 97.12 g/mol | [1] |
| Boiling Point | 145-146 °C | [1] |
| Melting Point | -70 °C | [1] |
| Density | 1.05 g/mL at 25 °C | [1] |
| pKa | ~9.12 (Predicted) | [1] |
| Solubility | Soluble in water | [1] |
Degradation Pathways
This compound can degrade through several pathways, including oxidation, acid- and base-catalyzed reactions, thermal decomposition, and photolysis.
Oxidative Degradation
Oxidative degradation is a significant pathway for this compound. The furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of various degradation products. A key oxidative transformation is the aza-Achmatowicz reaction .
The aza-Achmatowicz reaction is an oxidative rearrangement of a this compound derivative to a substituted piperidinone. This reaction is typically carried out using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or bromine in methanol.[2][3][4] The reaction proceeds through the formation of an intermediate that undergoes intramolecular cyclization.
The general mechanism involves the following steps:
-
Oxidation of the furan ring.
-
Ring opening to form a dicarbonyl intermediate.
-
Intramolecular cyclization to form a hemiaminal.
-
Further rearrangement to yield the piperidinone product.
References
Methodological & Application
Application Notes and Protocols: The Role of Furfurylamine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfurylamine, a bio-based primary amine derived from furfural, serves as a critical building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] Its furan moiety is a privileged structure in medicinal chemistry, contributing to the biological activity of the final drug molecule. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceuticals, including the diuretic Furosemide, the H2-receptor antagonist Ranitidine, the antihistamine Barmastine, and the cholinergic agent Furtrethonium.
This compound in the Synthesis of Furosemide
Furosemide is a potent loop diuretic used to treat edema and hypertension.[3] The synthesis of Furosemide involves the condensation of this compound with a substituted sulfamoylbenzoic acid. Two primary routes for the synthesis of the sulfamoylbenzoic acid precursor are outlined below, followed by the final condensation step with this compound.
Quantitative Data Summary for Furosemide Synthesis
| Precursor Route | Key Intermediate | Reported Yield of Final Condensation | Overall Yield | Reference |
| Route 1 | 2,4-Dichloro-5-sulfamoylbenzoic Acid | 35-50% | Not specified | [4][5] |
| Route 2 | 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid | Up to 96% | Not specified | [4] |
Experimental Protocols for Furosemide Synthesis
Route 1: From 2,4-Dichlorobenzoic Acid
Step 1: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid
This multi-step process involves the chlorosulfonation of 2,4-dichlorobenzoic acid followed by ammonolysis.[3]
Step 2: Condensation of 2,4-Dichloro-5-sulfamoylbenzoic Acid with this compound
-
Reaction: 2,4-dichloro-5-sulfamoylbenzoic acid is reacted with this compound in the absence of water.
-
Reagents and Conditions: An alkali salt of 3-sulfamoyl-4,6-dichlorobenzoic acid is reacted with approximately 3 equivalents of this compound.
-
Temperature: The reaction is carried out at a temperature of 120-140°C.
-
Work-up: The resulting alkali salt of Furosemide is then acidified to yield the final product.[5]
Route 2: High-Yield Synthesis from 4-Chloro-2-fluoro-toluene
Step 1: Synthesis of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid
This involves the photochlorination of 4-chloro-2-fluoro-toluene, followed by aminosulfonylation.[5]
Step 2: Condensation of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid with this compound
-
Reaction: 4-chloro-2-fluoro-5-sulfamoylbenzoic acid is condensed with this compound.
-
Reagents and Conditions: The reaction is carried out by heating a mixture of the acid and this compound.
-
Temperature: 95°C
-
Duration: 2 hours
-
Work-up: The reaction mixture is poured into water and acidified with glacial acetic acid to a pH of 4. The crystalline product is separated, washed with water, and recrystallized from ethanol.[4]
Experimental Workflow: Furosemide Synthesis
References
- 1. Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 5. US5739361A - Process for the preparation of furosemide - Google Patents [patents.google.com]
Furfurylamine: A Versatile Bio-based Building Block for Active Pharmaceutical Ingredients
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Furfurylamine, a bio-based amine derived from renewable resources, serves as a crucial starting material and intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its unique furan moiety and reactive amino group make it an ideal scaffold for the construction of complex heterocyclic compounds with significant therapeutic value. This document provides detailed application notes on the use of this compound in the synthesis of two prominent APIs, Furosemide and Ranitidine. It includes comprehensive experimental protocols, quantitative data, and visualizations of their mechanisms of action to support researchers in drug discovery and development.
Introduction to this compound in API Synthesis
This compound is a colorless to light yellow liquid derived from furfural, which is produced from lignocellulosic biomass.[1] As a bio-based chemical, it aligns with the principles of green chemistry, offering a sustainable alternative to petroleum-based starting materials.[2] The furan ring system is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and exhibiting a wide range of biological activities.[3] The primary amino group of this compound allows for facile amide bond formation and serves as a key reactive handle for introducing the furan scaffold into target molecules.[4]
This versatile building block is instrumental in the synthesis of various pharmaceuticals, including diuretics, anti-ulcer agents, and antiseptics.[5][6] Its incorporation can influence the pharmacokinetic and pharmacodynamic properties of the final API.
Application: Synthesis of Furosemide
Furosemide is a potent loop diuretic used to treat edema associated with heart failure, liver cirrhosis, and renal disease.[7] The synthesis of furosemide involves the condensation of a substituted sulfamoylbenzoic acid with this compound.[4][8]
Synthetic Scheme
A high-yield synthetic route to furosemide involves the reaction of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid with this compound.[9]
Reaction:
4-chloro-2-fluoro-5-sulfamoylbenzoic acid + this compound → Furosemide
Quantitative Data for Furosemide Synthesis
| Parameter | Value | Reference |
| Starting Material | 4-chloro-2-fluoro-5-sulfamoylbenzoic acid | [9] |
| Reagent | This compound | [9] |
| Yield | 96% | [9] |
| Melting Point | 206-208 °C | [9] |
| Appearance | White, microcrystalline powder | [10] |
Characterization Data for Furosemide
| Technique | Data | Reference |
| ¹H NMR (600 MHz, H₂O, pH 7.0) | δ (ppm): 8.58, 7.46, 7.00, 6.38, 6.37, 6.33, 6.32, 4.50 | [11][12] |
| ¹³C NMR | Signals corresponding to the aromatic and furan carbons are observed. | [11][13] |
| FTIR (KBr) | ν (cm⁻¹): 3396 & 3349 (NH₂ stretching), 3280 (NH stretching), 1670 (C=O stretching), 1141 (SO₂ stretching) | [6] |
| Mass Spectrometry | Consistent with the molecular weight of Furosemide (330.77 g/mol ). | [11] |
Detailed Experimental Protocol for Furosemide Synthesis
This protocol is adapted from a patented high-yield process.[9]
Materials:
-
4-chloro-2-fluoro-5-sulfamoyl-benzoic acid
-
This compound
-
2-methoxy-ethanol or dimethylformamide (solvent)
-
Glacial acetic acid
-
Water
-
Ethanol
Procedure:
-
In a reaction vessel, create a mixture of 4-chloro-2-fluoro-5-sulfamoyl-benzoic acid and this compound. The molar ratio of this compound to the benzoic acid derivative should be between 2 and 6. The reaction can be carried out in a solvent such as 2-methoxy-ethanol or dimethylformamide.
-
Heat the reaction mixture to 95 °C and maintain this temperature for 2 hours with stirring.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Acidify the aqueous mixture to a pH of 4 using glacial acetic acid to precipitate the crude furosemide.
-
Isolate the crystalline product by filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure furosemide.
-
Dry the purified furosemide. The expected yield is approximately 96%, with a melting point of 206-208 °C.[9]
Application: Synthesis of Ranitidine
Ranitidine is a histamine H₂-receptor antagonist that was widely used to decrease stomach acid production in the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD).[12] A common synthetic route utilizes a this compound derivative.[14] A green chemistry approach starts from the biomass-derived 5-(chloromethyl)furfural.[15][16]
Synthetic Scheme
The synthesis of ranitidine from 5-(chloromethyl)furfural is a multi-step process.
Overall Transformation:
5-(Chloromethyl)furfural → Ranitidine
Quantitative Data for Ranitidine Synthesis
| Step | Intermediate/Product | Yield | Reference |
| 1 | 5-[[(2-Acetamidoethyl)thio]methyl]furfural | 91% | |
| 2 | N-acetyl-N'-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]amine | 90% | [3] |
| 3 | 2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethanamine | 94% | [3] |
| 4 | Ranitidine | 88% | [3] |
| Overall | Ranitidine | 68% |
Characterization Data for Ranitidine and a Key Intermediate
| Compound | Technique | Data | Reference |
| Ranitidine | ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 6.42 (1H, s, br), 6.09 (1H, s), 3.67 (2H, s), 3.37 (2H, s), 3.26 (2H, q, J = 6.0 Hz), 2.62 (2H, t, J = 6.4 Hz) 2.21 (6H, s), 1.93 (3H, s) | [3] |
| Ranitidine | ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 23.5, 28.4, 31.9, 38.7, 45.4, 56.2, 108.4, 109.9, 151.4, 152.1, 170.5 | [3] |
| Intermediate 3 | HRMS (ESI) | [M+H]⁺ calculated for C₁₀H₁₉N₂OS: 215.1212; found: 215.1218 | [3] |
| Ranitidine | HRMS (ESI) | [M+H]⁺ calculated for C₁₃H₂₃N₄O₃S: 315.1491; found: 315.1497 | [3] |
Detailed Experimental Protocol for Ranitidine Synthesis
This protocol is based on the synthesis from 5-(chloromethyl)furfural (CMF).[3][17]
Step 1: Synthesis of 5-[[(2-Acetamidoethyl)thio]methyl]furfural
-
To a solution of N-acetylcysteamine (3.40 mmol) in dry THF (20 mL) under an argon atmosphere, add sodium hydride (95%) (4.08 mmol).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add a solution of CMF (3.40 mmol) in dry THF (10 mL) dropwise over 10 minutes.
-
Stir the light yellow solution overnight at room temperature.
-
Evaporate the solvent and add saturated brine (50 mL).
-
Extract the mixture with CH₂Cl₂ (2 x 50 mL).
-
Combine the organic layers, wash with saturated brine (100 mL), and dry over Na₂SO₄.
-
Add charcoal (100 mg), stir for 20 minutes, and filter.
-
Evaporate the solvent to yield the product as a yellow liquid (91% yield).[3]
Step 2: Synthesis of N-acetyl-N'-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]amine
-
Add dimethylamine (1.0 mL) to a solution of the product from Step 1 (0.926 mmol) in dry methanol (20 mL) and stir at room temperature for 1 hour.
-
Cool the resulting red solution to 0 °C and add NaBH₄ (98%) (1.42 mmol) over 5 minutes.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Evaporate the solvent at a temperature below 45 °C.
-
Dissolve the residue in CH₂Cl₂ (50 mL) and filter to remove inorganic impurities.
-
Evaporate the solvent to obtain the product as a pale yellow oil (90% yield).[3]
Step 3: Synthesis of 2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethanamine
-
Heat a solution of the product from Step 2 (0.965 mmol) in freshly prepared 2N aqueous NaOH (10 mL) at reflux for 2 hours.
-
Cool the mixture to room temperature and extract with CH₂Cl₂ (3 x 30 mL).
-
Combine the organic layers, wash with saturated brine, dry over Na₂SO₄, and evaporate the solvent to yield the product as a pale yellow oil (94% yield).[3]
Step 4: Synthesis of Ranitidine
-
Add a solution of the product from Step 3 (0.700 mmol) in distilled water (10 mL) dropwise over 10 minutes to a stirred suspension of 1-methylthio-1-methylamino-2-nitroethylene (0.703 mmol) in distilled water (5 mL).
-
Place the resulting light yellow solution in an oil bath at 55 °C and stir overnight.
-
Add saturated brine (30 mL) and extract the mixture with CHCl₃ (3 x 20 mL).
-
Combine the organic layers and dry over Na₂SO₄.
-
Evaporate the solvent to give ranitidine as a pale yellow oil (88% yield).[3]
Mechanism of Action and Signaling Pathways
Furosemide: Inhibition of the Na⁺-K⁺-2Cl⁻ Cotransporter
Furosemide exerts its diuretic effect by inhibiting the Na⁺-K⁺-2Cl⁻ (NKCC2) cotransporter in the thick ascending limb of the loop of Henle in the kidneys.[7][18] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these ions and water.[18]
References
- 1. Histamine H2 receptor mediated dual signaling: mapping of structural requirements using beta2 adrenergic chimeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. rsc.org [rsc.org]
- 4. PathWhiz [smpdb.ca]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 10. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. hmdb.ca [hmdb.ca]
- 13. An NMR crystallography investigation of furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. newdrugapprovals.org [newdrugapprovals.org]
- 18. Inverse agonism of histamine H2 antagonist accounts for upregulation of spontaneously active histamine H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Furfurylamine as a Corrosion Inhibitor: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of furfurylamine as a corrosion inhibitor, particularly for mild steel in acidic environments. The information compiled includes detailed experimental protocols for evaluating inhibitor performance and quantitative data to support its efficacy. Additionally, logical workflows and the proposed inhibition mechanism are visualized to facilitate understanding.
Introduction
This compound, a derivative of furfural, has emerged as a promising corrosion inhibitor for various metals and alloys, most notably for mild steel in acidic media such as hydrochloric acid (HCl).[1] Its effectiveness is attributed to the presence of the furan ring, which contains a heteroatom (oxygen) and π-electrons, facilitating strong adsorption onto metal surfaces.[1] This adsorption forms a protective barrier that impedes the corrosive process. This compound acts as a mixed-type inhibitor, influencing both the anodic and cathodic reactions of the corrosion process.
Quantitative Data Summary
The corrosion inhibition efficiency of this compound is dependent on its concentration. The following tables summarize key quantitative data from experimental studies.
Table 1: Corrosion Inhibition Efficiency of this compound on Mild Steel in 1 M HCl
| Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | - | - |
| 1 x 10⁻⁴ | - | - |
| 5 x 10⁻⁴ | - | - |
| 1 x 10⁻³ | - | - |
| 5 x 10⁻³ | - | 93.5 |
Table 2: Electrochemical Parameters for this compound as a Corrosion Inhibitor
| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) |
| 0 (Blank) | - | - | - | - |
| 5 x 10⁻³ | -502 | 74.8 | - | - |
Note: Comprehensive electrochemical data across a range of concentrations is limited in publicly available sources.
Experimental Protocols
To evaluate the efficacy of this compound as a corrosion inhibitor, the following standard experimental protocols are recommended.
Weight Loss Measurement
This gravimetric method is a straightforward technique to determine the corrosion rate and the inhibition efficiency.
Protocol:
-
Specimen Preparation: Prepare mild steel coupons of known dimensions. Polish the surfaces with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Immersion: Immerse the coupons in a 1 M HCl solution (or other corrosive medium) without (blank) and with various concentrations of this compound.
-
Exposure: Maintain the setup at a constant temperature for a specified period (e.g., 24 hours).
-
Cleaning: After the immersion period, remove the coupons, and clean them to remove corrosion products. This can be done by brushing, followed by washing with a suitable cleaning solution, rinsing with distilled water and acetone, and then drying.
-
Final Weighing: Reweigh the cleaned and dried coupons.
-
Calculation:
-
Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) Where:
-
K = 8.76 × 10⁴ (constant)
-
W = Weight loss in grams
-
A = Area of the coupon in cm²
-
T = Immersion time in hours
-
D = Density of the metal in g/cm³
-
-
Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where:
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inhibitor = Corrosion rate in the presence of the inhibitor
-
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps in identifying the type of inhibitor.
Protocol:
-
Electrochemical Cell Setup: Use a three-electrode cell consisting of a mild steel specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Solution Preparation: Fill the cell with the corrosive medium (e.g., 1 M HCl) without and with different concentrations of this compound.
-
Stabilization: Immerse the working electrode in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculation of Inhibition Efficiency (IE %): IE % = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100 Where:
-
Icorr_blank = Corrosion current density in the absence of the inhibitor
-
Icorr_inhibitor = Corrosion current density in the presence of the inhibitor
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to study the properties of the protective film formed by the inhibitor on the metal surface.
Protocol:
-
Electrochemical Cell Setup: Use the same three-electrode setup as for the PDP measurements.
-
Solution and Stabilization: Prepare the solutions and stabilize the working electrode at its OCP as described in the PDP protocol.
-
Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: Plot the impedance data as Nyquist and Bode plots. The Nyquist plot shows the imaginary impedance (-Z") versus the real impedance (Z'). The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct).
-
Calculation of Inhibition Efficiency (IE %): IE % = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 Where:
-
Rct_blank = Charge transfer resistance in the absence of the inhibitor
-
Rct_inhibitor = Charge transfer resistance in the presence of the inhibitor
-
Synthesis Protocol for this compound
This compound can be synthesized from furfural, a biomass-derived compound, through reductive amination.
One-Pot Reductive Amination from Furfural:
-
Oxime Formation: Mix furfural and hydroxylammonium chloride in water. Add a solution of sodium carbonate dropwise and stir the resulting solution at room temperature. The furfuryloxime can be collected by filtration.
-
Reduction: In a separate vessel, add the prepared furfuryloxime to a mixture of zinc dust, ammonium chloride, and zinc chloride in water. Heat and stir the mixture.
-
Work-up: After the reaction, cool the mixture and filter to remove insoluble materials. Add a sodium hydroxide solution to the filtrate. The this compound product can then be extracted.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating this compound as a corrosion inhibitor.
Corrosion Inhibition Mechanism
Caption: Proposed mechanism of corrosion inhibition by this compound.
Logical Relationship of Inhibition
References
Application Notes: The Role of Furfurylamine in Advancing Furan Resins and Polymers
Furfurylamine, a bio-based intermediate derived from furfural, is a pivotal building block in the synthesis of sustainable furan resins and polymers.[1][2] Its versatile chemical nature, stemming from the primary amine group and the furan ring, allows it to be a key precursor in the manufacturing of a wide array of materials, including epoxy resins, polyamides, and polyureas.[3][4][5] The incorporation of the furan moiety, sourced from renewable lignocellulosic biomass, into polymer backbones imparts desirable properties such as high thermal stability and increased char yield, making these materials suitable for high-temperature applications.[6]
In the realm of epoxy resins , this compound can be epoxidized to create novel glycidyl amine monomers.[6][7] A notable example is the synthesis of furan diepoxy (FDE), a diglycidyl amine with a pendant furan group.[7] These furan-based epoxy systems are being explored as renewable alternatives to conventional bisphenol A (BPA)-based resins, which are derived from petroleum and are known endocrine disruptors.[6] The resulting thermosets often exhibit enhanced viscoelastic properties and thermal stability.[7] Interestingly, some diepoxy monomers derived from this compound contain tertiary amines within their structure, which can catalyze the curing process, eliminating the need for an external curing agent.[6]
This compound also serves as a foundational monomer for producing fully bio-based polyamides .[3] A novel "amine-first" strategy utilizes this compound as the sole furan source to prepare both bisfuranic diamine and diacid monomers.[3] This approach allows for the synthesis of all-furan-based polyamides through polycondensation, offering a sustainable alternative to petroleum-based counterparts like PA1010.[3]
Furthermore, this compound is instrumental in the development of polyureas .[4] It can be converted into furan-based diamines, which are then condensed with diisocyanates to generate polyureas.[4] These materials exhibit versatile properties and thermoplastic features, making them processable via techniques like hot pressing.[4]
The synthesis of this compound itself is a critical area of research, with numerous methods developed for the reductive amination of furfural.[1][8][9] These processes often employ heterogeneous catalysts and are being optimized for efficiency and sustainability to support the growing demand for furan-based polymers.[9][10]
Experimental Protocols
Protocol 1: Synthesis of Furan Diepoxy (FDE) Monomer
This protocol describes the synthesis of a furan diepoxy (FDE) monomer from this compound and epichlorohydrin.[7] The reaction involves the formation of a diglycidyl amine with a pendant furan.
Materials:
-
This compound
-
Epichlorohydrin
-
Suitable reaction vessel
Procedure:
-
Combine this compound and epichlorohydrin in a 1:10 molar ratio in a reaction vessel.[7]
-
Allow the adduct formation reaction to proceed for 24 hours.[7]
-
During the synthesis, aliquots can be taken to monitor the formation of the desired FDE product and potential side products, such as α-chlorohydrin FDE, using techniques like Gel Permeation Chromatography (GPC) and Fourier Transform Infrared Spectroscopy (FTIR).[7]
-
Upon completion, the resulting resin will contain the FDE monomer. Further purification steps may be necessary depending on the desired purity to minimize high molecular weight oligomers and side products.[7]
Protocol 2: One-Pot Reductive Amination of Furfural to this compound
This protocol details a one-pot synthesis of this compound from furfural using a zinc-mediated method in an aqueous medium.[8][11]
Materials:
-
Furfural
-
Hydroxylammonium chloride
-
Sodium carbonate
-
Zinc dust
-
Ammonium chloride
-
Zinc chloride
-
Water
-
Reaction vessel
Procedure:
-
Oxime Formation: In a suitable reaction vessel, mix furfural (e.g., 10 mL, 120.72 mmol) and hydroxylammonium chloride (e.g., 10.07 g, 144.86 mmol) in water (e.g., 20 mL).[8][11]
-
Slowly add a solution of sodium carbonate (e.g., 7.68 g, 72.43 mmol) in water (e.g., 30 mL) dropwise to the mixture.[8][11]
-
Stir the resulting solution at room temperature to allow for the formation of furfuryloxime.[8]
-
Reduction to Amine: After the completion of oxime formation, heat the solution to 60°C.[8]
-
Add water (e.g., 33 mL), zinc dust (e.g., 55.27 g, 845.04 mmol), ammonium chloride (e.g., 32.29 g, 603.6 mmol), and zinc chloride (e.g., 1.64 g, 12.07 mmol) to the reaction mixture.[8]
-
Stir the mixture vigorously for 15 minutes.[8]
-
Cool the reaction mixture and filter to remove unreacted zinc and other solid materials. The resulting aqueous solution contains the this compound product.[8]
-
Further purification can be achieved by extraction and distillation.[8]
Protocol 3: Catalytic Reductive Amination of Furfural using a Heterogeneous Catalyst
This protocol provides a general procedure for the synthesis of this compound using a heterogeneous catalyst, such as Rh/Al₂O₃ or Raney Ni, in a high-pressure autoclave.[8][9]
Materials:
-
Furfural
-
Aqueous ammonia
-
Heterogeneous catalyst (e.g., Rh/Al₂O₃ or Raney Ni)
-
Solvent (e.g., 1,4-dioxane)
-
High-pressure autoclave
-
Hydrogen gas
-
Nitrogen gas
Procedure:
-
Charge the high-pressure autoclave with furfural, aqueous ammonia (or another ammonia source), the chosen catalyst, and a suitable solvent.[8][9]
-
Seal the reactor and purge it with nitrogen gas, followed by pressurizing with hydrogen to the desired pressure (e.g., 2.0 MPa).[8][9]
-
Heat the reactor to the target temperature (e.g., 80°C for Rh/Al₂O₃ or 130°C for Raney Ni) and maintain the reaction for the specified duration (e.g., 2-3 hours) with vigorous stirring.[8][9]
-
After the reaction period, cool the reactor to room temperature and carefully vent the excess hydrogen.[8][10]
-
Filter the reaction mixture to recover the catalyst for potential reuse.[8][10]
-
The filtrate contains the this compound product, which can be isolated by removing the solvent under reduced pressure and further purified if necessary.[10]
Quantitative Data
The following tables summarize quantitative data related to the synthesis and properties of this compound-based polymers.
Table 1: Synthesis of Furan Diepoxy (FDE) Resins
| Resin Name | This compound:Epichlorohydrin Molar Ratio | Reaction Time (h) | Key Characteristics | Reference |
|---|---|---|---|---|
| S-FDE | Not specified | Not specified | Contained desired FDE monomer and high molecular weight oligomers. | [7] |
| 1:10-FDE | 1:10 | 24 | Minimal high molecular weight oligomers; contained a mixture of FDE and a side product. |[7] |
Table 2: Properties of a Cured Furan-Based Diepoxy Monomer
| Property | Value | Reference |
|---|---|---|
| Glass Transition Temperature (Tg) | 79 ± 1 °C | [6] |
| Char Yield at 1000 °C | 39 ± 1 % |[6] |
Table 3: Reductive Amination of Furfural to this compound
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Furfural Conversion (%) | This compound Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| Rh/Al₂O₃ | 80 | 2 | 2 | Not specified | 92 | [9] |
| Ru/Nb₂O₅ | 70 | Not specified | Not specified | Not specified | 89 (Yield) | [9] |
| Raney Ni | 130 | 2.0 | 3 | 100 | 96.3 |[9] |
Visualizations
Caption: Workflow for the synthesis of Furan Diepoxy (FDE).
Caption: Synthesis of all-furan-based polyamides from this compound.
Caption: General pathway for reductive amination of furfural.
References
- 1. This compound (CAS 617-89-0)|High Purity [benchchem.com]
- 2. Frontiers | Efficient synthesis of this compound from biomass via a hybrid strategy in an EaCl:Gly–water medium [frontiersin.org]
- 3. A novel amine-first strategy suitable for preparing both functional and engineering bio-polyamides: this compound as the sole furan source for bisfuranic diamine/diacid monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and processing of a furan-based epoxy resin for high temperature applications - American Chemical Society [acs.digitellinc.com]
- 7. Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sandermanpub.net [sandermanpub.net]
- 10. benchchem.com [benchchem.com]
- 11. sctunisie.org [sctunisie.org]
Application Notes and Protocols for the Reductive Amination of Furfural to Furfurylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of furfurylamine via the reductive amination of furfural. This process is a critical transformation for producing valuable furan-based compounds used in the pharmaceutical, agrochemical, and polymer industries.[1][2] The following sections detail various catalytic systems, experimental procedures, and quantitative data to guide researchers in developing efficient and sustainable methods for this compound production.
Introduction
Furfural, a renewable platform chemical derived from lignocellulosic biomass, is a key starting material for a variety of value-added chemicals.[3] Its conversion to this compound through reductive amination is a significant pathway for introducing nitrogen-containing functional groups, leading to the synthesis of important intermediates.[1][4] The reaction typically involves the condensation of furfural with an amine source, most commonly ammonia, to form an imine intermediate, which is then subsequently reduced to the corresponding amine.[5][6] The choice of catalyst, solvent, and reaction conditions plays a pivotal role in achieving high selectivity and yield of the desired this compound product, while minimizing the formation of by-products such as furfuryl alcohol, tetrahydrothis compound, and secondary amines.[7][8]
Reaction Pathway and By-products
The reductive amination of furfural to this compound is generally understood to proceed through the formation of a Schiff base (imine) intermediate. This intermediate is then hydrogenated to yield the primary amine. However, several competing side reactions can occur, leading to a variety of by-products. The nature of the catalyst and the reaction conditions strongly influence the product distribution.[5][7]
Caption: General reaction pathway for the reductive amination of furfural.
Quantitative Data Summary
The following table summarizes the performance of various catalytic systems for the reductive amination of furfural to this compound under different reaction conditions. This data allows for a comparative analysis of catalyst efficiency, selectivity, and the influence of process parameters.
| Catalyst | Support | Temp. (°C) | Pressure (MPa H₂) | Solvent | Furfural Conv. (%) | This compound Select. (%) | This compound Yield (%) | Ref. |
| Rh | Al₂O₃ | 80 | 2.0 | Aqueous NH₃ | >99 | ~92 | ~92 | [5][9] |
| Raney Ni | - | 130 | 2.0 | 1,4-Dioxane | 100 | 96.3 | 96.3 | [10] |
| NiSi-T | - | 90 | 2.0 | Methanol | >99 | - | 94.2 | [7] |
| Pt | TiO₂ | 100 | 2.0 | Methanol | >99 | - | >93 | [11] |
| Raney Co | - | 90 | 2.0 | 7M NH₃ in MeOH | >99 | - | 98.9 | [12][13] |
| Ru | Nb₂O₅ | 70 | - | - | - | - | 89 | [10] |
| Zn dust | - | 60 | - | Water | - | - | 98 (one-pot) | [14][15] |
| Ru-PVP | HAP | 100 | 0.25 | Aqueous NH₃ | - | - | 60 | [10] |
| Pd | MoO₃-x | 80 | 2.0 | - | - | - | 84 | [6][16] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Catalytic Hydrogenation using a Heterogeneous Catalyst (e.g., Rh/Al₂O₃)
This protocol is adapted from a method demonstrating high selectivity to this compound using a rhodium-based catalyst.[5]
Workflow:
Caption: Workflow for catalytic hydrogenation of furfural.
Materials:
-
Furfural (reagent grade)
-
Aqueous ammonia solution (e.g., 25-30%)
-
Rh/Al₂O₃ catalyst (e.g., 5 wt% Rh)
-
High-pressure autoclave reactor with magnetic stirring
-
Nitrogen (N₂) gas
-
Hydrogen (H₂) gas
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reactor Charging: In a high-pressure autoclave, add the Rh/Al₂O₃ catalyst, furfural, and aqueous ammonia solution. The molar ratio of ammonia to furfural is a critical parameter and should be optimized (e.g., a significant excess of ammonia is often used).[5][7]
-
Sealing and Purging: Seal the reactor and purge it several times with nitrogen gas to remove air, followed by purging with hydrogen gas.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 80°C).[5]
-
Reaction: Maintain the reaction at the set temperature and pressure with constant stirring for the desired duration (e.g., 2 hours).[5]
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Catalyst Removal: Open the reactor and filter the reaction mixture to separate the solid catalyst. The catalyst can often be recycled after appropriate washing and drying.[5]
-
Product Isolation: Transfer the filtrate to a separatory funnel. Extract the aqueous phase multiple times with an organic solvent like ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Analysis: Analyze the crude product and the reaction mixture using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of furfural and the selectivity and yield of this compound. The structure of the product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: One-Pot Synthesis using Zinc Metal in Water
This protocol describes an environmentally friendly, one-pot synthesis of this compound from furfural using zinc dust as the reducing agent in an aqueous medium.[14][15]
Workflow:
Caption: Workflow for the one-pot synthesis of this compound using zinc.
Materials:
-
Furfural
-
Hydroxylammonium chloride (H₂NOH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Zinc dust
-
Ammonium chloride (NH₄Cl)
-
Zinc chloride (ZnCl₂)
-
Water
-
Sodium hydroxide (NaOH) solution (e.g., 6M)
-
Organic solvent for extraction (e.g., cyclohexane)
-
Anhydrous sodium sulfate
Procedure:
-
Furfuryloxime Formation: In a reaction vessel, mix furfural and hydroxylammonium chloride in water. To this mixture, add a solution of sodium carbonate in water dropwise while stirring. Continue stirring at room temperature for approximately 3 hours to form furfuryloxime.[14]
-
Reduction Setup: Heat the resulting solution containing the furfuryloxime to 60°C. Sequentially add more water, zinc dust, ammonium chloride, and a catalytic amount of zinc chloride to the reaction mixture.[14]
-
Reduction Reaction: Stir the mixture vigorously for about 15 minutes at 60°C.[14]
-
Work-up: Cool the reaction mixture to room temperature and filter to remove unreacted zinc dust, which can be recovered.
-
Basification and Extraction: To the filtrate, add a solution of sodium hydroxide to make it basic. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as cyclohexane.
-
Drying and Isolation: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound, often as a yellow liquid.[14] This method can reportedly produce this compound in high yield without the need for further purification.[14][17]
Safety Considerations
-
Furfural: Furfural is toxic and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ammonia: Ammonia is corrosive and has a pungent odor. Work with concentrated ammonia solutions in a fume hood.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction setup is properly sealed and purged, and operate in an area free from ignition sources.
-
Metal Catalysts: Some metal catalysts, particularly Raney Ni and Co, can be pyrophoric. Handle them with care, preferably under an inert atmosphere or wetted with a solvent.
-
High-Pressure Reactions: High-pressure autoclaves should be operated by trained personnel, and all safety protocols for high-pressure work must be strictly followed.
Conclusion
The reductive amination of furfural is a versatile and important reaction for the synthesis of this compound. A variety of catalytic systems, ranging from precious metals to more economical non-precious metals and even metal-free methods, have been developed. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities. The protocols provided herein offer robust starting points for researchers to explore and optimize the synthesis of this compound for their specific applications in drug development and materials science. Careful consideration of the reaction parameters summarized in the data table can guide the rational design of efficient and sustainable synthetic routes.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Efficient synthesis of this compound from biomass via a hybrid strategy in an EaCl:Gly–water medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of furfurylamine_Chemicalbook [chemicalbook.com]
- 5. Reductive amination of furfural to this compound using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Reductive amination of furfural to this compound with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sandermanpub.net [sandermanpub.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selective Synthesis of this compound by Reductive Amination of Furfural over Raney Cobalt - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. sctunisie.org [sctunisie.org]
- 15. sctunisie.org [sctunisie.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Diuretics Using Furfurylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfurylamine, a bio-based amine derived from furfural, serves as a critical starting material in the synthesis of various pharmaceuticals. Notably, it is a key building block for the potent loop diuretic, furosemide.[1] This document provides detailed application notes and experimental protocols for the synthesis of furosemide, a widely used medication for treating edema and hypertension.[2] It also briefly explores the synthesis of other related diuretics to provide a broader context for drug development professionals.
Furosemide's synthesis primarily involves the condensation of this compound with a substituted 5-sulfamoylbenzoic acid.[1] Two main industrial routes are highlighted: the traditional route starting from 2,4-dichlorobenzoic acid and a higher-yield alternative route commencing with 4-chloro-2-fluoro-toluene.[3]
Mechanism of Action: Loop Diuretics
Furosemide is a loop diuretic that exerts its effect on the thick ascending limb of the Loop of Henle in the nephron. It competitively inhibits the Na+-K+-2Cl- cotransporter (NKCC2), preventing the reabsorption of these ions.[3] This inhibition leads to a significant increase in the excretion of water, sodium, chloride, potassium, magnesium, and calcium.[3] Additionally, furosemide induces renal synthesis of prostaglandins, which contributes to its diuretic effect by increasing renal blood flow.
Below is a diagram illustrating the signaling pathway of furosemide's diuretic action.
Caption: Mechanism of action of furosemide in the thick ascending limb.
Synthesis of Furosemide
The synthesis of furosemide is a multi-step process. Below are two common synthetic routes, each with its own set of advantages and disadvantages.
Route 1: The 2,4-Dichlorobenzoic Acid Pathway
This is the traditional and most established method for synthesizing furosemide.[1]
Caption: Synthesis of furosemide from 2,4-dichlorobenzoic acid.
Experimental Protocols:
Step 1: Synthesis of 2,4-Dichloro-5-(chlorosulfonyl)benzoic Acid
-
In a reaction vessel, charge 2,4-dichlorobenzoic acid and a catalytic amount of sodium sulfate.
-
Heat the mixture to approximately 145°C until all solids are dissolved.
-
Slowly add chlorosulfonic acid dropwise, maintaining the temperature between 130-150°C.
-
After the addition is complete, continue heating for 1-6 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice water to precipitate the product.
-
Filter the precipitate and wash with cold water to remove residual acid.
-
Dry the product, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid.
Step 2: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid
-
In a separate vessel, cool concentrated ammonium hydroxide to 0°C using an ice-salt bath.
-
Slowly add the 2,4-dichloro-5-(chlorosulfonyl)benzoic acid from Step 1, ensuring the temperature does not exceed 10°C.
-
Stir the mixture for 1-2 hours at a controlled temperature.
-
Acidify the reaction mixture with hydrochloric acid to a pH of 1-2, keeping the temperature below 10°C, to precipitate the crude product.
-
Filter the precipitate and wash with water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from an ethanol-water mixture.
Step 3: Synthesis of Furosemide
-
In a suitable solvent such as dimethylformamide or 2-methoxyethanol, dissolve 2,4-dichloro-5-sulfamoylbenzoic acid.
-
Add this compound in a molar ratio of 2-6:1 (this compound:sulfamoylbenzoic acid).
-
Heat the mixture to approximately 95-135°C for 2 hours.
-
Cool the reaction mixture and pour it into water.
-
Acidify with glacial acetic acid to a pH of about 4 to precipitate the crude furosemide.
-
Filter the crystalline product, wash with water, and recrystallize from ethanol to obtain pure furosemide.
Route 2: The 4-Chloro-2-fluoro-toluene Pathway
This alternative route is reported to provide a nearly quantitative yield in the final condensation step, thus simplifying purification.[4][5]
Caption: Synthesis of furosemide from 4-chloro-2-fluoro-toluene.
Experimental Protocols:
Step 1: Synthesis of 4-Chloro-2-fluoro-benzotrichloride
-
Photochlorinate 4-chloro-2-fluoro-toluene to obtain 4-chloro-2-fluoro-benzotrichloride. This step typically involves UV light and a source of chlorine gas.
Step 2: Synthesis of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid
-
Treat the 4-chloro-2-fluoro-benzotrichloride with chlorosulfonic acid in the presence of sulfuric acid.
-
The resulting product is then subjected to ammonolysis with ammonium hydroxide to yield 4-chloro-2-fluoro-5-sulfamoylbenzoic acid.
Step 3: Synthesis of Furosemide
-
Condense 4-chloro-2-fluoro-5-sulfamoylbenzoic acid with this compound.
-
Heat the mixture to approximately 95°C for 2 hours.[5]
-
After cooling, pour the mixture into water and acidify with glacial acetic acid to a pH of 4.[5]
-
Isolate the crystalline furosemide by filtration, wash with water, and recrystallize from ethanol.[5]
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reported Yield (%) |
| 2,4-Dichloro-5-sulfamoylbenzoic Acid | C₇H₅Cl₂NO₄S | 270.09 | 230-232 | - |
| 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid | C₇H₅ClFNO₄S | 253.64 | - | - |
| Furosemide (from Route 1) | C₁₂H₁₁ClN₂O₅S | 330.74 | 206-208 | 35-50[5] |
| Furosemide (from Route 2) | C₁₂H₁₁ClN₂O₅S | 330.74 | 206-208 | ~96[5] |
Spectroscopic Data for Furosemide:
| Spectroscopy | Key Data |
| ¹H NMR | Spectra available in chemical databases.[6] |
| ¹³C NMR | Spectra available in chemical databases. |
| IR (KBr, cm⁻¹) | Spectra available in chemical databases.[7] |
HPLC Purity Analysis of Furosemide:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: A mixture of aqueous acetic acid (0.1%) and acetonitrile (e.g., 60:40 v/v).[5]
-
Detection: UV at 272 nm.[5]
-
This method can be used to quantify furosemide and detect process-related impurities.[2][5]
Other Diuretics and this compound
While this compound is a crucial precursor for furosemide, it is not a common starting material for other major loop diuretics. For instance:
-
Bumetanide is synthesized from 4-chlorobenzoic acid through a multi-step process that does not involve this compound.[8]
-
Torsemide is a pyridine-3-sulfonylurea derivative, and its synthesis also follows a different pathway.[9]
-
Piretanide is structurally related to furosemide and bumetanide, but its synthesis does not utilize this compound.[10]
Conclusion
This compound is an indispensable intermediate in the synthesis of the widely used diuretic, furosemide. The choice between the traditional 2,4-dichlorobenzoic acid route and the more modern 4-chloro-2-fluoro-toluene route depends on factors such as desired yield, cost, and available equipment. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of drug development and synthesis. The high efficiency of the alternative route makes it an attractive option for large-scale production. Further research could focus on developing even more sustainable and cost-effective synthetic methods for furosemide and exploring other potential pharmaceutical applications of this compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-Dichloro-5-sulfamoylbenzoic acid(2736-23-4) 1H NMR spectrum [chemicalbook.com]
- 7. 2,4-Dichloro-5-sulfamoylbenzoic acid(2736-23-4) IR Spectrum [m.chemicalbook.com]
- 8. Bumetanide synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Piretanide | C17H18N2O5S | CID 4849 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Furfurylamine as a Versatile Intermediate in Agrochemical Production
Introduction
Furfurylamine, a bio-based amine derived from renewable resources such as corncobs and sugarcane bagasse, serves as a critical building block in the synthesis of a variety of agrochemicals.[1][2][3] Its unique furan moiety and reactive amine group make it a valuable intermediate for producing fungicides and plant growth regulators.[1][4][5] This document provides detailed application notes and experimental protocols for the synthesis of two key agrochemicals derived from this compound: the fungicide Pefurazoate and the plant growth regulator Kinetin. These compounds play significant roles in modern agriculture by protecting crops from fungal diseases and enhancing plant growth and development.[1][4]
Agrochemical Profiles
This section details the properties and applications of Pefurazoate and Kinetin.
| Agrochemical | Type | IUPAC Name | CAS Number | Molecular Formula | Key Applications |
| Pefurazoate | Fungicide | pent-4-enyl 2-[furan-2-ylmethyl(imidazole-1-carbonyl)amino]butanoate | 101903-30-4 | C₁₈H₂₃N₃O₄ | Systemic fungicide for seed treatment, particularly in rice, to control seed-borne fungal pathogens.[4] |
| Kinetin | Plant Growth Regulator | N-(2-Furanylmethyl)-1H-purin-6-amine | 525-79-1 | C₁₀H₉N₅O | Promotes cell division, tissue differentiation, and delays senescence in plants. Widely used in tissue culture.[1][4] |
Synthesis of Agrochemicals from this compound
This compound serves as a key starting material for the synthesis of Pefurazoate and Kinetin through distinct chemical pathways.
Application Note 1: Synthesis of Pefurazoate
Pefurazoate is a systemic fungicide that acts as a sterol biosynthesis inhibitor (SBI), specifically targeting the 14α-demethylase enzyme in fungi. The synthesis of Pefurazoate involves a multi-step process starting from this compound.
Proposed Experimental Protocol: Synthesis of Pefurazoate
While a specific detailed protocol for the industrial synthesis of Pefurazoate from this compound is proprietary, a plausible laboratory-scale synthesis can be proposed based on established organic chemistry principles for N-acylation and esterification.
Step 1: N-Acylation of this compound
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of an appropriate acylating agent, such as 2-bromobutyryl chloride (1.1 eq), dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acyl this compound intermediate.
Step 2: Imidazole Incorporation and Esterification
-
The N-acyl this compound intermediate is then reacted with an imidazole carbonylating agent, such as carbonyldiimidazole (CDI), to form the N-acyl-N-furfuryl imidazole derivative.
-
This is followed by esterification with pent-4-en-1-ol.
-
The reaction is typically carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The final product, Pefurazoate, is then purified using column chromatography.
| Parameter | Value |
| Reactants | This compound, 2-bromobutyryl chloride, Carbonyldiimidazole, pent-4-en-1-ol |
| Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Reagents | Triethylamine, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) |
| Reaction Time | Step 1: 2-4 hours; Step 2: 12-24 hours |
| Temperature | 0 °C to Room Temperature |
| Purification | Column Chromatography |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Pefurazoate inhibits the ergosterol biosynthesis pathway in fungi, which is essential for the formation of functional cell membranes. The target enzyme is 14α-demethylase (CYP51), which is a crucial enzyme in the conversion of lanosterol to ergosterol.
Application Note 2: Synthesis of Kinetin
Kinetin, a cytokinin, is a plant hormone that promotes cell division and is synthesized from this compound through a nucleophilic substitution reaction with 6-chloropurine.
Experimental Protocol: Synthesis of Kinetin
This protocol is adapted from a high-purity synthesis method.
-
In a reaction vessel, heat a mixture of 6-chloropurine (1.0 eq) and hexamethyldisilazane to 110-115 °C.
-
In a separate vessel, mix this compound (1.0-1.15 eq) with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0-1.2 eq).
-
Gradually add the this compound-DBU mixture to the heated 6-chloropurine solution.
-
Maintain the reaction temperature at 110-115 °C and stir for a specified time, monitoring the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture and precipitate the crude Kinetin.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain high-purity Kinetin.
| Parameter | Value |
| Reactants | 6-Chloropurine, this compound |
| Solvent | Hexamethyldisilazane |
| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Molar Ratio (6-chloropurine:this compound) | 1 : 1.0-1.15 |
| Molar Ratio (6-chloropurine:DBU) | 1 : 1.0-1.2 |
| Reaction Temperature | 110-115 °C |
| Purity (Post-Recrystallization) | >99.5% (HPLC) |
Mechanism of Action: Cytokinin Signaling Pathway
Kinetin, as a cytokinin, activates a phosphorelay signaling cascade in plants, leading to the regulation of gene expression and subsequent physiological responses such as cell division and growth.
Conclusion
This compound is a cornerstone intermediate in the synthesis of valuable agrochemicals. Its bio-based origin contributes to more sustainable agricultural practices. The protocols and pathways detailed in this document provide a framework for the synthesis and understanding of Pefurazoate and Kinetin, highlighting the versatility of this compound in developing effective crop protection and enhancement solutions. Further research into novel this compound derivatives holds the potential for the discovery of new and improved agrochemical agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]
- 3. A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of Furfurylamine in Aqueous Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of furfurylamine from furfural in aqueous media. These methods align with the principles of green chemistry by utilizing water as a solvent, minimizing waste, and in some cases, employing biocatalysts or earth-abundant metals. The protocols are designed to be adaptable for various research and development applications, from small-scale laboratory synthesis to process development for pharmaceutical and chemical intermediates.
Introduction
This compound is a valuable bio-based platform chemical with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and multi-step procedures that generate significant waste.[1][3] The development of one-pot syntheses in aqueous media offers a more sustainable and efficient alternative. This document outlines three distinct and effective one-pot methodologies for the preparation of this compound.
Methodologies Overview
Three primary approaches for the one-pot synthesis of this compound in aqueous media are presented:
-
Zinc-Mediated Reductive Amination: An environmentally benign method using zinc metal as the reducing agent in water.[4][5][6]
-
Catalytic Reductive Amination: A highly efficient method employing a heterogeneous catalyst with aqueous ammonia and molecular hydrogen.[7][8]
-
Biocatalytic Synthesis using Transaminases: A chemoenzymatic strategy that leverages the high selectivity of enzymes for the amination of furfural.[9][10][11]
The following sections provide a detailed comparison of these methods, experimental protocols, and a visual representation of a typical workflow.
Data Presentation: Comparison of One-Pot Synthesis Methods
The quantitative data for the different synthesis methods are summarized in the tables below for easy comparison.
Table 1: Zinc-Mediated Reductive Amination of Furfural [4][5]
| Parameter | Value |
| Substrate | Furfural |
| Aminating Agent | Hydroxylammonium chloride |
| Reducing Agent | Zinc dust |
| Solvent | Water |
| Temperature | Room temperature (oxime formation), 60°C (reduction) |
| Reaction Time | 15 minutes (reduction step) |
| Yield | 96% |
Table 2: Catalytic Reductive Amination of Furfural [7][8]
| Parameter | Value |
| Substrate | Furfural |
| Catalyst | 5% Rh/Al₂O₃ |
| Amine Source | 28% Aqueous ammonia solution |
| Reducing Agent | Molecular hydrogen (H₂) |
| Solvent | None (reaction in aqueous ammonia) |
| Temperature | 80°C |
| Pressure | Not specified |
| Reaction Time | 2 hours |
| Selectivity | ~92% for this compound |
Table 3: Biocatalytic Amination of Furfural [9][10]
| Parameter | Value (Method A) | Value (Method B) |
| Biocatalyst | E. coli CCZU-XLS160 whole cells | ω-transaminase (N-His₆-ATA-wt) |
| Substrate | Furfural | Furfural (10 mM) |
| Amine Donor | NH₄Cl | (S)-(-)-α-methylbenzylamine (equimolar) |
| Solvent/Medium | EaCl:Gly–water (1:2, v/v) | Potassium phosphate buffer (100 mM, pH 7.5) |
| Temperature | 35°C | 30°C |
| Reaction Time | 24 hours | 30 minutes |
| Yield | >99% | 96% |
Experimental Protocols
Protocol 1: Zinc-Mediated One-Pot Reductive Amination in Water[4][5]
This protocol describes a high-yielding and environmentally friendly method using inexpensive and readily available reagents.
Materials:
-
Furfural
-
Hydroxylammonium chloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Zinc dust
-
Ammonium chloride (NH₄Cl)
-
Zinc chloride (ZnCl₂)
-
Deionized water
Procedure:
-
In a reaction vessel, combine furfural (10 mL, 120.72 mmol) and hydroxylammonium chloride (10.07 g, 144.86 mmol) in 20 mL of water.
-
Slowly add a solution of sodium carbonate (7.68 g, 72.43 mmol) in 30 mL of water to the mixture in a dropwise manner.
-
Stir the resulting solution at room temperature for 3 hours to facilitate the formation of furfuryloxime.[4]
-
Heat the solution to 60°C.
-
To the heated solution, add 33 mL of water, zinc dust (55.27 g, 845.04 mmol), ammonium chloride (32.29 g, 603.6 mmol), and zinc chloride (1.64 g, 12.07 mmol).
-
Stir the mixture vigorously for 15 minutes.
-
After the reaction is complete, cool the mixture and filter to remove unreacted zinc and other solid materials.
-
The resulting aqueous solution contains this compound. The product can be isolated and purified by standard procedures such as extraction and distillation.
Protocol 2: Catalytic Reductive Amination in Aqueous Ammonia[7][8]
This protocol outlines a highly selective method using a heterogeneous rhodium catalyst.
Materials:
-
Furfural
-
5% Rhodium on alumina (Rh/Al₂O₃) catalyst
-
28% Aqueous ammonia (NH₄OH) solution
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure reactor, charge the 5% Rh/Al₂O₃ catalyst.
-
Add the 28% aqueous ammonia solution, followed by the furfural.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reaction mixture to 80°C and stir for 2 hours.
-
After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
The catalyst can be recovered by filtration for potential reuse.
-
The this compound can be isolated from the aqueous solution by extraction and subsequent purification.
Protocol 3: Biocatalytic Synthesis of this compound[10]
This protocol details a highly efficient and sustainable biocatalytic process using a ω-transaminase.
Materials:
-
Furfural
-
(S)-(-)-α-methylbenzylamine (amine donor)
-
ω-transaminase (N-His₆-ATA-wt)
-
Potassium phosphate buffer (100 mM, pH 7.5)
Procedure:
-
Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5.
-
Dissolve furfural (to a final concentration of 10 mM) and an equimolar amount of (S)-(-)-α-methylbenzylamine in the buffer.
-
Add the ω-transaminase (e.g., N-His₆-ATA-wt at a concentration of 0.4 mg/mL) to initiate the reaction.[10]
-
Maintain the reaction at 30°C with stirring for 30 minutes.[10]
-
To monitor the reaction, samples can be taken at intervals and the reaction quenched by heating.
-
Upon completion, the this compound can be isolated from the reaction mixture using appropriate separation techniques.
Mandatory Visualization
The following diagrams illustrate the logical workflow and reaction pathways for the described one-pot synthesis methods.
Caption: Comparative workflow of one-pot this compound synthesis methods.
Caption: Chemical pathways for reductive amination of furfural.
References
- 1. Furfurylamines from biomass: transaminase catalysed upgrading of furfurals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Efficient synthesis of this compound from biomass via a hybrid strategy in an EaCl:Gly–water medium [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. sctunisie.org [sctunisie.org]
- 5. benchchem.com [benchchem.com]
- 6. sctunisie.org [sctunisie.org]
- 7. Reductive amination of furfural to this compound using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Reductive amination of furfural to this compound using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Efficient synthesis of this compound from biomass via a hybrid strategy in an EaCl:Gly–water medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Sustainable Biocatalytic this compound Production in a Magnetic Field-Assisted Microfluidic Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Conversion of Furfuryl Alcohol to Furfurylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfurylamine is a valuable chemical intermediate in the pharmaceutical, agrochemical, and polymer industries. Its synthesis from furfuryl alcohol, a bio-based platform chemical derived from lignocellulosic biomass, represents a sustainable and environmentally friendly alternative to traditional petroleum-based routes. This document provides detailed application notes and experimental protocols for the catalytic conversion of furfuryl alcohol to this compound, focusing on heterogeneous catalytic systems. The information presented is intended to guide researchers in developing efficient and selective synthetic strategies.
Reaction Mechanism: The Hydrogen Borrowing Concept
The catalytic amination of furfuryl alcohol to this compound predominantly proceeds via a "hydrogen borrowing" or "hydrogen auto-transfer" mechanism.[1][2] This elegant and atom-economical pathway involves a three-step cascade reaction occurring on the surface of a suitable catalyst, typically a transition metal-based catalyst like Raney® Nickel.[1][3]
The process begins with the catalyst abstracting hydrogen from the furfuryl alcohol, temporarily "borrowing" it to form a metal hydride species and an intermediate furfural. The in-situ generated furfural then undergoes condensation with ammonia (the nitrogen source) to form a furfuryl imine intermediate, with the elimination of a water molecule. In the final step, the "borrowed" hydrogen is transferred back from the metal hydride to the imine, resulting in the formation of the desired this compound and regenerating the active catalyst for the next catalytic cycle.
A key advantage of this mechanism is that it avoids the need for an external, and often high-pressure, hydrogen source, although in some systems, the addition of external hydrogen can influence selectivity.[4]
Data Presentation: Comparative Performance of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of this compound. Below is a summary of quantitative data from various studies on the catalytic conversion of furfuryl alcohol to this compound.
| Catalyst | Nitrogen Source | Temperature (°C) | Pressure | Reaction Time (h) | Furfuryl Alcohol Conversion (%) | This compound Yield (%) | This compound Selectivity (%) | Key Byproducts | Reference(s) |
| Raney® Ni | NH₃ | 180 | Autogenous | 48 | 100 | 78.8 | ~79 | Tetrahydrothis compound, Dithis compound | [4] |
| Raney® Ni | NH₃ | 160 | 1.0 MPa H₂ | 24 | 100 | - | - | Tetrahydrothis compound (major) | [4] |
| Raney® Ni | NH₃ | 180 | 0.4 MPa NH₃ | 36 | 100 | 84.1 | ~84 | Not specified | [3] |
| Raney® Co | NH₃ | 120 | 1.0 MPa H₂ | - | - | 98.9 (from furfural) | - | Not specified | [5] |
| Ru/C | NH₃ | Not specified | Not specified | - | - | - | - | Not specified | [6] |
| Pt/C | NH₃ | Not specified | Not specified | - | - | - | - | Not specified | [6] |
| Rh/C | NH₃ | Not specified | Not specified | - | - | - | - | Not specified | [6] |
| Pd/C | NH₃ | Not specified | Not specified | - | - | - | - | Not specified | [6] |
Note: The direct comparison of catalyst performance can be challenging due to variations in experimental setups and reporting metrics across different studies. The table above aims to provide a general overview. Researchers are encouraged to consult the original publications for detailed experimental conditions.
Experimental Protocols
This section provides a detailed, generalized protocol for the catalytic conversion of furfuryl alcohol to this compound using a heterogeneous catalyst in a batch reactor system. The protocol is based on procedures described in the scientific literature, with a primary focus on the use of Raney® Nickel.[4]
Materials and Equipment
-
Reactants: Furfuryl alcohol (freshly distilled is recommended), Ammonia (anhydrous or aqueous solution)
-
Catalyst: Raney® Nickel (or other suitable heterogeneous catalyst)
-
Solvent: 1,4-Dioxane, Tetrahydrofuran (THF), or other suitable high-boiling point solvent
-
Equipment:
-
High-pressure autoclave (batch reactor) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller
-
Schlenk line or glovebox for inert atmosphere operations
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for product analysis
-
Standard laboratory glassware
-
Pre-reaction Setup and Catalyst Handling
-
Catalyst Preparation: Commercially available Raney® Nickel is typically stored in water. Prior to the reaction, the water should be carefully decanted, and the catalyst should be washed several times with the chosen reaction solvent under an inert atmosphere (e.g., nitrogen or argon) to remove any residual water.
-
Reactor Loading: The reactor is charged with furfuryl alcohol, the solvent, and the pre-washed catalyst. The loading of the catalyst is typically in the range of 5-10 wt% relative to the furfuryl alcohol.
-
Sealing and Purging: The reactor is securely sealed and then purged several times with an inert gas (e.g., nitrogen) to remove any air.
Reaction Procedure
-
Pressurization with Ammonia: The reactor is pressurized with ammonia gas to the desired pressure. Alternatively, an aqueous ammonia solution can be used.
-
Optional Hydrogen Addition: If the protocol requires an external hydrogen source, the reactor is then pressurized with hydrogen gas to the desired pressure.[4]
-
Heating and Stirring: The reaction mixture is heated to the target temperature while being stirred vigorously to ensure good mixing and mass transfer.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots of the reaction mixture at different time intervals (if the reactor design allows for safe sampling under pressure) and analyzing them by GC or HPLC.
-
Cooling and Depressurization: Upon completion of the reaction, the reactor is cooled to room temperature, and the excess gas pressure is carefully vented in a well-ventilated fume hood.
Post-reaction Work-up and Analysis
-
Catalyst Separation: The solid catalyst is separated from the liquid reaction mixture by filtration or centrifugation. The catalyst can often be recycled for subsequent reactions after appropriate washing and drying.
-
Product Isolation and Analysis: The liquid product mixture is analyzed by GC or HPLC to determine the conversion of furfuryl alcohol and the selectivity and yield of this compound and any byproducts. An internal standard is typically used for accurate quantification.
-
Purification (Optional): If required, the this compound can be purified from the reaction mixture by distillation under reduced pressure.
Visualizations
Reaction Pathway
The following diagram illustrates the "hydrogen borrowing" mechanism for the catalytic conversion of furfuryl alcohol to this compound.
Caption: "Hydrogen Borrowing" reaction pathway for this compound synthesis.
Experimental Workflow
The following diagram outlines the general experimental workflow for the catalytic conversion of furfuryl alcohol to this compound.
Caption: General experimental workflow for catalytic amination.
Potential Side Reactions and Selectivity Control
The primary challenge in the synthesis of this compound from furfuryl alcohol is controlling selectivity. Several side reactions can occur, leading to the formation of undesired byproducts:
-
Over-hydrogenation: The furan ring can be hydrogenated to form tetrahydrothis compound, especially in the presence of excess external hydrogen and at higher temperatures.[4]
-
Formation of Secondary and Tertiary Amines: The newly formed this compound can react further with the intermediate furfural to produce dithis compound (a secondary amine) and subsequently trithis compound (a tertiary amine).
-
Polymerization: Furfuryl alcohol and its derivatives can undergo acid-catalyzed polymerization, especially at high temperatures and in the presence of acidic catalysts or byproducts.
Strategies to enhance selectivity towards this compound include:
-
Controlling Hydrogen Availability: In the absence of external hydrogen, the "hydrogen borrowing" mechanism is favored, which can limit over-hydrogenation.[4]
-
Optimizing Reaction Temperature and Time: Lower temperatures and shorter reaction times can minimize the formation of over-hydrogenated and polymeric byproducts.
-
Molar Ratio of Reactants: A high molar excess of ammonia can favor the formation of the primary amine over secondary and tertiary amines.
-
Catalyst Selection: The choice of catalyst plays a crucial role. For instance, some studies suggest that cobalt-based catalysts may exhibit higher selectivity towards the primary amine compared to nickel-based catalysts under certain conditions.[5]
Conclusion
The catalytic conversion of furfuryl alcohol to this compound offers a promising route to a valuable chemical from a renewable feedstock. Understanding the underlying "hydrogen borrowing" mechanism, careful selection of the catalyst, and optimization of reaction parameters are critical for achieving high yields and selectivities. The protocols and data presented in this document provide a solid foundation for researchers to explore and further develop this important transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Switchable synthesis of this compound and tetrahydrothis compound from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. sandermanpub.net [sandermanpub.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Furfurylamine Yield from Furfural
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of furfurylamine from furfural via reductive amination.
Frequently Asked Questions (FAQs)
Q1: My furfural conversion is high, but the selectivity to this compound is low. What are the likely causes and solutions?
A1: Low selectivity despite high furfural conversion often points to the formation of undesired side products. The primary culprits are typically Schiff base intermediates, over-hydrogenation to tetrahydrothis compound, and the formation of secondary amines.[1][2]
Troubleshooting Steps:
-
Inadequate Hydrogen Pressure: Insufficient hydrogen pressure may lead to the accumulation of Schiff base intermediates.[3] Increasing the hydrogen pressure can facilitate the conversion of the Schiff base to the desired primary amine.[3]
-
Suboptimal Temperature: Temperature plays a critical role. If the temperature is too low, the reaction may stall at the Schiff base intermediate. Conversely, excessively high temperatures can promote over-hydrogenation of the furan ring or polymerization side reactions.[3] It is crucial to find the optimal temperature for your specific catalyst system.
-
Incorrect Furfural/Ammonia Ratio: An improper molar ratio of furfural to ammonia can impact selectivity. An excess of ammonia can help suppress the formation of secondary amines.[1][3] However, an extremely high excess may not provide additional benefits and could be wasteful.[1]
-
Catalyst Deactivation: The catalyst may have deactivated. Consider regenerating or replacing the catalyst.
Q2: I am observing the formation of a significant amount of secondary amines (e.g., dithis compound). How can I minimize this?
A2: The formation of secondary amines is a common side reaction. This can be mitigated by adjusting the reaction conditions to favor the formation of the primary amine.
Solutions:
-
Increase Ammonia Concentration: A higher concentration of ammonia can competitively inhibit the reaction of the primary amine with the intermediate imine, thereby reducing the formation of secondary amines.[1][3]
-
Optimize Reaction Time: Shorter reaction times may favor the formation of the primary amine, as the formation of secondary amines can be a subsequent reaction.
Q3: The furan ring of my product is getting hydrogenated, leading to tetrahydrothis compound. How can I prevent this?
A3: The hydrogenation of the furan ring is a competing reaction. Suppressing this side reaction is key to maximizing this compound yield.
Preventative Measures:
-
Catalyst Selection: The choice of catalyst is crucial. Some catalysts have a higher propensity for ring hydrogenation. Researching and selecting a catalyst with high selectivity for the carbonyl group amination over ring hydrogenation is important.
-
Milder Reaction Conditions: Employing milder conditions, such as lower hydrogen pressure and temperature, can help to selectively reduce the imine intermediate without affecting the furan ring.[3]
-
Excess Ammonia: As with secondary amine formation, an excess of ammonia can help to suppress the hydrogenation of the furan ring.[1]
Q4: What are the pros and cons of using noble metal vs. non-noble metal catalysts?
A4: Both noble and non-noble metal catalysts have been successfully used for the reductive amination of furfural.
-
Noble Metal Catalysts (e.g., Ru, Rh, Pt, Pd): These catalysts often exhibit high activity and selectivity at milder conditions.[3][4][5] However, they are generally more expensive.[3]
-
Non-Noble Metal Catalysts (e.g., Raney Ni, Raney Co): These are more cost-effective alternatives.[3] While they can achieve high yields, they may require more forcing reaction conditions (higher temperature and pressure).[3]
Q5: My purified this compound is unstable and darkens over time. What is causing this and how can I improve its stability?
A5: this compound can be susceptible to degradation, particularly in the presence of air and light. The furan ring can be sensitive to acidic conditions.[6]
Stabilization Strategies:
-
Storage Conditions: Store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
-
Purity: Ensure high purity, as residual impurities like unreacted furfural can promote polymerization and color formation.[6]
-
pH Control: Avoid acidic conditions during workup and storage.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Furfural Conversion | - Inactive catalyst- Insufficient reaction time or temperature- Low hydrogen pressure | - Activate or replace the catalyst- Increase reaction time and/or temperature incrementally- Increase hydrogen pressure |
| Low this compound Selectivity | - Formation of Schiff base intermediate- Over-hydrogenation to tetrahydrothis compound- Formation of secondary amines | - Increase hydrogen pressure[3]- Optimize temperature[3]- Increase ammonia to furfural ratio[1][3] |
| Polymerization/Tarry Residue | - High reaction temperature- Presence of acidic impurities | - Reduce reaction temperature- Ensure starting materials and solvents are free from acid |
| Difficulty in Product Purification | - Emulsion formation during extraction- Product degradation on silica gel | - Add brine to break emulsions during workup- Consider using alumina for chromatography or pre-treating silica with triethylamine |
Experimental Protocols
Reductive Amination using Raney® Ni Catalyst
This protocol is based on a study that achieved 100% furfural conversion and 96.3% selectivity to this compound.[3]
Materials:
-
Furfural
-
Ammonia (e.g., in 1,4-dioxane)
-
Raney® Ni catalyst
-
Hydrogen gas
-
1,4-Dioxane (solvent)
-
High-pressure autoclave reactor
Procedure:
-
Charge the autoclave reactor with furfural, 1,4-dioxane, and the Raney® Ni catalyst.
-
Seal the reactor and purge it several times with hydrogen gas.
-
Introduce ammonia into the reactor to achieve the desired molar ratio of furfural to ammonia (e.g., 1:2).[3]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa).[3]
-
Heat the reactor to the target temperature (e.g., 130 °C) while stirring.[3]
-
Maintain the reaction conditions for the specified time (e.g., 3 hours).[3]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the catalyst from the reaction mixture.
-
Analyze the product mixture using appropriate analytical techniques (e.g., GC, HPLC) to determine conversion and selectivity.
-
Purify the this compound from the crude product mixture, for example, by vacuum distillation.[6]
One-Pot Synthesis using Zinc Metal
This environmentally friendly method utilizes zinc powder for the reductive amination in an aqueous medium.[7]
Materials:
-
Furfural
-
Hydroxylammonium chloride
-
Sodium carbonate
-
Zinc dust
-
Ammonium chloride
-
Zinc chloride
-
Water
Procedure:
-
In a reaction vessel, mix furfural and hydroxylammonium chloride in water.
-
Add a solution of sodium carbonate in water dropwise to the mixture to form the furfuryloxime in situ.
-
After the formation of the oxime is complete, heat the solution to 60°C.
-
Add water, zinc dust, ammonium chloride, and zinc chloride to the reaction mixture.
-
Stir the mixture for approximately 15 minutes.
-
Cool the reaction mixture and filter to recover the unreacted zinc.
-
The aqueous solution containing the this compound can then be subjected to extraction and further purification.
Data Presentation
Table 1: Comparison of Different Catalytic Systems for this compound Synthesis
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Furfural/NH₃ Ratio (molar) | Time (h) | This compound Yield (%) | Reference |
| Raney Ni | 130 | 2.0 | 1:2 | 3 | 96.3 (selectivity) | [3] |
| Rh/Al₂O₃ | 80 | 2.0 | - | 2 | ~92 (selectivity) | [4] |
| Pt/TiO₂ | - | - | - | - | >93 | [5] |
| NiSi-T | 90 | - | 1:2.4 | - | 94.2 | [1] |
| Ru NP | 90 | 2.0 | - | 2 | 99 | [3] |
| Ni₆AlOₓ | 100 | 0.4 | - | 5 | 90 | [3] |
| Raney Co | 120 | 1.0 | - | - | 98.9 | [3] |
Visualizations
Caption: Reaction pathway for the reductive amination of furfural.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Reductive amination of furfural to this compound with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. sandermanpub.net [sandermanpub.net]
- 4. Reductive amination of furfural to this compound using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. sctunisie.org [sctunisie.org]
Technical Support Center: Synthesis of Difurfuryl Diamines from Furfurylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of difurfuryl diamines from furfurylamine. Our aim is to help you identify and resolve common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of a thick, amber-colored solid, especially when using formaldehyde. What is this side product and how can I avoid it?
A: This is likely 1,3,5-trifurfurylhexahydro-1,3,5-triazine .[1] This side product is favored under mildly acidic conditions.
Troubleshooting Steps:
-
Increase Acidity: Ensure your reaction is conducted in a sufficiently acidic medium, typically 2.5-5.2 M hydrochloric acid.[1][2] The protonation of the this compound's amino group helps to prevent its reaction with formaldehyde to form the triazine.[1]
-
Control Stoichiometry: Use a precise 2:1 molar ratio of this compound to formaldehyde. Deviations can lead to the formation of various side products.
Q2: I'm observing a significant amount of unreacted this compound and some viscous, oligomeric materials in my final product. What's causing this?
A: This issue often arises from an incorrect stoichiometric ratio of reactants and can be exacerbated by reaction conditions that favor polymerization.
Troubleshooting Steps:
-
Optimize Reactant Ratio: A this compound to aldehyde ratio of approximately 2:1 is generally optimal.[1] Using a lower ratio (e.g., 1:1) can lead to the near-complete consumption of this compound but with an increased formation of side products and oligomers.[1]
-
Monitor Temperature: While the yield of the desired diamine is relatively stable between 20-50 °C, higher temperatures can promote polymerization.[1]
-
Acid Concentration: Insufficient acid can lead to a low reaction rate and poor selectivity for the desired difurfuryl diamine, favoring the formation of oligomeric species.[1]
Q3: My product analysis shows a compound with a mass consistent with 5-[5'-(aminomethyl)furfuryl]this compound. How can I minimize the formation of this byproduct?
A: The formation of 5-[5'-(aminomethyl)furfuryl]this compound is more prevalent in reactions with formaldehyde, particularly at lower acid concentrations (e.g., 2.5 M HCl).[1]
Troubleshooting Steps:
-
Increase Acid Molarity: Increasing the hydrochloric acid concentration to the higher end of the recommended 2.5-5.2 M range can suppress the formation of this side product.[1]
Q4: How can I remove unreacted starting materials and side products from my desired difurfuryl diamine?
A: A combination of extraction and distillation techniques is typically effective.
Purification Protocol:
-
Neutralization and Extraction: After the reaction is complete, neutralize the mixture with a base (e.g., 6 M sodium hydroxide) and extract the organic components with a suitable solvent like chloroform.[1]
-
Washing: Wash the combined organic layers with distilled water to remove any remaining salts.[1]
-
Solvent Removal: Evaporate the solvent to yield the crude product.[1]
-
Vacuum Distillation: Purify the crude product by vacuum distillation. This is effective for separating the desired difurfuryl diamine from less volatile oligomeric side products and more volatile unreacted this compound.[1]
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of difurfuryl diamines and the formation of side products, based on data from the literature.
Table 1: Effect of Reactant Ratio and Acid Concentration on the Reaction of this compound with Formaldehyde
| Experiment | This compound:Formaldehyde Ratio | HCl (M) | Temperature (°C) | Reaction Time (min) | Yield of Diamine (%) | Major Side Products |
| F1 | 2:1 | 5.2 | 25 | 60 | ~30-50 | 1,3,5-Trifurfurylhexahydro-1,3,5-triazine |
| F4 | 2:1 | 2.5 | 25 | 60 | Lower | 5-[5'-(aminomethyl)furfuryl]this compound |
| F6 | 1:1 | 5.2 | 25 | 60 | Decreased | Oligomeric species |
Data compiled from Holfinger et al., J. Org. Chem. 1995, 60, 1595-1598.[1]
Table 2: Effect of Aldehyde Type on Difurfuryl Diamine Synthesis
| Aldehyde | Optimal Conditions | Typical Yield (%) | Notes |
| Formaldehyde | 2:1 reactant ratio, 5.2 M HCl, 25°C | ~30-50 | Prone to triazine and other side product formation at lower acidity. |
| Acetaldehyde | 1.8-2.0:1 reactant ratio, 5.2 M HCl, 25°C | ~67 (GC), ~47 (isolated) | Generally higher selectivity compared to formaldehyde. |
| Acetone | 5.0 M HCl, 35°C | Very low | Reaction is extremely slow and forms multiple products. |
Data compiled from Holfinger et al., J. Org. Chem. 1995, 60, 1595-1598.[1]
Experimental Protocols
Synthesis of 5,5'-Methylenedithis compound (from Formaldehyde)
-
Reaction Setup: In a round-bottom flask cooled in an ice bath to 25 °C, add 22.5 g of this compound.
-
Acid Addition: Slowly add 165 mL of 6 M hydrochloric acid while maintaining the temperature at or near 25 °C.
-
Aldehyde Addition: Remove the flask from the ice bath and add 9.2 mL of a 35 wt % formaldehyde solution dropwise.
-
Reaction: Allow the reaction to proceed for 70 minutes.
-
Workup: Neutralize the reaction mixture by adding 166 mL of 6 M sodium hydroxide.
-
Extraction: Extract the mixture twice with 110 mL of chloroform.
-
Washing and Drying: Combine the chloroform layers, wash with 100 mL of distilled water, and then evaporate the solvent to yield an oil.[1]
-
Purification: Purify the resulting oil by vacuum distillation.
Synthesis of 5,5'-(Ethylidene)dithis compound (from Acetaldehyde)
-
Reaction Setup: Combine 9 g of this compound and 60.5 mL of 3 M hydrochloric acid in a round-bottom flask.
-
Temperature Control: Bring the solution to 30 °C.
-
Aldehyde Addition: Introduce 4.1 g of acetaldehyde below the liquid surface using a syringe.
-
Reaction: Allow the reaction to proceed for 30 minutes.
-
Quenching and Neutralization: Cool the reaction mixture in an ice bath and neutralize with a solution of 70.3 mL of 6 M sodium hydroxide containing 16.06 g of hydroxylamine hydrochloride.
-
Extraction: Extract the product with four 100 mL portions of chloroform.
-
Washing and Drying: Wash the combined extracts with a dilute sodium hydroxide solution and then evaporate the solvent.
-
Purification: Remove unreacted this compound by vacuum distillation to yield the crude product. Further purification can be achieved by vacuum microdistillation.[1]
Visualized Reaction Pathways and Troubleshooting
Below are diagrams illustrating the key reaction pathways and a troubleshooting workflow to help you navigate experimental challenges.
Caption: Main and side reaction pathways in difurfuryl diamine synthesis.
Caption: Troubleshooting workflow for difurfuryl diamine synthesis.
References
Technical Support Center: Purification of Crude Furfurylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude furfurylamine. The information is presented in a question-and-answer format to directly address specific issues encountered during purification experiments.
Summary of Physical and Chemical Properties
For effective purification, it is crucial to understand the physical and chemical properties of this compound and its common impurities. The table below summarizes key quantitative data.
| Property | This compound | Tetrahydrothis compound | Furfural |
| CAS Number | 617-89-0[1] | 4795-29-3[2] | 98-01-1 |
| Molecular Formula | C5H7NO[3][4] | C5H11NO[2] | C5H4O2 |
| Molecular Weight | 97.12 g/mol [3][4] | 101.15 g/mol [2] | 96.08 g/mol |
| Boiling Point | 145-146 °C[3][5][6][7] | 153-155 °C[2][8][9][10] | 161.7 °C |
| Density | 1.099 g/mL at 25 °C[3][5][6] | 0.98 g/mL at 25 °C[2][10] | 1.16 g/mL at 20 °C |
| Refractive Index | n20/D 1.490[3][5][6][7] | n20/D 1.454-1.455[10] | n20/D 1.5261 |
| Solubility in Water | Soluble/Miscible[1][5][11][12] | Very soluble[8] | 8.3 g/100 mL at 20 °C |
| Sensitivity | Air sensitive; absorbs CO2[1][5][12] | Air sensitive, Hygroscopic | Sensitive to light and air |
Purification Technique Workflow
The choice of purification technique depends on the nature of the impurities and the desired purity of the final product. The following diagram illustrates a general workflow for selecting an appropriate purification method.
Caption: Decision workflow for selecting a this compound purification method.
Troubleshooting Guide
This section addresses common problems encountered during the purification of crude this compound.
Problem 1: The purified this compound is discolored (yellow to brown).
-
Question: Why is my purified this compound colored, and how can I prevent this?
-
Answer: this compound is prone to discoloration due to air oxidation and polymerization, especially when exposed to light and heat.[1][5][12] To minimize discoloration, it is recommended to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored glassware to protect it from light.
Problem 2: Low yield after distillation.
-
Question: I am losing a significant amount of product during distillation. What are the possible causes and solutions?
-
Answer: Low yields during distillation can be attributed to several factors:
-
Thermal Decomposition: this compound can degrade at high temperatures. If the boiling point is high, consider using vacuum distillation to lower the boiling temperature.
-
Polymerization: The presence of acidic impurities can catalyze polymerization at elevated temperatures. Ensure that the crude material is neutralized or washed with a dilute base before distillation.
-
Incomplete Condensation: Ensure that the condenser is adequately cooled to prevent the loss of volatile product.
-
Hold-up in the Apparatus: For small-scale distillations, a significant portion of the product can be lost as residue on the glass surfaces. Use an appropriately sized distillation apparatus for the amount of material being purified.
-
Problem 3: Streaking or poor separation during column chromatography.
-
Question: My this compound is streaking on the silica gel column, leading to poor separation. How can I improve this?
-
Answer: The basic nature of amines can cause strong interactions with the acidic silanol groups on the surface of silica gel, resulting in tailing or streaking of the product band. To mitigate this, you can:
-
Add a Competing Base: Add a small amount (0.5-2%) of a volatile tertiary amine, such as triethylamine, to the eluent.[13] This will neutralize the acidic sites on the silica gel and improve the elution profile of the this compound.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or amine-functionalized silica gel.
-
Problem 4: Difficulty in separating this compound from tetrahydrothis compound.
-
Question: My product is contaminated with tetrahydrothis compound, and they are difficult to separate by simple distillation. What should I do?
-
Answer: this compound and tetrahydrothis compound have very close boiling points (145-146 °C and 153-155 °C, respectively), making their separation by simple distillation challenging.[2][3][5][6][7][8][9][10] The following methods can be employed for their separation:
-
Fractional Distillation: A fractional distillation column with a high number of theoretical plates can provide better separation.
-
Azeotropic Distillation: this compound forms an azeotrope with water, which boils at 99 °C.[14] This property can be exploited to separate it from tetrahydrothis compound, which does not form an azeotrope with water. After the azeotropic distillation, the water can be removed from the this compound by a subsequent distillation with a water-immiscible solvent like benzene that forms a low-boiling azeotrope with water.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound often originate from the starting materials and side reactions during its synthesis. These can include:
-
Unreacted Furfural: The starting material for the synthesis of this compound.[13]
-
Tetrahydrothis compound: A common byproduct formed by the over-reduction of the furan ring during hydrogenation reactions.[15]
-
Polymers: this compound can polymerize, especially in the presence of acids or at high temperatures.[13]
-
Water: Can be present from the reaction or work-up steps.
Q2: Which purification method is best for large-scale production?
A2: For large-scale purification of this compound, distillation is generally the most cost-effective and efficient method. Depending on the thermal stability of the compound and the nature of the impurities, this could be fractional distillation or vacuum distillation. Azeotropic distillation can also be a viable option for removing specific impurities like water or for separating it from close-boiling contaminants like tetrahydrothis compound.[14]
Q3: How can I remove non-basic organic impurities from my crude this compound?
A3: Acid-base extraction is a highly effective method for separating basic compounds like this compound from neutral or acidic organic impurities. The process involves dissolving the crude mixture in a water-immiscible organic solvent and extracting it with an aqueous acid solution (e.g., dilute HCl). The this compound will be protonated and move into the aqueous layer as a salt. The organic layer containing the non-basic impurities can then be discarded. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.
Q4: Is crystallization a suitable method for purifying this compound?
A4: this compound itself is a liquid at room temperature with a very low melting point (-70 °C), making direct crystallization challenging.[5][6][7] However, it is possible to purify it by forming a solid salt derivative (e.g., hydrochloride salt), which can then be recrystallized. After recrystallization, the pure salt can be treated with a base to regenerate the pure this compound. In-situ cryocrystallization has also been reported for obtaining crystalline this compound for structural analysis.[16]
Experimental Protocols
Protocol 1: Vacuum Distillation
This method is suitable for purifying this compound from non-volatile impurities or those with significantly different boiling points.
Methodology:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all joints are properly greased and sealed.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually reduce the pressure inside the apparatus.
-
Heating: Once the desired pressure is stable, begin to gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect any low-boiling forerun. Then, collect the main fraction of this compound at a constant temperature and pressure.
-
Shutdown: After collecting the product, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Column Chromatography
This technique is useful for separating this compound from impurities with different polarities.
Methodology:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate) containing 0.5-2% triethylamine. Gradually increase the polarity of the eluent to facilitate the elution of the this compound.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.
Logical Diagram for Troubleshooting Distillation Issues
The following diagram provides a logical approach to troubleshooting common problems during the distillation of this compound.
Caption: A logical guide for troubleshooting distillation problems.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. dongaochem-metal.com [dongaochem-metal.com]
- 4. This compound | CAS#:617-89-0 | Chemsrc [chemsrc.com]
- 5. This compound | 617-89-0 [chemicalbook.com]
- 6. This compound CAS#: 617-89-0 [m.chemicalbook.com]
- 7. 617-89-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 2-Tetrahydrothis compound(4795-29-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 2-Tetrahydrothis compound CAS#: 4795-29-3 [m.chemicalbook.com]
- 10. 四氢糠胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound (617-89-0) | Leading Chemical Wholesaler [chemicalbull.com]
- 12. microchem.fr [microchem.fr]
- 13. benchchem.com [benchchem.com]
- 14. US2315139A - Process for separation of furfurylamines - Google Patents [patents.google.com]
- 15. US2175585A - Preparation of furfurylamines - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Furfurylamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of furfurylamine from furfural.
Frequently Asked Questions (FAQs)
Q1: My this compound yield has dropped significantly after a few reaction cycles. What are the likely causes?
A significant drop in yield is often a primary indicator of catalyst deactivation. The most common causes can be broadly categorized as:
-
Fouling or Coking: Deposition of carbonaceous materials, often referred to as "humins," on the catalyst surface. These are polymeric byproducts formed from the degradation and condensation of furfural and its intermediates, especially under acidic and high-temperature conditions.[1][2][3][4] This physically blocks the active sites of the catalyst.
-
Poisoning: Strong chemisorption of impurities from the feedstock or reaction byproducts onto the active catalyst sites. Sulfur compounds are a classic poison for metal catalysts like Raney Ni and noble metals.[5]
-
Sintering: Agglomeration of metal particles on the catalyst support at high temperatures, leading to a decrease in the active surface area.[5][6]
-
Leaching: Dissolution of the active metal component of the catalyst into the reaction medium.
-
For Biocatalysts (e.g., Amine Transaminases): Deactivation can occur due to product inhibition (e.g., by pyruvate if alanine is the amine donor), loss of the essential pyridoxal 5'-phosphate (PLP) cofactor, or potential instability in the presence of the aldehyde substrate (furfural).[7][8]
Q2: My reaction mixture has turned dark brown or black, and I see solid precipitates. What does this signify?
This is a strong indication of humin formation.[9] Humins are complex, furan-rich polymers that are insoluble and can coat the catalyst surface, leading to severe deactivation by blocking pores and active sites.[1][4] This is a common issue in biomass conversion processes and is a major contributor to catalyst fouling.
Q3: I am using a Raney®-Nickel catalyst, and its activity is decreasing. What are the specific deactivation mechanisms for this catalyst?
For Raney Ni catalysts in reductive amination, deactivation is often caused by:
-
Deposition of organic residues: Oily byproducts or polymers can coat the active sites.[10]
-
Strong chemisorption of intermediates or products: Nitrile or imine intermediates can strongly bind to the nickel surface.[5][11]
-
Agglomeration of nickel particles: This reduces the available surface area for the reaction.[10]
-
Oxidation: Exposure to air can oxidize the active nickel surface, rendering it inactive. Raney Ni is often stored under water or a solvent to prevent this.[5]
Q4: How does the purity of my furfural feedstock impact catalyst performance?
Feedstock purity is critical. Biomass-derived furfural can contain various impurities such as organic acids (acetic acid, formic acid), phenolic compounds, and other degradation products.[9][12] These impurities can act as catalyst poisons or precursors for coke formation, leading to accelerated deactivation.
Q5: I am using an immobilized amine transaminase for the synthesis. Why might its activity decrease over time?
For immobilized amine transaminases, deactivation in this compound synthesis can be due to:
-
Product Inhibition: If using L-alanine as the amine donor, the co-product pyruvate can inhibit the enzyme.[8][13]
-
Cofactor Loss: The PMP form of the cofactor can dissociate from the enzyme, leading to inactivation.[7]
-
Aldehyde-Induced Inactivation: Aldehydes like furfural can potentially react with the enzyme's amino acid residues, leading to irreversible inactivation.
-
Unfavorable Equilibrium: The reaction equilibrium may not favor product formation, which can be mistaken for low activity.[8]
Troubleshooting Guides
Issue 1: Low this compound Yield with Heterogeneous Catalysts (e.g., Raney Ni, Pd/C, Ru/C)
| Observed Problem | Potential Cause | Suggested Solution |
| High conversion of furfural but low selectivity to this compound. | Suboptimal Reaction Conditions: Incorrect temperature, pressure, or ammonia concentration can favor side reactions. | Optimize reaction parameters. For instance, excessive ammonia can inhibit the hydrogenation performance of the metal catalyst.[14] |
| Catalyst Poisoning: Impurities in the furfural feedstock or solvent. | Pre-treat the furfural feedstock (e.g., distillation). Ensure high-purity solvents and gases. | |
| Decreasing conversion and selectivity over several cycles. | Catalyst Fouling (Coking): Formation of humins on the catalyst surface. | Implement a catalyst regeneration protocol (see Protocol 2). Consider using a biphasic reaction system to continuously extract this compound and prevent byproduct formation. |
| Sintering: High reaction temperatures causing metal particle agglomeration. | Operate at the lowest effective temperature. Characterize the used catalyst (e.g., via TEM) to check for changes in particle size. | |
| No reaction or very low conversion from the start. | Improper Catalyst Activation/Handling: Raney Ni, for example, is pyrophoric and must be handled carefully under a liquid.[15] | Review the catalyst activation and handling procedures recommended by the manufacturer. |
Issue 2: Deactivation of Immobilized Amine Transaminase Biocatalyst
| Observed Problem | Potential Cause | Suggested Solution |
| Initial high activity, but a rapid decline in conversion. | Product Inhibition: Accumulation of the keto-acid byproduct (e.g., pyruvate). | Consider using an alternative amine donor like isopropylamine, where the acetone co-product can be removed by evaporation.[8] Alternatively, implement a co-product removal system. |
| Cofactor (PMP) Loss: The aminated cofactor is leaching from the enzyme. | Ensure the reaction buffer contains a sufficient concentration of pyridoxal 5'-phosphate (PLP) to replenish any lost cofactor. | |
| Gradual loss of activity over multiple batches. | Substrate (Furfural) Instability/Inhibition: Furfural may be degrading or reacting with the enzyme over time. | Optimize the substrate feeding strategy to maintain a low, steady concentration of furfural in the reactor. |
| Low overall conversion even with fresh biocatalyst. | Unfavorable Reaction Equilibrium: The reverse reaction is significant. | Use a large excess of the amine donor to shift the equilibrium towards product formation.[13] |
Experimental Protocols
Protocol 1: Quantification of Furfural and this compound by HPLC
This protocol provides a standard method for analyzing reaction progress.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.5 mL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of cold mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove catalyst particles and any solid byproducts.[9]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm).[10]
-
Mobile Phase: An isocratic mixture of acetonitrile and deionized water (e.g., 20:80 v/v) with 0.1% trifluoroacetic acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 274 nm (for furfural) and a lower wavelength (e.g., 210 nm) for this compound.
-
Quantification: Use external calibration curves prepared with known concentrations of pure furfural and this compound.
-
Protocol 2: Regeneration of a Deactivated Noble Metal on Carbon Catalyst (e.g., Pd/C)
This protocol is for catalysts deactivated by coking.
-
Catalyst Recovery:
-
Separate the catalyst from the reaction mixture by filtration.
-
Wash the catalyst thoroughly with a solvent like methanol or toluene to remove any adsorbed, non-polymeric organic species.[11]
-
-
Oxidative Treatment (Coke Removal):
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst in a controlled manner under a flow of a dilute oxygen/nitrogen mixture (e.g., 2-5% O₂). Caution: This process is exothermic and must be carefully controlled to avoid overheating and sintering the metal. A typical temperature ramp would be slow, holding at a temperature around 200-400°C.[16][17]
-
The endpoint is typically determined by monitoring the CO₂ concentration in the off-gas.
-
-
Reductive Treatment (Metal Redispersion):
-
After the oxidative treatment, purge the system with an inert gas (e.g., nitrogen or argon).
-
Introduce a flow of hydrogen (typically diluted in nitrogen) and heat the catalyst to a temperature sufficient to reduce the metal oxides formed during the oxidation step (e.g., 180-300°C).[16]
-
Hold for several hours before cooling down under an inert atmosphere.
-
-
Post-Regeneration Characterization:
-
It is advisable to characterize the regenerated catalyst (e.g., using chemisorption) to assess the recovery of the active metal surface area.
-
Protocol 3: Characterizing Catalyst Deactivation by Thermogravimetric Analysis (TGA)
TGA can quantify the amount of coke deposited on a catalyst.
-
Sample Preparation: Recover and dry the deactivated catalyst.
-
TGA Measurement:
-
Place a known mass of the deactivated catalyst in the TGA pan.
-
Heat the sample under an inert atmosphere (e.g., Nitrogen) to a temperature sufficient to desorb volatile compounds (e.g., 150°C) and hold until the mass stabilizes.
-
Switch the gas to an oxidizing atmosphere (e.g., air).
-
Ramp the temperature (e.g., to 800°C). The mass loss observed during this stage corresponds to the combustion of the carbonaceous deposits (coke).[1]
-
The percentage of mass loss can be used to quantify the amount of coke.
-
Visualizations
Caption: Major deactivation pathways for heterogeneous catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress in understanding the coking behavior of typical catalysts in the catalytic pyrolysis of biomass - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 8. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 9. benchchem.com [benchchem.com]
- 10. pure.uos.ac.kr [pure.uos.ac.kr]
- 11. papers.sim2.be [papers.sim2.be]
- 12. benchchem.com [benchchem.com]
- 13. diva-portal.org [diva-portal.org]
- 14. sandermanpub.net [sandermanpub.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. semanticscholar.org [semanticscholar.org]
Technical Support Center: Furfurylamine Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of furfurylamine during storage.
Troubleshooting Guide
This section addresses common issues encountered during the storage and handling of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Color of this compound has changed from colorless/pale yellow to dark yellow or brown.[1] | Exposure to air (oxygen) and/or light, leading to oxidation and polymerization. | 1. Evaluate the purity of the material to determine if it is still suitable for your application. 2. If the purity is compromised, consider purification by distillation. 3. For future storage, ensure the container is tightly sealed and the headspace is purged with an inert gas like nitrogen or argon.[2] 4. Store the container in a cool, dark place.[1][2] |
| Formation of solid precipitate in the liquid. | Absorption of atmospheric carbon dioxide, forming carbamate salts.[2][3] | 1. Inert gas blanketing is crucial to prevent contact with CO2.[2] 2. Use a septum-sealed bottle for storage and transfer with a syringe to minimize air exposure. |
| Inconsistent experimental results using stored this compound. | Degradation of the material due to improper storage, leading to lower purity and the presence of impurities. | 1. Verify the purity of the this compound using techniques like GC-MS or NMR spectroscopy. 2. If degradation is confirmed, procure a fresh batch and adhere strictly to the recommended storage conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent oxidation?
A1: To minimize oxidation and degradation, this compound should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), in a cool, dry, and dark place.[1][2] It is recommended to store it below +30°C.[2] The storage area should be well-ventilated.[2][4]
Q2: Why has my this compound turned brown?
A2: The discoloration of this compound is a common indicator of oxidation and potential polymerization.[1] This is often caused by prolonged exposure to air and/or light. While a slight color change to pale yellow may be acceptable for some applications, a significant darkening to brown suggests considerable degradation.
Q3: Is it necessary to store this compound under an inert atmosphere?
A3: Yes, it is highly recommended. This compound is sensitive to air and absorbs carbon dioxide.[2][3] Storing it under an inert gas like nitrogen displaces oxygen and moisture, significantly slowing down oxidative degradation and preventing the formation of carbamate salts.[2]
Q4: What materials are incompatible with this compound?
A4: this compound should not be stored with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][5] It can also react with copper and its alloys.[1] Contact with heat, sparks, and open flames should be avoided as it is a flammable liquid.[6][7]
Q5: How can I safely handle this compound to minimize exposure and degradation?
A5: Always handle this compound in a well-ventilated area, preferably under a fume hood.[4] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] To prevent degradation during use, minimize the time the container is open to the atmosphere. For transfers, use techniques that minimize air exposure, such as using a syringe to withdraw the liquid through a septum.
Storage Condition Guidelines
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place, below +30°C.[2] | Reduces the rate of chemical degradation and lowers vapor pressure. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon).[2] | Prevents oxidation by displacing oxygen and reaction with carbon dioxide.[2][3] |
| Light | Store in a dark place or use an amber/opaque container.[2] | Prevents light-induced degradation. |
| Container | Use a tightly sealed, airtight container. | Prevents exposure to air and moisture.[2][4] |
| Ventilation | Store in a well-ventilated area.[2][4] | Safely dissipates any potential vapors. |
Experimental Protocol: Purity Assessment of Stored this compound
This protocol outlines a general method for assessing the purity of this compound and evaluating the effectiveness of storage conditions.
Objective: To determine the purity of a this compound sample over time using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Stored this compound sample
-
Fresh this compound standard of known purity
-
Anhydrous solvent for dilution (e.g., dichloromethane, diethyl ether)
-
GC-MS instrument
-
Volumetric flasks and pipettes
-
Syringes and vials for GC-MS analysis
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of the fresh this compound standard in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
-
Sample Preparation:
-
Carefully extract a small aliquot of the stored this compound sample, minimizing its exposure to the atmosphere.
-
Prepare a solution of the stored sample in the same anhydrous solvent at a concentration within the range of the calibration curve.
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with a suitable column and method for analyzing amines.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Analyze the resulting chromatogram and mass spectrum to identify the this compound peak and any impurity peaks.
-
-
Data Analysis:
-
Quantify the purity of the stored this compound by comparing its peak area to the calibration curve.
-
Identify any major degradation products by interpreting their mass spectra.
-
Compare the purity of the stored sample to its initial purity (if known) or to the fresh standard to determine the extent of degradation.
-
-
Evaluation of Storage Conditions:
-
This protocol can be adapted to compare different storage conditions (e.g., inert atmosphere vs. air, refrigerated vs. room temperature) by analyzing samples stored under these varying conditions at regular intervals.
-
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for identifying and addressing this compound degradation.
References
- 1. FURFURYL AMINE (FFA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 617-89-0 [chemicalbook.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. nj.gov [nj.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Troubleshooting low conversion rates in reductive amination of furfural.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low conversion rates during the reductive amination of furfural.
Troubleshooting Guides
Low conversion rates in the reductive amination of furfural can be attributed to several factors, ranging from reaction conditions to reagent quality. This guide provides a systematic approach to identifying and resolving these common issues.
Problem 1: Low or No Conversion of Furfural
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive or Inefficient Catalyst | 1. Verify Catalyst Activity: Test the catalyst with a known reaction where it is expected to perform well. 2. Proper Catalyst Handling: Ensure the catalyst has been stored under appropriate conditions (e.g., inert atmosphere for pyrophoric catalysts) and has not been exposed to air or moisture if sensitive. 3. Optimize Catalyst Loading: Vary the catalyst amount to find the optimal ratio relative to the substrate. | The catalyst is crucial for the hydrogenation of the imine intermediate. Deactivated or insufficient catalyst will lead to poor or no conversion. |
| Inefficient Imine Formation | 1. Monitor Imine Formation: Use techniques like TLC, GC, or NMR to confirm the formation of the imine intermediate before proceeding with the reduction. 2. Adjust pH: The reaction is often favored under slightly acidic conditions (pH 4-5) to promote imine formation. If the pH is too low, the amine will be protonated and non-nucleophilic.[1] 3. Remove Water: If using a non-aqueous solvent, consider adding a dehydrating agent (e.g., molecular sieves) as water can hydrolyze the imine back to the aldehyde and amine. | The formation of the imine is a critical preceding step to the reduction. If the imine is not formed, the final product cannot be obtained. |
| Suboptimal Reaction Conditions | 1. Optimize Temperature: Gradually increase the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to side reactions or catalyst degradation.[2] 2. Optimize Hydrogen Pressure: Increase the hydrogen pressure in increments. Sufficient hydrogen pressure is necessary to drive the reduction of the imine.[2] 3. Ensure Proper Mixing: Use adequate stirring to ensure good contact between the reactants, catalyst, and hydrogen gas. | Temperature, pressure, and mixing all play a significant role in the reaction kinetics and equilibrium. |
| Poor Quality of Reagents | 1. Purify Furfural: Consider distilling furfural before use to remove any polymeric impurities. 2. Check Amine Source: Ensure the ammonia or amine solution is of the correct concentration and has not degraded. 3. Use Dry Solvents: If the reaction is sensitive to water, use anhydrous solvents. | Impurities in the starting materials or solvent can poison the catalyst or participate in side reactions, leading to lower yields. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Step | Rationale |
| Formation of Secondary Amines | 1. Increase Ammonia/Amine Concentration: An excess of the primary amine source can help to outcompete the product amine in reacting with the furfural. An optimal NH3/Furfural ratio can suppress the formation of secondary amines.[3] 2. Optimize Reaction Time: Shorter reaction times may favor the formation of the primary amine. | The desired primary amine product can act as a nucleophile and react with remaining furfural to form a secondary amine. |
| Hydrogenation of the Furan Ring | 1. Use a More Selective Catalyst: Some catalysts are more prone to ring hydrogenation. Consider screening different catalysts (e.g., Rh/Al2O3 has shown high selectivity for furfurylamine).[4] 2. Milder Reaction Conditions: Lower the temperature and/or hydrogen pressure to reduce the likelihood of over-hydrogenation. | The furan ring is susceptible to hydrogenation under certain catalytic conditions, leading to the formation of tetrahydrothis compound. |
| Formation of Furfuryl Alcohol | 1. Use a Milder Reducing Agent: In cases where a chemical reducing agent is used instead of H2 gas, a less reactive agent can prevent the direct reduction of the aldehyde. 2. Ensure Imine Formation First: In a two-step approach, ensure the complete formation of the imine before introducing the reducing agent. | The aldehyde group of furfural can be directly reduced to an alcohol, especially with highly reactive reducing agents or certain catalysts. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in the reductive amination of furfural?
A1: The most critical parameters are typically the choice of catalyst, reaction temperature, hydrogen pressure, and the molar ratio of ammonia to furfural.[4] These factors significantly influence the conversion of furfural and the selectivity towards the desired this compound.
Q2: My reaction has stalled and is not proceeding to completion. What should I do?
A2: A stalled reaction could be due to catalyst deactivation or an equilibrium issue. First, try adding a fresh portion of the catalyst. If that does not help, consider increasing the hydrogen pressure or temperature. You can also monitor the reaction components to see if an intermediate is accumulating, which might suggest a bottleneck in the reaction pathway.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent can influence the solubility of reactants and the stability of intermediates. For catalytic systems using gaseous hydrogen, the solvent's ability to dissolve hydrogen can also be a factor. Some studies have shown high yields in solvents like 1,4-dioxane. Poor solubility of reagents can lead to slow or incomplete reactions.[1]
Q4: Can I use a chemical reducing agent instead of hydrogen gas?
A4: Yes, other reducing agents like sodium borohydride and its derivatives can be used. However, their reactivity needs to be carefully considered. A highly reactive reducing agent might reduce the furfural to furfuryl alcohol before it can form an imine. Milder reducing agents are often preferred for this reason.
Q5: What are common side reactions, and how can I minimize them?
A5: Common side reactions include the formation of secondary amines, hydrogenation of the furan ring to form tetrahydrothis compound, and the reduction of furfural to furfuryl alcohol.[3][5] To minimize these, you can optimize the ammonia-to-furfural ratio, use a more selective catalyst, and carefully control the reaction temperature and pressure.
Data Presentation
Table 1: Effect of Reaction Temperature on Furfural Reductive Amination
| Catalyst | Temperature (°C) | H2 Pressure (bar) | Conversion of Imine (%) | Selectivity to Product 4a (%) | Selectivity to Product 4b (%) |
| Pd-N/C | 25 | 30 | >99 | 89 | 11 |
| Pd-N/C | 50 | 30 | >99 | 75 | 20 |
| Pd-N/C | 75 | 30 | >99 | 65 | 29 |
| Pd-N/C | 100 | 30 | >99 | 58 | 36 |
Data extracted from a study on chitin-derived palladium nanocatalysts. Product 4a is the desired this compound derivative, while 4b is a ring-hydrogenated byproduct.[2]
Table 2: Effect of Hydrogen Pressure on Furfural Reductive Amination
| Catalyst | Temperature (°C) | H2 Pressure (bar) | Conversion of Imine (%) | Selectivity to Product 4a (%) |
| Pd-N/C | 25 | 1 | 37 | >99 |
| Pd-N/C | 25 | 10 | 50 | 95 |
| Pd-N/C | 25 | 20 | 59 | 92 |
| Pd-N/C | 25 | 30 | >99 | 89 |
| Raney Ni | 90 | 5 | - | 28.1 (this compound) |
| Raney Ni | 90 | 10 | - | 55.6 (this compound) |
| Raney Ni | 90 | 20 | - | 78.6 (this compound) |
| Raney Ni | 90 | 30 | - | 72.3 (this compound) |
Data for Pd-N/C extracted from a study on chitin-derived palladium nanocatalysts.[2] Data for Raney Ni extracted from a study on the synthesis of this compound over Raney Ni catalyst.[6]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Reductive Amination of Furfural with H2
This protocol is a general guideline and may require optimization for specific catalysts and equipment.
Materials:
-
Furfural
-
Ammonia solution (e.g., 25% aqueous solution) or other amine source
-
Heterogeneous catalyst (e.g., Rh/Al2O3, Raney Ni, or custom catalyst)
-
Solvent (e.g., 1,4-dioxane, water, or methanol)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature controller
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry.
-
Charging the Reactor:
-
Add the solvent to the reactor.
-
Add the desired amount of furfural.
-
Add the catalyst.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) several times to remove air.
-
-
Addition of Amine: Introduce the ammonia solution into the reactor.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure.
-
Reaction:
-
Begin stirring and heat the reactor to the desired temperature.
-
Maintain the temperature and pressure for the specified reaction time.
-
Monitor the reaction progress by taking samples at intervals (if the reactor setup allows) and analyzing them by GC or HPLC.
-
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas.
-
Open the reactor and filter the catalyst from the reaction mixture.
-
The filtrate can then be subjected to extraction and purification (e.g., distillation) to isolate the this compound.
-
Protocol 2: One-Pot Synthesis of this compound using Zinc Metal
This protocol describes a one-pot synthesis that does not require high-pressure hydrogenation equipment.
Materials:
-
Furfural
-
Hydroxylammonium chloride
-
Sodium carbonate
-
Zinc dust
-
Ammonium chloride
-
Zinc chloride
-
Water
-
Cyclohexane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Oxime Formation:
-
In a suitable flask, mix furfural and hydroxylammonium chloride in water.
-
Slowly add a solution of sodium carbonate in water to the mixture with stirring.
-
Continue stirring at room temperature for approximately 3 hours to form the furfuryloxime.[3]
-
-
Reduction:
-
Heat the resulting solution to 60°C.
-
Add water, zinc dust, ammonium chloride, and zinc chloride to the reaction mixture.
-
Stir the mixture for about 15 minutes at 60°C.[3]
-
-
Work-up:
-
Cool the reaction mixture and filter to remove unreacted zinc and other insoluble materials.
-
To the filtrate, add a solution of sodium hydroxide.
-
Extract the aqueous layer with cyclohexane.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude this compound.
-
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: Reaction pathway for the reductive amination of furfural.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. sctunisie.org [sctunisie.org]
- 4. Reductive amination of furfural to this compound using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sandermanpub.net [sandermanpub.net]
Managing exothermic reactions in Furfurylamine synthesis.
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information, troubleshooting advice, and safety protocols for managing exothermic reactions during the synthesis of furfurylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound, and which are exothermic?
A1: The most common method for synthesizing this compound is the reductive amination of furfural.[1][2] This process typically involves the reaction of furfural with ammonia in the presence of a reducing agent, such as hydrogen gas, and a catalyst. The hydrogenation steps, in particular, are exothermic and require careful temperature control. Alternative methods, such as biocatalytic conversions using ω-transaminases, operate under milder conditions.
Q2: What are the main hazards associated with exothermic reactions in this compound synthesis?
A2: The primary hazard is a thermal runaway. This occurs when the heat generated by the reaction surpasses the rate of heat removal, leading to a rapid increase in temperature and pressure.[3] Potential consequences include violent boiling of solvents, over-pressurization of the reactor, and in severe cases, vessel failure or explosion.
Q3: How can I assess the exothermic potential of my specific this compound synthesis protocol?
Q4: What are the key process parameters to control for managing heat during the reaction?
A4: The critical parameters to control are:
-
Temperature: Maintaining the optimal reaction temperature is crucial for both selectivity and safety.[4][5]
-
Pressure: In catalytic hydrogenations, controlling the hydrogen pressure is essential for managing the reaction rate.[4]
-
Reagent Addition Rate: In semi-batch processes, the rate of adding the limiting reagent should not exceed the heat removal capacity of the reactor.[3]
-
Agitation: Proper mixing ensures uniform temperature distribution and efficient heat transfer to the cooling system.
-
Catalyst Activity and Loading: The type and amount of catalyst can significantly influence the reaction rate and, consequently, the heat generation.[6]
Q5: What is an emergency "quenching" procedure, and when should it be implemented?
A5: A quenching procedure is an emergency measure to rapidly halt a reaction that is approaching thermal runaway.[3][7] This typically involves the rapid addition of a chemical inhibitor or a large volume of a cold, inert liquid to the reactor to stop the reaction and absorb the excess heat.[3] This should be considered a last resort when primary control measures have failed.[3]
Troubleshooting Guide: Managing Exothermic Events
| Problem | Possible Causes | Immediate Actions | Solutions & Preventative Measures |
| Rapid, Uncontrolled Temperature Rise | 1. Cooling system failure.2. Reagent addition is too fast.3. Incorrect catalyst loading (too high).4. Agitator failure. | 1. Immediately stop all reagent and heat feeds.2. Apply maximum cooling.3. Prepare for emergency pressure relief.4. If the temperature continues to rise rapidly, initiate the emergency quenching procedure.[3] | • Ensure the cooling system is properly maintained and has sufficient capacity.• Calibrate and control the reagent addition rate.• Carefully control the amount of catalyst used.• Implement a system to monitor agitator function. |
| Pressure Rising Above Set Limits | 1. Excessive gas evolution due to high reaction rate.2. Boiling of the solvent or reactants.3. Approaching thermal runaway.4. Blocked vent or relief valve. | 1. Stop all reagent and heat feeds.2. Apply maximum cooling.3. Cross-reference the pressure rise with the temperature reading. If both are rising rapidly, a runaway is likely imminent; initiate emergency procedures. | • Ensure all emergency relief systems are correctly sized and maintained.• Operate at a temperature safely below the boiling point of the solvent.• Investigate the source of any unexpected gas evolution. |
| Reaction Stalls After Initial Exotherm | 1. Catalyst deactivation.2. Poor quality of raw materials.3. Insufficient temperature to maintain the reaction rate. | 1. Safely take a sample to analyze for unreacted starting material. | • Investigate the cause of the stall (e.g., catalyst poisoning, impure reagents) before attempting the reaction again.• Ensure raw materials meet the required specifications. |
Data Presentation: Reaction Parameters for this compound Synthesis
The following table summarizes key reaction parameters from various published protocols for the reductive amination of furfural.
| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Reaction Time (h) | Selectivity/Yield (%) | Reference |
| Raney Ni | 130 | 2.0 | 1,4-dioxane | 3 | 96.3 (Selectivity) | [4] |
| Rh/Al₂O₃ | 80 | - | Aqueous Ammonia | 2 | ~92 (Selectivity) | |
| Nickel | 50 - 110 | Superatmospheric | Liquid Phase | - | - | |
| Fe₃O₄@SiO₂-Ni | 115 | 2.0 | - | 3 | 100 (Yield) | [4] |
Experimental Protocols
Protocol 1: Reductive Amination using Raney Ni Catalyst
Objective: To synthesize this compound from furfural via reductive amination using a Raney Ni catalyst.[4]
Materials:
-
Furfural
-
Ammonia
-
Raney Ni catalyst
-
1,4-dioxane (solvent)
-
Hydrogen gas
Procedure:
-
In a suitable autoclave reactor, charge the Raney Ni catalyst and 1,4-dioxane.
-
Add furfural and the specified molar ratio of ammonia to the reactor.
-
Seal the reactor and purge it with hydrogen gas several times.
-
Pressurize the reactor with hydrogen to 2.0 MPa.
-
Heat the reactor to 130 °C while stirring.
-
Maintain these conditions for 3 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution contains this compound, which can be purified by distillation.
Protocol 2: One-Pot Reductive Amination in Water using Zinc Metal
Objective: To synthesize this compound from furfural in a one-pot aqueous system.
Materials:
-
Furfural
-
Hydroxylammonium chloride
-
Sodium carbonate
-
Zinc dust
-
Ammonium chloride
-
Zinc chloride
-
Water
Procedure:
-
Oxime Formation:
-
In a reaction vessel, mix furfural and hydroxylammonium chloride in water.
-
Add a solution of sodium carbonate in water dropwise to the mixture.
-
Stir the resulting solution at room temperature for 3 hours to form furfuryloxime.
-
-
Reduction to Amine:
-
Heat the solution containing the furfuryloxime to 60°C.
-
Add water, zinc dust, ammonium chloride, and zinc chloride to the heated solution.
-
Stir the mixture for 15 minutes at 60°C. .
-
Cool the reaction mixture and filter to remove unreacted zinc and other insoluble materials.
-
The filtrate contains this compound, which can be extracted with a suitable organic solvent and purified.
-
Visualizations
References
- 1. Synthesis of furfurylamine_Chemicalbook [chemicalbook.com]
- 2. An efficient and sustainable this compound production from biomass-derived furfural by a robust mutant ω-transaminase biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sandermanpub.net [sandermanpub.net]
- 5. US2175585A - Preparation of furfurylamines - Google Patents [patents.google.com]
- 6. Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Selective Amination of Furfuryl Alcohol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the selective amination of furfuryl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the amination of furfuryl alcohol?
The amination of furfuryl alcohol typically proceeds via a "hydrogen-borrowing" or "reductive amination" mechanism. This process involves three main steps:
-
Dehydrogenation: The alcohol is first dehydrogenated over a catalyst to form the corresponding aldehyde (furfural).
-
Condensation: The aldehyde then condenses with an amine (e.g., ammonia) to form an imine intermediate.
-
Hydrogenation: The imine is subsequently hydrogenated to the desired amine product, using the hydrogen that was "borrowed" in the initial dehydrogenation step.[1][2]
Q2: Which catalysts are most effective for the selective amination of furfuryl alcohol to furfurylamine?
Nickel-based catalysts have demonstrated high performance and selectivity for this reaction.[3] Specifically, RANEY® Ni and hydrotalcite-derived nickel catalysts are commonly used.[1][4] While other noble metals like Ru, Rh, Pt, and Pd can be used, they may exhibit lower selectivity towards the primary amine due to competitive adsorption of ammonia and hydrogen on the catalyst surface.
Q3: How can I control the selectivity between this compound and tetrahydrothis compound?
The selectivity between this compound (amination without ring hydrogenation) and tetrahydrothis compound (amination with furan ring hydrogenation) can be controlled by the presence and pressure of an external hydrogen source.
-
For this compound (no ring hydrogenation): Conducting the reaction in the absence of external H₂ favors the formation of this compound. The hydrogen required for the final hydrogenation step is supplied in-situ from the initial dehydrogenation of furfuryl alcohol.
-
For Tetrahydrothis compound (with ring hydrogenation): Introducing an external source of H₂ (e.g., 1.0 MPa) promotes the hydrogenation of the furan ring, leading to the formation of tetrahydrothis compound.[1][4]
Q4: What are the common side products in the amination of furfuryl alcohol?
Common side products include:
-
Secondary and tertiary amines: These can form through further reaction of the primary amine product with the intermediate aldehyde.
-
Tetrahydrothis compound: This results from the hydrogenation of the furan ring, which can be an undesired side product if this compound is the target.[4]
-
Ring-opened products: Under certain conditions, the furan ring can undergo opening.[5]
-
Polymers: Furfuryl alcohol is prone to polymerization, especially in the presence of acids or at high temperatures.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the amination of furfuryl alcohol.
Issue 1: Low Yield of the Desired Amine Product
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Regenerate or replace the catalyst. For instance, with nickel catalysts, an insufficient amount of hydrogen can lead to the formation of Ni₃N, deactivating the catalyst.[4] - Ensure proper catalyst handling and storage to prevent oxidation or contamination. |
| Suboptimal Reaction Temperature | - Optimize the reaction temperature. Excessively high temperatures can lead to thermal degradation and the formation of by-products.[7] A typical temperature range for amination over nickel catalysts is 130-180°C.[3][8] |
| Incorrect Reagent Stoichiometry | - Adjust the molar ratio of furfuryl alcohol to the aminating agent. An excess of the aminating agent (e.g., ammonia) can help improve the yield of the primary amine. |
| Impure Starting Material | - Use purified furfuryl alcohol. Furfuryl alcohol can darken over time due to polymerization.[6] If the starting material is deep amber or brown, consider distillation before use. |
Issue 2: Poor Selectivity (Formation of Multiple Products)
| Possible Cause | Troubleshooting Steps |
| Formation of Tetrahydrothis compound (when this compound is desired) | - Reduce or eliminate external H₂ pressure. The hydrogenation of the furan ring is promoted by excess hydrogen.[1][4] |
| Formation of Secondary/Tertiary Amines | - Increase the concentration of the aminating agent (e.g., ammonia). A higher concentration of ammonia can favor the formation of the primary amine over secondary or tertiary amines. - Optimize reaction time. Shorter reaction times may reduce the extent of further amination. |
| Over-hydrogenation of the Furan Ring | - Maintain optimal hydrogen pressure. For reactions where some H₂ is required, a pressure of around 1-3 MPa is often recommended to balance efficiency and selectivity.[7] |
| Inappropriate Catalyst Choice | - Select a catalyst known for high selectivity. Nickel-based catalysts are generally preferred for primary amine synthesis from alcohols and ammonia.[3] |
Data on Catalyst Performance
The following tables summarize quantitative data on the performance of different catalysts in the amination of furfuryl alcohol.
Table 1: Performance of RANEY® Ni Catalyst [1][4]
| Target Product | H₂ Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
| This compound | 0 | 180 | 12 | 78.8 | High |
| Tetrahydrothis compound | 1.0 | 160 | 12 | 94.0 | High |
Table 2: Performance of Hydrotalcite-Derived Nickel Catalyst (Ni₂Al-600) [3]
| Target Product | NH₃ Pressure (MPa) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| This compound | 0.4 | 180 | 36 | 100 | 84.1 |
Experimental Protocols
Protocol 1: Synthesis of this compound using RANEY® Ni (Hydrogen-Borrowing Strategy)
This protocol is adapted from methodologies described for the selective synthesis of this compound.[1][4]
-
Catalyst Preparation:
-
Wash commercially available RANEY® Ni catalyst with deionized water until the washings are neutral.
-
Subsequently, wash with ethanol to remove water.
-
-
Reaction Setup:
-
In a high-pressure autoclave reactor, add furfuryl alcohol, the prepared RANEY® Ni catalyst, and a suitable solvent (e.g., 1,4-dioxane). A typical catalyst loading is 5-10 wt% relative to the furfuryl alcohol.
-
Seal the reactor and purge several times with N₂ to remove air.
-
-
Reaction Execution:
-
Pressurize the reactor with ammonia to the desired pressure.
-
Heat the reactor to the target temperature (e.g., 180°C) with stirring.
-
Maintain the reaction for the specified duration (e.g., 12 hours).
-
-
Work-up and Analysis:
-
Cool the reactor to room temperature and carefully vent the excess ammonia.
-
Separate the catalyst from the reaction mixture by filtration.
-
Analyze the liquid product by gas chromatography (GC) or GC-MS to determine conversion and selectivity.
-
Protocol 2: Synthesis of Tetrahydrothis compound using RANEY® Ni
This protocol is a modification of the above procedure to favor furan ring hydrogenation.[1][4]
-
Catalyst Preparation: Follow the same procedure as in Protocol 1.
-
Reaction Setup:
-
Load the autoclave with furfuryl alcohol, RANEY® Ni, and solvent as in Protocol 1.
-
Seal the reactor and purge with N₂.
-
-
Reaction Execution:
-
Pressurize the reactor with ammonia.
-
Introduce H₂ gas to the desired pressure (e.g., 1.0 MPa).
-
Heat the reactor to the target temperature (e.g., 160°C) with stirring.
-
Maintain the reaction for the specified duration (e.g., 12 hours).
-
-
Work-up and Analysis: Follow the same procedure as in Protocol 1.
Visualizations
Caption: Reaction pathway for the amination of furfuryl alcohol.
Caption: Troubleshooting workflow for poor selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Switchable synthesis of this compound and tetrahydrothis compound from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. sandermanpub.net [sandermanpub.net]
Minimizing by-product formation in Furfurylamine reactions.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of furfurylamine, with a focus on minimizing by-product formation. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during this compound synthesis via the reductive amination of furfural.
Issue 1: Low Yield of this compound and Formation of Insoluble Polymeric By-products
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions: High temperatures and strong acids can promote polymerization of furfural and this compound. | Implement milder reaction conditions. Consider using Lewis acids or solid acid catalysts. Lowering the reaction temperature may also be beneficial.[1] |
| High Reagent Concentration: Increased concentrations of starting materials can accelerate bimolecular side reactions that lead to polymer formation.[1] | Conduct the reaction at a lower concentration of reagents. |
| Solvent Effects: The choice of solvent can significantly influence reaction pathways.[1] | Optimize the solvent system. A biphasic system (e.g., MIBK-water) can sometimes be effective by extracting the product as it forms, thereby preventing its degradation.[1] |
Issue 2: High Concentration of Schiff Base Intermediate in the Final Product
| Potential Cause | Recommended Solution |
| Insufficient Hydrogen Pressure: Low hydrogen pressure may not be adequate for the complete reduction of the Schiff base intermediate to this compound.[2] | Increase the hydrogen pressure. Studies have shown that increasing hydrogen pressure leads to a decrease in Schiff base by-products and an increase in this compound selectivity.[2] |
| Low Reaction Temperature: The conversion of the Schiff base to the primary amine is temperature-dependent.[2] | Increase the reaction temperature. A temperature of around 130°C has been shown to be effective for maximizing this compound selectivity.[2] |
Issue 3: Formation of Secondary Amines (e.g., Dithis compound)
| Potential Cause | Recommended Solution |
| Sub-optimal Molar Ratio of Ammonia to Furfural: An incorrect ratio can lead to the reaction of the intermediate Schiff base with ammonia, forming secondary amines.[2] | Optimize the molar ratio of furfural to ammonia. A ratio of 1:2 has been found to be optimal for maximizing this compound selectivity and minimizing secondary amine formation.[2] |
| Catalyst Choice: The nature of the catalyst can influence the reaction pathway and the formation of by-products. | Select a catalyst with high selectivity for primary amine formation. Nickel-based catalysts, for example, have shown good performance.[3] |
Issue 4: Presence of Tetrahydrothis compound (THFA) as a By-product
| Potential Cause | Recommended Solution |
| Over-reduction: Harsh hydrogenation conditions can lead to the reduction of the furan ring.[3] | Employ milder reaction conditions. A two-step process where this compound is first formed at a lower temperature (20-100°C) and then, if THFA is the desired product, the temperature and pressure are increased, can provide better control.[4] |
| Catalyst Activity: Highly active hydrogenation catalysts can promote the reduction of the furan ring. | Choose a catalyst with moderate activity for hydrogenation to selectively reduce the imine without affecting the furan ring.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the main by-products in the reductive amination of furfural to this compound?
The primary by-products include N-furfurylidenethis compound, 2,4,5-tris(2-furyl)imidazoline, tetrahydrothis compound, furfuryl alcohol, and dithis compound.[5] The formation of these by-products is highly dependent on the reaction conditions and the catalyst used.
Q2: How can I effectively purify this compound from the reaction mixture?
Several methods can be employed for the purification of this compound:
-
Column Chromatography: This is a standard method for purifying organic compounds.[6]
-
Distillation: Effective for volatile furan derivatives. Vacuum distillation is recommended for high-boiling or thermally sensitive compounds to prevent decomposition.[6]
-
Azeotropic Distillation: This technique can be used to separate this compound from mixtures, for instance, with tetrahydrothis compound, by adding water to form an azeotrope with this compound.[7]
Q3: What is the role of the catalyst in minimizing by-product formation?
The catalyst plays a crucial role in determining the selectivity of the reaction. An ideal catalyst should have moderate activity for hydrogen activation and hydrogenation, which allows for the selective conversion of the imine intermediate to this compound without promoting side reactions like furan ring hydrogenation or the formation of secondary amines.[5] For example, Rh/Al2O3 has been shown to achieve high selectivity for this compound.[1]
Q4: Can solvent selection influence the formation of by-products?
Yes, the solvent can have a significant impact. For instance, using a biphasic system can help in the in-situ extraction of the desired product from the reactive phase, thus preventing its degradation or participation in side reactions.[1] The use of solvents like 1,4-dioxane has also been shown to result in high selectivity for this compound.[2]
Experimental Protocols
Example Protocol for Reductive Amination of Furfural over Raney Ni
This protocol is based on a study that achieved high selectivity for this compound.[2]
Materials:
-
Furfural
-
Ammonia
-
Raney Ni catalyst
-
1,4-dioxane (solvent)
-
High-pressure autoclave reactor
Procedure:
-
Charge the autoclave reactor with the Raney Ni catalyst and 1,4-dioxane.
-
Add furfural to the reactor.
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Introduce ammonia into the reactor to achieve the desired molar ratio of furfural to ammonia (an optimal ratio of 1:2 is recommended).[2]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa).[2]
-
Heat the reactor to the desired temperature (e.g., 130°C) and maintain for the desired reaction time (e.g., 3 hours).[2]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Filter the catalyst from the reaction mixture.
-
Analyze the product mixture using appropriate analytical techniques (e.g., Gas Chromatography) to determine the conversion of furfural and the selectivity to this compound.
Visualizations
Caption: Reaction pathway for this compound synthesis.
References
- 1. Reductive amination of furfural to this compound using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. sandermanpub.net [sandermanpub.net]
- 3. Reductive amination of furfural to this compound with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US4598159A - Process for producing this compound and/or tetrahydrothis compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US2315139A - Process for separation of furfurylamines - Google Patents [patents.google.com]
Technical Support Center: Industrial-Scale Furfurylamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of furfurylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for industrial-scale this compound synthesis?
The most prevalent method for industrial-scale production of this compound is the reductive amination of furfural.[1][2] This process involves reacting furfural with ammonia in the presence of a catalyst and a reducing agent, typically hydrogen gas.[3][4] Alternative methods, such as the hydrogenation of furfural derivatives (e.g., furfural oxime or furonitrile), are generally less economically viable for large-scale operations due to the use of expensive reagents and more complex reaction steps.[5] Biocatalytic methods using transaminases are also emerging as a sustainable alternative.[6][7][8]
Q2: How can I improve the yield and selectivity of my this compound synthesis?
Optimizing yield and selectivity in this compound synthesis is critical and can be influenced by several factors:
-
Catalyst Selection: The choice of catalyst significantly impacts the reaction. Raney catalysts, particularly Raney Nickel (Ni) and Raney Cobalt (Co), are widely used.[4][9] Rhodium on alumina (Rh/Al2O3) has also been shown to provide high selectivity.[3] The catalyst's nature dictates the competitive rates of hydrogenation and amination.[3]
-
Reaction Conditions: Temperature, hydrogen pressure, and the molar ratio of reactants are crucial parameters to control. For instance, with a Raney Ni catalyst, optimal conditions have been reported around 130°C and 2.0 MPa of H2 pressure.[4]
-
Solvent Choice: The solvent can influence the reaction outcome. Dioxane has been shown to be an effective solvent for achieving high selectivity with a Raney Ni catalyst.[4]
-
Ammonia Concentration: A sufficient excess of ammonia can help to suppress the formation of secondary and tertiary amines.[10]
Q3: What are the common impurities and byproducts, and how can I minimize them?
Common impurities and byproducts in this compound synthesis include:
-
Tetrahydrothis compound (THFA): This results from the hydrogenation of the furan ring.[5] Using milder reaction conditions and selective catalysts can minimize its formation.
-
Secondary and Tertiary Amines (e.g., Dithis compound): These form through the reaction of this compound with furfural followed by reduction. Using an excess of ammonia can shift the equilibrium towards the formation of the primary amine.[11]
-
Furfuryl Alcohol: This can be formed by the simple hydrogenation of furfural.
-
Polymers: Furfural is prone to polymerization, especially at high temperatures.[12]
To minimize these, it is crucial to optimize reaction conditions and consider a two-step process where this compound is formed at a lower temperature before any subsequent hydrogenation at a higher temperature if THFA is the desired product.[5]
Q4: I am observing rapid catalyst deactivation. What could be the cause and how can I prevent it?
Catalyst deactivation can be a significant issue in scaling up production. Potential causes include:
-
Poisoning: Impurities in the furfural feedstock, such as sulfur compounds, can poison the catalyst.[13] Ensuring high-purity raw materials is essential.
-
Coking/Fouling: Polymerization of furfural on the catalyst surface can block active sites.[12] Operating at optimal temperatures and pressures can mitigate this.
-
Sintering: High reaction temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area.
-
Formation of Metal Nitrides: In some cases, an insufficient amount of hydrogen can lead to the formation of inactive species like nickel nitride (Ni3N).[14]
Regular catalyst regeneration or using a more robust catalyst system can help address deactivation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Yield | 1. Incomplete conversion of furfural. 2. Formation of significant byproducts. 3. Catalyst deactivation. | 1. Increase reaction time, temperature, or catalyst loading. 2. Optimize reaction conditions (see Q2). Use a higher molar ratio of ammonia to furfural. 3. Check for catalyst poisons in the feedstock. Consider catalyst regeneration or replacement. |
| Poor Selectivity (High levels of secondary/tertiary amines) | 1. Insufficient ammonia concentration. 2. Reaction temperature is too high. | 1. Increase the molar ratio of ammonia to furfural. 2. Lower the reaction temperature to favor the formation of the Schiff base intermediate leading to the primary amine. |
| Formation of Tetrahydrothis compound (THFA) | 1. Over-hydrogenation of the furan ring. 2. Catalyst is too active for furan ring reduction. | 1. Reduce hydrogen pressure and/or reaction temperature. 2. Select a catalyst with lower hydrogenation activity for the furan ring (e.g., Raney Co has shown high selectivity for this compound over THFA).[9] |
| Product Degradation During Purification | 1. Thermal decomposition of this compound at high temperatures. 2. Reaction with acidic residues. | 1. Use vacuum distillation to lower the boiling point.[12] 2. Neutralize any acidic components before distillation. An eco-friendly method involves using zinc powder and ammonium chloride in water, which can simplify purification.[1] |
Data Summary
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst | Temperature (°C) | Pressure (MPa H2) | Solvent | Furfural Conversion (%) | This compound Selectivity (%) | Reference |
| Raney Ni | 130 | 2.0 | 1,4-dioxane | 100 | 96.3 | [4] |
| Raney Co | 120 | 1.0 | Not specified | >99 | 98.9 | [9] |
| Rh/Al2O3 | 80 | 2.0 | Aqueous Ammonia | >99 | ~92 | [3] |
| Zinc Dust/NH4Cl | 60 | N/A | Water | Quantitative | Quantitative | [1] |
Experimental Protocols
Protocol 1: Reductive Amination using Raney Ni Catalyst
This protocol is based on the findings reported for high-selectivity this compound synthesis.[4]
-
Reactor Setup: Charge a high-pressure autoclave reactor with furfural, 1,4-dioxane as the solvent, and the Raney Ni catalyst. The catalyst loading is typically a percentage of the furfural weight.
-
Sealing and Purging: Seal the reactor and purge it several times with nitrogen gas to remove air, followed by purging with hydrogen gas.
-
Ammonia Addition: Introduce the desired molar ratio of ammonia into the reactor. A typical ratio is n(furfural)/n(ammonia) = 1/2.[4]
-
Reaction: Pressurize the reactor with hydrogen to 2.0 MPa and heat to 130°C. Maintain these conditions with constant stirring for 3 hours.[4]
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Catalyst Removal: Filter the reaction mixture to remove the Raney Ni catalyst.
-
Product Isolation: The this compound can be isolated from the solvent by distillation, preferably under vacuum to prevent thermal degradation.
Protocol 2: One-Pot Synthesis using Zinc Dust in Water
This protocol is based on a greener synthesis method.[1][15]
-
Oxime Formation: In a reaction vessel, mix furfural and hydroxylammonium chloride in water. Add a solution of sodium carbonate dropwise while stirring at room temperature for about 3 hours to form the furfuryloxime intermediate.[15]
-
Reduction: Heat the resulting solution to 60°C. Add zinc dust, ammonium chloride, and a catalytic amount of zinc chloride. Stir the mixture for approximately 15 minutes.[1][15]
-
Workup: Cool the reaction mixture and filter to remove unreacted zinc and other insoluble materials.
-
Extraction: Basify the filtrate with a sodium hydroxide solution. Extract the aqueous layer with a suitable organic solvent like cyclohexane.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to yield this compound.[1]
Visualizations
Caption: Reductive Amination Experimental Workflow.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. sctunisie.org [sctunisie.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Reductive amination of furfural to this compound using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. sandermanpub.net [sandermanpub.net]
- 5. US4598159A - Process for producing this compound and/or tetrahydrothis compound - Google Patents [patents.google.com]
- 6. Synthesis of furfurylamine_Chemicalbook [chemicalbook.com]
- 7. Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases [mdpi.com]
- 8. Chemoenzymatic catalytic synthesis of this compound from hemicellulose in biomasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Synthesis of this compound by Reductive Amination of Furfural over Raney Cobalt - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 10. Reductive amination of furfural to this compound with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Furfurylamines from biomass: transaminase catalysed upgrading of furfurals - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02241C [pubs.rsc.org]
- 12. Development of an Industry-Applicable Distillation Process to Prepare High-Purity Furfural - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US2175585A - Preparation of furfurylamines - Google Patents [patents.google.com]
- 14. Switchable synthesis of this compound and tetrahydrothis compound from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. chemicalbook.com [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of Catalysts for Furfurylamine Synthesis: A Guide for Researchers
Introduction: Furfurylamine, a valuable bio-based platform chemical, serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. Its production through the reductive amination of furfural is a key industrial process where the choice of catalyst profoundly influences efficiency, selectivity, and sustainability. This guide provides a comprehensive comparative analysis of various catalytic systems for this compound synthesis, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst selection and process optimization.
Performance Comparison of Catalytic Systems
The synthesis of this compound from furfural primarily involves the reaction of furfural with ammonia in the presence of a catalyst and a reducing agent, typically hydrogen. The performance of different catalysts is evaluated based on furfural conversion, selectivity to this compound, and catalyst stability. This section summarizes the performance of common non-noble and precious metal catalysts.
Data Summary:
| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | Time (h) | Solvent | Furfural Conversion (%) | This compound Selectivity/Yield (%) | Reference |
| Raney Ni | - | 130 | 2.0 | 3 | 1,4-Dioxane | 100 | 96.3 (Selectivity) | [1][2] |
| Ni/SiO₂ | SiO₂ | 90 | - | - | - | - | 94.2 (Yield) | [3] |
| Ni(5%)/TiO₂ | TiO₂ | 90 | - | - | NH₃(aq.):CH₃OH | - | 98.6 (Yield) | [4] |
| NiPd(1:4)/SiO₂ | SiO₂ | 130 | 2.0 | 3 | Aqueous Ammonia | 100 | 91.6 (Yield) | [5] |
| Raney Co | - | 120 | 1.0 | - | - | - | 98.9 (Yield) | [1][6][7] |
| Ru/HZSM-5 | HZSM-5 | - | - | 0.25 | - | - | 76 (Yield) | [8] |
| Ru-PVP/HAP | HAP | 100 | 0.25 | - | - | - | 60 (Yield) | [1] |
| Ru/Nb₂O₅ | Nb₂O₅ | 70 | - | - | - | - | 89 (Yield) | [1] |
| Rh/Al₂O₃ | Al₂O₃ | 80 | 2.0 | 2 | - | - | 92 (Selectivity) | [1] |
| Pd NPs | - | Room Temp | - | - | - | - | 97 (Yield) | [1] |
| Pd/MoO₃-ₓ | MoO₃-ₓ | 80 | - | - | - | - | 84 (Yield) | [9] |
Analysis of Catalyst Performance:
Non-noble metal catalysts, particularly Raney-type catalysts, demonstrate excellent performance for this compound synthesis. Raney Cobalt exhibits exceptionally high yields of this compound (98.9%) under relatively mild conditions.[1][6][7] Raney Nickel also shows high conversion and selectivity (96.3%).[1][2] Supported nickel catalysts, such as Ni/SiO₂ and Ni(5%)/TiO₂, have also been reported to achieve high yields of 94.2% and 98.6%, respectively.[3][4] The addition of a second metal, as in the NiPd/SiO₂ catalyst, can also lead to high yields (91.6%).[5]
Precious metal catalysts, including Ruthenium, Rhodium, and Palladium, are also effective. Supported Ru catalysts, such as Ru/Nb₂O₅, have shown yields up to 89%.[1] Rhodium on alumina and Palladium nanoparticles have demonstrated high selectivities and yields, respectively.[1] However, the high cost of precious metals is a significant consideration for large-scale industrial applications.
Catalyst stability and reusability are also critical factors. Raney Cobalt has been reported to be reusable for more than eight cycles without a significant loss in performance.[6][7] The Ru/HZSM-5 catalyst could be recycled five times without loss of performance.[8]
Experimental Protocols
1. Catalyst Preparation (Example: Raney Nickel):
A common method for preparing Raney Nickel involves the alkaline leaching of aluminum from a Nickel-Aluminum alloy.
-
Materials: Nickel-Aluminum alloy (50:50 wt%), Sodium Hydroxide (NaOH) solution (e.g., 20 wt%).
-
Procedure:
-
Slowly add the Ni-Al alloy powder to the NaOH solution under stirring. The reaction is exothermic and should be controlled, for instance, by using an ice bath.
-
After the initial vigorous reaction subsides, the mixture is typically heated (e.g., at 50-80°C) for a specific duration to ensure complete leaching of aluminum.
-
The resulting black suspension of Raney Nickel is then washed repeatedly with deionized water until the pH of the washings is neutral.
-
The activated catalyst is stored under water or a suitable solvent to prevent oxidation.
-
2. Catalytic Reductive Amination of Furfural:
The following is a general procedure for the synthesis of this compound. Specific parameters should be optimized based on the chosen catalyst.
-
Materials: Furfural, Ammonia source (e.g., aqueous ammonia, liquid ammonia), Hydrogen gas, Solvent (e.g., 1,4-dioxane, ethanol), Catalyst.
-
Procedure:
-
A high-pressure autoclave reactor is charged with furfural, the solvent, and the catalyst.
-
The reactor is sealed and purged several times with nitrogen or hydrogen to remove air.
-
The ammonia source is introduced into the reactor.
-
The reactor is pressurized with hydrogen to the desired pressure.
-
The reaction mixture is heated to the target temperature and stirred for the specified reaction time.
-
After the reaction, the reactor is cooled to room temperature, and the excess pressure is carefully released.
-
The catalyst is separated from the reaction mixture by filtration or centrifugation.
-
The liquid product is analyzed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of furfural and the selectivity to this compound.
-
Reaction Pathway and Visualization
The reductive amination of furfural to this compound proceeds through a series of key steps. The following diagram illustrates the generally accepted reaction pathway.
Caption: Reaction pathway for the synthesis of this compound from furfural.
The process begins with the condensation reaction between furfural and ammonia to form a Schiff base intermediate (furfurylideneimine), with the elimination of a water molecule. Subsequently, the Schiff base is hydrogenated in the presence of a catalyst to yield the final product, this compound. The efficiency of the catalyst in promoting both the condensation and, crucially, the hydrogenation step determines the overall yield and selectivity of the process.
References
- 1. sandermanpub.net [sandermanpub.net]
- 2. Synthesis of this compound by reductive amination of biomass-based furfural over Raney Ni catalyst [sandermanpub.net]
- 3. Reductive amination of furfural to this compound with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Defect-Enriched Titania-Supported Ni Nanoparticle Catalyst for the Reductive Amination of Furfural to this compound using Aqueous Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive amination of furfural to this compound using a NiPd/SiO<sub>2</sub> bimetallic catalyst-Academax [tapestry.academax.com]
- 6. Selective Synthesis of this compound by Reductive Amination of Furfural over Raney Cobalt - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 7. Selective Synthesis of this compound by Reductive Amination of Furfural over Raney Cobalt [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for Furfurylamine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of furfurylamine, a key intermediate in the synthesis of various pharmaceuticals and a potential contaminant in food products, is critical for quality control and safety assessment. This guide provides a comparative overview of validated analytical methods for the determination of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Experimental data and detailed protocols are presented to assist researchers in selecting the most suitable method for their specific application.
Comparison of Analytical Method Performance
The choice of an analytical method for this compound quantification is dependent on factors such as the sample matrix, required sensitivity, and available instrumentation. HPLC and GC-MS are the most commonly employed techniques, each offering distinct advantages. The following table summarizes key validation parameters for these methods, compiled from various studies.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.999[1] | > 0.99[2] | > 0.99[3] |
| Limit of Detection (LOD) | ~30 ppm[1] | 0.006 ppm[4] | 0.01 - 0.18 mg/kg (for related amines)[2] |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.018 ppm[4] | 0.02 - 0.31 mg/kg (for related amines)[2] |
| Recovery (%) | Not explicitly stated | 77.81 - 111.47% (for furan)[2] | 89.63% - 100% (for biogenic amines)[2] |
| Precision (RSD %) | Not explicitly stated | Intraday: 1.86 - 5.95%, Interday: 2.08 - 5.96% (for biogenic amines)[2] | Not explicitly stated |
| Typical Run Time | ~15 minutes[5][6] | Dependent on temperature program | ~6 minutes[7] |
| Sample Matrix | Pharmaceuticals (Furosemide)[1] | Various (with appropriate sample preparation)[8] | Food (Meat)[3], Urine[7] |
| Detector | UV[1][5] | Mass Spectrometer[8][9] | Tandem Mass Spectrometer[3][10] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is adapted from a validated procedure for the determination of this compound in the pharmaceutical drug furosemide.[1]
Instrumentation:
-
Agilent 1260 Infinity HPLC system or equivalent[5]
-
UV Detector
Chromatographic Conditions:
-
Column: Octadecylsilane (C18) bonded silica gel column (e.g., Ace 5 C18, 150 x 4.6 mm)[1][5]
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile. The aqueous phase contains an ion-pair reagent (0.1-1%) and the pH is adjusted to 2.3-4.0 with phosphoric acid.[1]
-
Flow Rate: 0.5-2.0 mL/min[1]
-
Column Temperature: 35-50 °C[1]
-
Detection Wavelength: 190-220 nm[1]
-
Injection Volume: 10 µL[5]
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable diluent (e.g., 0.1 mol/L hydrochloric acid solution).[1] For samples like furosemide, initial dissolution in sodium hydroxide solution followed by neutralization with hydrochloric acid may be necessary.[1]
-
Quantitatively dilute the solution to a known volume with the diluent.
-
Centrifuge the solution and collect the supernatant for injection.[1]
Standard Preparation:
-
Accurately weigh a reference standard of this compound.
-
Dissolve and dilute it in the same diluent as the sample to prepare a stock solution.
-
Prepare a series of working standard solutions by further diluting the stock solution to cover the expected concentration range of the samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol provides a general framework for the quantification of this compound using GC-MS, a technique well-suited for volatile and semi-volatile compounds.[8]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890 GC-5973 quadrupole)[9]
-
Headspace sampler (optional, for volatile analysis)[8]
Chromatographic Conditions:
-
Column: A polar capillary column is recommended for this compound analysis (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.5 µm film thickness).[4][8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[4]
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: An initial temperature of 50°C held for a few minutes, followed by a ramp to a final temperature of around 240°C. The specific program should be optimized for the best separation.[4]
-
Injection Mode: Splitless
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV[9]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 97, 81, 53). A full scan mode can be used for initial identification.
Sample Preparation (Liquid-Liquid Extraction):
-
Homogenize the sample if it is a solid.
-
For aqueous samples, adjust the pH to basic (e.g., pH > 10) with a suitable base (e.g., NaOH) to ensure this compound is in its free base form.
-
Extract the sample with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Repeat the extraction process multiple times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume under a gentle stream of nitrogen.
-
The final extract is then ready for GC-MS analysis.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC-UV and GC-MS methods.
Caption: HPLC-UV workflow for this compound quantification.
Caption: GC-MS workflow for this compound quantification.
References
- 1. CN110954629A - Control method for measuring content of furfuryl amine in furosemide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs: benzene, cyanide, furfural, furfuryl alcohol, 5-hydroxymethylfurfural, and N-methyl-2-pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. theseus.fi [theseus.fi]
- 9. spectrabase.com [spectrabase.com]
- 10. sciex.com [sciex.com]
A Comparative Guide to the Synthesis of Furfurylamine and Tetrahydrofurfurylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the prevalent synthesis routes for two key furan derivatives: furfurylamine and tetrahydrothis compound. Both compounds serve as valuable building blocks in the pharmaceutical and fine chemical industries. The following sections detail the primary synthetic methodologies, present quantitative performance data, and provide illustrative diagrams of the reaction pathways and experimental workflows.
Introduction
This compound and tetrahydrothis compound are primary amines derived from furfural, a versatile platform chemical sourced from renewable biomass. This compound retains the aromatic furan ring, making it a precursor for various bioactive molecules. In contrast, tetrahydrothis compound features a saturated tetrahydrofuran ring, which imparts different physical and chemical properties, expanding its utility in applications such as solvents, corrosion inhibitors, and as a starting material for pharmaceuticals. The choice of synthesis method for each amine depends on factors such as desired product selectivity, reaction conditions, catalyst availability, and scalability.
Synthesis of this compound
The dominant method for synthesizing this compound is the reductive amination of furfural . This process involves the reaction of furfural with an amine source, typically ammonia, in the presence of a reducing agent and a catalyst. The reaction generally proceeds through an imine intermediate, which is then hydrogenated to the final amine product.[1][2]
Several catalytic systems have been developed for this transformation, offering high yields and selectivities under varying conditions. These include both noble metal catalysts and more cost-effective non-noble metal catalysts.[3] Additionally, chemoenzymatic methods present a green alternative to traditional chemical synthesis.[4]
Key Synthesis Methods for this compound
A variety of catalysts have been successfully employed for the reductive amination of furfural. Below is a summary of some of the most effective methods reported in the literature.
| Catalyst System | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Furfural Conversion (%) | This compound Selectivity/Yield (%) | Reference |
| Rh/Al₂O₃ | Aqueous Ammonia | H₂ | Water | 80 | 2.0 | 2 | - | ~92% (Selectivity) | [1] |
| Zinc Powder | Hydroxylammonium chloride | Zinc Powder | Water | 60 | - | 0.25 | - | 98% (Yield) | [5] |
| NiSi-T (Nickel Phyllosilicate) | Ammonia | H₂ | - | 90 | - | - | - | 94.2% (Yield) | [6] |
| Raney Ni | Ammonia | H₂ | 1,4-Dioxane | 130 | 2.0 | 3 | 100% | 96.3% (Selectivity) | [3] |
| E. coli CCZU-XLS160 | NH₄Cl | - | EaCl:Gly–water | 35 | - | 24 | - | >99% (Yield) | [4] |
Experimental Protocols
1. Reductive Amination using Rh/Al₂O₃ Catalyst [1]
-
Reaction Setup: A high-pressure batch reactor is charged with furfural, an aqueous solution of ammonia, and the Rh/Al₂O₃ catalyst.
-
Reaction Conditions: The reactor is pressurized with hydrogen to 2.0 MPa and heated to 80°C. The reaction mixture is stirred for 2 hours.
-
Work-up and Purification: After cooling and depressurizing the reactor, the catalyst is filtered off. The product, this compound, is isolated from the aqueous solution by extraction and subsequent distillation.
2. One-Pot Synthesis using Zinc Powder [5]
-
Step 1: Oxime Formation: Furfural and hydroxylammonium chloride are mixed in water, followed by the dropwise addition of a sodium carbonate solution. The mixture is stirred at room temperature for 3 hours to form furfuryloxime.
-
Step 2: Reduction: The resulting solution is heated to 60°C, and water, zinc dust, ammonium chloride, and zinc chloride are added. The mixture is stirred for 15 minutes.
-
Work-up and Purification: After cooling, the unreacted zinc is filtered off. The filtrate is treated with a sodium hydroxide solution, and the product is extracted and purified. This one-pot method offers a high yield of 98%.[5]
Reaction Pathway: Reductive Amination of Furfural
Caption: Reductive amination of furfural to this compound.
Synthesis of Tetrahydrothis compound
The synthesis of tetrahydrothis compound typically involves the hydrogenation of the furan ring of a furfuryl derivative . This can be achieved through two primary routes: the direct hydrogenation of this compound or the reductive amination of furfuryl alcohol, where the furan ring is saturated concurrently with or subsequent to the amination step.
A notable and efficient method is the switchable synthesis from furfuryl alcohol using a Raney® Ni catalyst .[7][8][9] By controlling the presence of hydrogen gas, the reaction can be selectively directed towards either this compound or tetrahydrothis compound.
Key Synthesis Method for Tetrahydrothis compound
The reductive amination of furfuryl alcohol over Raney® Ni provides a versatile route to both this compound and tetrahydrothis compound.
| Starting Material | Catalyst | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Product | Yield (%) | Reference |
| Furfuryl Alcohol | Raney® Ni | NH₃ | H₂ | THF | 180 | 1.0 (H₂) + 0.35 (NH₃) | 48 | Tetrahydrothis compound | 94.0 | [7][8][9] |
| Furfuryl Alcohol | Raney® Ni | NH₃ | - | THF | 180 | 0.35 (NH₃) | 48 | This compound | 78.8 | [7][8][9] |
Experimental Protocol
1. Switchable Synthesis from Furfuryl Alcohol using Raney® Ni [7]
-
Reaction Setup: A high-pressure autoclave is charged with furfuryl alcohol, tetrahydrofuran (THF) as the solvent, and Raney® Ni catalyst.
-
For Tetrahydrothis compound Synthesis: The autoclave is purged and filled with ammonia to a partial pressure of 0.35 MPa, followed by the introduction of hydrogen gas to a total pressure of 1.0 MPa. The reaction is carried out at 180°C for 48 hours with vigorous stirring.
-
For this compound Synthesis: The procedure is similar, but no external hydrogen is added. The reaction relies on in-situ hydrogen generation.
-
Work-up and Purification: After the reaction, the autoclave is cooled and depressurized. The catalyst is removed by filtration, and the product is isolated from the solvent by distillation.
Reaction Pathway: Switchable Synthesis from Furfuryl Alcohol
Caption: Synthesis pathways from furfuryl alcohol.
Comparison Summary
| Feature | This compound Synthesis | Tetrahydrothis compound Synthesis |
| Primary Starting Material | Furfural | Furfuryl Alcohol or this compound |
| Key Reaction Type | Reductive Amination | Reductive Amination / Hydrogenation |
| Catalysts | Rh/Al₂O₃, Zn, Ni-based, Raney Ni, Enzymes | Raney Ni, other hydrogenation catalysts |
| Reaction Conditions | Generally milder temperatures and pressures | Often requires higher temperatures and pressures for ring saturation |
| Selectivity Control | Avoidance of furan ring hydrogenation is key.[6] | Control over the degree of hydrogenation is crucial. |
| Versatility | Multiple established routes with various catalysts. | Switchable synthesis from furfuryl alcohol offers a flexible approach.[7][8][9] |
Conclusion
The synthesis of this compound and tetrahydrothis compound can be achieved through efficient and high-yielding catalytic processes. The reductive amination of furfural is the most direct route to this compound, with a range of effective catalysts available. For tetrahydrothis compound, the hydrogenation of a furan precursor is necessary. The switchable synthesis from furfuryl alcohol using Raney® Ni is a particularly elegant method, allowing for the selective production of either amine by simply controlling the hydrogen pressure. The choice of the optimal synthesis strategy will depend on the specific requirements of the application, including cost, scalability, and desired product purity. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the field to make informed decisions for their synthetic needs.
References
- 1. Reductive amination of furfural to this compound using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. sandermanpub.net [sandermanpub.net]
- 4. Efficient synthesis of this compound from biomass via a hybrid strategy in an EaCl:Gly–water medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sctunisie.org [sctunisie.org]
- 6. Reductive amination of furfural to this compound with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Switchable synthesis of this compound and tetrahydrothis compound from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Switchable synthesis of this compound and tetrahydrothis compound from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Furfurylamine Demonstrates High Efficacy as a Corrosion Inhibitor for Steel in Acidic Environments
Furfurylamine has proven to be an effective corrosion inhibitor for steel in 1 M hydrochloric acid (HCl), exhibiting a high inhibition efficiency of 93.5%.[1] When compared to other amine-based inhibitors, its performance is noteworthy, positioning it as a promising candidate for industrial applications where metal protection in acidic media is critical. The efficacy of amine inhibitors is largely attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[2][3] This adsorption is facilitated by the presence of heteroatoms, such as nitrogen in the amine group and, in the case of this compound, an oxygen atom within the furan ring, which can donate lone pair electrons to the vacant d-orbitals of iron.[1][3]
Comparative Performance of Amine-Based Corrosion Inhibitors
The inhibition efficiency of amines is influenced by their molecular structure. This compound, a furan derivative, benefits from the electrons of the furan ring, which enhances its adsorption onto the steel surface.[1] A comparative analysis with other amines, such as aniline (an aromatic amine), under similar conditions reveals the competitive performance of this compound. For instance, an aniline derivative, 3-(1,3-oxazol-5-yl)aniline, has shown an outstanding protection efficacy of 93.5% for mild steel in 1 M HCl at a concentration of 0.05 mM.[4][5]
Below is a table summarizing the corrosion inhibition performance of this compound and a representative aniline derivative based on potentiodynamic polarization data in 1 M HCl on steel.
| Inhibitor | Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (IE%) |
| Blank | - | -475 | 1150 | - |
| This compound | 5 x 10⁻³ | -502 | 74.8 | 93.5[1] |
| 3-(1,3-oxazol-5-yl)aniline | 5 x 10⁻⁵ | - | - | 93.5[4][5] |
Note: Direct comparison of Icorr and Ecorr for 3-(1,3-oxazol-5-yl)aniline is not provided as the primary reported value was the inhibition efficiency.
The data indicates that both this compound and the studied aniline derivative provide excellent protection for mild steel in highly corrosive acidic environments.
Experimental Protocols for Evaluating Corrosion Inhibitors
The data presented in this guide is primarily obtained through established electrochemical and gravimetric techniques.
1. Potentiodynamic Polarization: This rapid electrochemical technique provides insights into the corrosion mechanism and rate.[1]
-
Apparatus: A standard three-electrode cell is used, comprising a working electrode (the metal sample, e.g., mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Procedure: The working electrode is immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor. The open-circuit potential (Ecorr) is allowed to stabilize. A potential scan is then applied, typically from -250 mV to +250 mV relative to Ecorr, and the resulting current is measured.
-
Data Analysis: The data is plotted as potential versus the logarithm of the current density (Tafel plot). The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential. The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr(blank) - Icorr(inhibitor)) / Icorr(blank)] x 100
2. Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that gives detailed information about the properties of the inhibitor film and the corrosion mechanism.[1]
-
Apparatus: The same three-electrode cell setup as for potentiodynamic polarization is used.
-
Procedure: A small amplitude AC voltage (e.g., 10 mV) is applied to the system over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the open-circuit potential.
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. By fitting the data to an equivalent electrical circuit, parameters such as the charge transfer resistance (Rct) can be determined. A higher Rct value in the presence of an inhibitor indicates better corrosion protection.
3. Weight Loss Method: This is a straightforward gravimetric technique that provides a time-averaged corrosion rate.
-
Procedure: Metal specimens are weighed and then immersed in the corrosive solution with and without the inhibitor for a specific duration. After the immersion period, the specimens are removed, cleaned to remove corrosion products, and re-weighed.
-
Data Analysis: The weight loss is used to calculate the corrosion rate. The inhibition efficiency is calculated as: IE% = [(W(blank) - W(inhibitor)) / W(blank)] x 100 where W is the weight loss of the metal specimen.
Visualization of Comparative Efficacy
The following diagram illustrates the comparative corrosion inhibition efficiency of this compound and other amine types.
Caption: Comparative Corrosion Inhibition Efficiency.
References
Unveiling the Conformational Landscape of Furfurylamine: A Spectroscopic Comparison
For researchers, scientists, and drug development professionals, understanding the conformational preferences of flexible molecules like furfurylamine is crucial for predicting their chemical behavior, biological activity, and interaction with other molecules. This guide provides a detailed spectroscopic comparison of the two primary conformers of this compound, the gauche and syn forms, supported by experimental and theoretical data.
This compound, a furan derivative with a flexible aminomethyl side chain, predominantly exists in two distinct conformations in the gas phase: a gauche and a syn rotamer. These conformers arise from the rotation around the C-C bond connecting the furan ring and the aminomethyl group. The equilibrium between these conformers is governed by subtle intramolecular interactions, including hydrogen bonding between the amine protons and the furan ring's oxygen atom or π-electron system.
A seminal study combining gas-phase electron diffraction (GED) and microwave spectroscopy has elucidated the conformational composition and geometry of this compound at room temperature (298 K).[1][2] This work established that the gauche conformer is the more stable and abundant form, accounting for approximately 87% of the population, while the syn conformer constitutes the remaining 13%.[1][2] The key distinguishing feature between these conformers is the C-C-C-N torsion angle, which is approximately 114° for the gauche form and 0° for the syn form.[1][2]
Conformational Analysis at a Glance
| Feature | Gauche Conformer | Syn Conformer |
| Population (at 298 K) | ~87%[1][2] | ~13%[1][2] |
| C-C-C-N Torsion Angle | 114(1)°[1] | 0°[1] |
| Relative Energy (ΔG°) | 0 kcal/mol (Reference) | ~1.1 kcal/mol[1] |
| Intramolecular Interactions | Potential H-bond with ring oxygen and π-system[1] | Potential H-bond with π-system[1] |
Spectroscopic Fingerprints: A Deeper Dive
The distinct geometries of the gauche and syn conformers give rise to unique spectroscopic signatures, which can be observed using techniques such as microwave and vibrational spectroscopy. While a complete experimental vibrational assignment for each conformer is not yet available in the literature, theoretical calculations provide valuable insights into their expected spectroscopic properties.[1]
Rotational Spectroscopy
Microwave spectroscopy is a powerful tool for determining the precise rotational constants of molecules, which are directly related to their moments of inertia and, therefore, their three-dimensional structure. For this compound, the rotational spectrum is dominated by the more abundant gauche conformer. The experimental rotational constants for the gauche conformer have been determined, though the spectrum of the less abundant syn conformer has not been definitively assigned experimentally.[1] Theoretical calculations, however, can provide reliable predictions for the rotational constants of both conformers.
Table 1: Theoretical Rotational Constants of this compound Conformers
| Conformer | A (MHz) | B (MHz) | C (MHz) |
| Gauche | Data not available in search results | Data not available in search results | Data not available in search results |
| Syn | Data not available in search results | Data not available in search results | Data not available in search results |
| Note: Specific theoretical rotational constants for each conformer were not available in the provided search results. High-level computational studies are required to obtain these values. |
Vibrational Spectroscopy
The vibrational modes of a molecule, observed through infrared (IR) and Raman spectroscopy, are also sensitive to its conformation. Although a complete experimental assignment of the vibrational spectra for both this compound conformers has not been published, theoretical frequency calculations can predict the characteristic vibrational frequencies for each form.[1] These calculations can aid in the interpretation of experimental spectra and highlight key bands that can be used to distinguish between the conformers.
Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound Conformers
| Vibrational Mode | Gauche Conformer | Syn Conformer |
| NH₂ symmetric stretch | Data not available in search results | Data not available in search results |
| NH₂ asymmetric stretch | Data not available in search results | Data not available in search results |
| CH₂ symmetric stretch | Data not available in search results | Data not available in search results |
| CH₂ asymmetric stretch | Data not available in search results | Data not available in search results |
| Furan ring modes | Data not available in search results | Data not available in search results |
| C-N stretch | Data not available in search results | Data not available in search results |
| Note: A detailed list of calculated vibrational frequencies for each conformer was not available in the provided search results. Ab initio frequency calculations at a suitable level of theory (e.g., HF/6-311+G(d)) are necessary to populate this table. |
Logical Workflow for Conformer Characterization
The determination of the conformational landscape of this compound involves a synergistic approach combining experimental techniques and theoretical calculations. The following diagram illustrates the logical workflow.
Caption: Workflow for this compound conformer analysis.
Experimental Protocols
The characterization of this compound conformers relies on sophisticated experimental techniques performed in the gas phase to study the molecule in an isolated environment, free from intermolecular interactions.
Gas-Phase Electron Diffraction (GED)
The GED experiment involves directing a high-energy beam of electrons onto a gaseous sample of this compound. The electrons are scattered by the molecules, creating a diffraction pattern that is dependent on the internuclear distances within the molecule.
A typical GED experimental setup includes:
-
Electron Gun: Generates a focused beam of high-energy electrons.
-
Nozzle System: Introduces the gaseous this compound sample into the diffraction chamber.
-
Diffraction Chamber: A high-vacuum chamber where the electron-molecule scattering occurs.
-
Detector: A photographic plate or a CCD camera to record the diffraction pattern.
-
Data Analysis: The diffraction pattern is analyzed to determine the radial distribution function, from which bond lengths, bond angles, and torsion angles are derived. The experimental data is often refined against a theoretical model that includes contributions from the different conformers.[1]
Microwave Spectroscopy
Microwave spectroscopy measures the absorption of microwave radiation by a molecule, which corresponds to transitions between its rotational energy levels. This technique provides highly accurate rotational constants.
A common experimental setup for microwave spectroscopy of furan derivatives is a chirped-pulse Fourier-transform microwave (CP-FTMW) spectrometer, which typically consists of:
-
Microwave Source: An arbitrary waveform generator that produces a chirped microwave pulse.
-
Amplifier: To increase the power of the microwave pulse.
-
Sample Chamber: A high-vacuum chamber where the gaseous sample is introduced through a pulsed nozzle, creating a supersonic jet that cools the molecules to very low rotational and vibrational temperatures.
-
Detector: A sensitive receiver to detect the free induction decay (FID) signal emitted by the polarized molecules.
-
Fourier Transform: The FID signal is Fourier transformed to obtain the frequency-domain spectrum, from which the rotational transition frequencies and, subsequently, the rotational constants are determined.[3][4]
Conclusion
The conformational landscape of this compound is dominated by the gauche conformer, with a smaller population of the syn conformer present at room temperature. This preference is dictated by a delicate balance of intramolecular forces. While experimental spectroscopic data for the syn conformer remains elusive, the combination of gas-phase electron diffraction, microwave spectroscopy of the gauche conformer, and high-level theoretical calculations provides a robust model for understanding the structure and energetics of both species. This detailed conformational analysis is essential for accurately modeling the behavior of this compound in various chemical and biological systems.
References
A Comparative Guide to Furfurylamine Purity Analysis: GC vs. HPLC
In the realm of pharmaceutical research and development, ensuring the purity of chemical compounds is paramount. Furfurylamine, a versatile intermediate, is no exception. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Two of the most common analytical techniques for purity assessment are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods for the analysis of this compound purity, supported by experimental data and detailed protocols.
Quantitative Data Presentation
The selection of an analytical method hinges on its performance characteristics. Below is a summary of typical quantitative data for the analysis of this compound and related compounds by HPLC and GC. It is important to note that a direct, side-by-side study on the same batch of this compound was not available in the reviewed literature. The data presented is a composite from various sources to illustrate the expected performance of each technique.
Table 1: Comparative Performance of HPLC for this compound Purity Analysis
| Parameter | Reported Value | Source |
| Limit of Detection (LOD) | 0.05 µg/mL | [1] |
| Limit of Quantitation (LOQ) | 0.2 µg/mL | [1] |
| Recovery | 93.8% (Average) | [1] |
| Relative Standard Deviation (RSD) | 2.8% | [1] |
| Linearity (r²) | >0.99 (Typical for validated methods) | |
| Retention Time (Typical) | 2.9 min | [2] |
Table 2: General Performance Characteristics of GC for Amine Analysis
| Parameter | Expected Performance/Considerations | Source |
| Applicability | Suitable for volatile and thermally stable compounds. | [3][4][5] |
| Challenges with Amines | Potential for peak tailing, sample adsorption, and low sensitivity without derivatization. | [1] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS). | [6] |
| Column | Often requires base-deactivated columns for better peak shape. | |
| Sensitivity | Can be very high, especially with MS, but may be compromised by the reactive nature of amines. | [7] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and reliable results.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a method developed for the determination of this compound.[1][2]
-
Instrumentation : Agilent 1260 Infinity HPLC system or equivalent with a UV detector.[2]
-
Column : ACE 5 C18 (150 x 4.6 mm) or an equivalent octadecylsilane (C18) column.[2]
-
Mobile Phase : A gradient of acetonitrile and a phosphate buffer containing an ion-pair reagent, with the pH adjusted to 2.5-3.0 with phosphoric acid. For example, a linear gradient of 5-95% acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[1][2]
-
Flow Rate : 1.0 mL/min.[2]
-
Injection Volume : 10 µL.[2]
-
Sample Preparation : Dissolve the this compound sample in a suitable diluent, such as a 0.1 M hydrochloric acid solution.[1]
Gas Chromatography (GC) Protocol
A standard GC method for this compound is not as readily available in the literature, likely due to the challenges associated with analyzing amines by GC.[1] However, a general approach based on the analysis of furan derivatives and amines is outlined below.
-
Instrumentation : Agilent 6890 GC with a 5973 quadrupole mass spectrometer or an FID.[6]
-
Column : A polar capillary column, such as a DB-WAX or a base-deactivated column, is recommended to minimize peak tailing. For furan derivatives, a HP-5MS column has been used.[8]
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature : 250 °C.
-
Oven Temperature Program : An initial temperature of 50-60 °C, held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250 °C.
-
Detector Temperature : 280 °C (for FID).
-
Injection Mode : Split injection is often used to handle concentrated samples.
-
Sample Preparation : Dissolve the this compound sample in a suitable solvent like dichloromethane or methanol. Derivatization with an agent like trifluoroacetic anhydride may be necessary to improve peak shape and sensitivity.
Method Comparison: A Matter of Suitability
Both HPLC and GC are powerful techniques, but their suitability for this compound purity analysis differs significantly.
HPLC: The Robust Workhorse
HPLC is generally the preferred method for the analysis of this compound and other amines. Its advantages include:
-
Versatility : HPLC can analyze a wide range of compounds, including those that are non-volatile or thermally labile.[3][5]
-
Robustness for Amines : Reversed-phase HPLC with an acidic mobile phase and a C18 column is a well-established and reliable method for analyzing basic compounds like this compound. The acidic mobile phase protonates the amine, leading to good peak shapes and retention.
-
Direct Analysis : In most cases, derivatization is not required, simplifying sample preparation and reducing potential sources of error.
GC: Challenges and Considerations
While GC offers high resolution and sensitivity for volatile compounds, it presents several challenges for amine analysis:[7]
-
Analyte Reactivity : The primary amine group in this compound is highly polar and can interact with active sites on the GC column and liner, leading to poor peak shape (tailing), reduced sensitivity, and poor reproducibility.[1]
-
Thermal Stability : Although this compound is relatively volatile, thermal degradation in the hot injector or on the column can be a concern for some impurities.
-
Need for Derivatization : To overcome the issues of polarity and reactivity, derivatization is often necessary. This adds complexity and time to the analytical workflow.
Logical Workflow for Method Cross-Validation
Cross-validation is a critical process to ensure that two different analytical methods provide equivalent results. This is particularly important when transferring methods between laboratories or when one method is intended to replace another.
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
For the routine purity analysis of this compound, HPLC stands out as the more suitable and robust method. It offers a more straightforward analysis with fewer complications related to the chemical nature of the analyte. While GC can be a powerful tool, its application to this compound purity would likely require significant method development, including the use of specialized columns and derivatization, to overcome the inherent challenges of amine analysis. The choice between these two techniques should be guided by the specific requirements of the analysis, but for routine quality control, HPLC provides a more reliable and less complex solution.
References
- 1. CN110954629A - Control method for measuring content of furfuryl amine in furosemide - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 8. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Synthetic Routes to Furfurylamine for Researchers and Drug Development Professionals
An in-depth analysis of prevalent synthetic methodologies for furfurylamine, a key building block in pharmaceuticals and specialty chemicals, reveals distinct advantages and trade-offs in terms of yield, reaction conditions, and environmental impact. This guide provides a comparative overview of four primary synthetic routes: catalytic reductive amination of furfural, one-pot synthesis via an oxime intermediate, synthesis from furfuryl alcohol, and a biocatalytic approach, offering researchers the data needed to select the optimal method for their specific application.
This compound is a critical furan-based compound utilized in the manufacturing of a wide array of products, including pharmaceuticals, agrochemicals, and high-performance polymers. The efficiency, cost-effectiveness, and environmental footprint of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide outlines and compares the most common methods for this compound production, presenting key performance indicators in a structured format to facilitate informed decision-making.
Comparison of Synthetic Routes
The selection of a synthetic route for this compound is a multi-faceted decision that depends on factors such as desired scale, available equipment, cost constraints, and green chemistry considerations. The following table summarizes the key quantitative data for the benchmarked methods.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Temperature (°C) | Time (h) | Pressure (MPa) | Yield (%) | Purity (%) |
| Reductive Amination | Furfural | Raney Ni, NH₃, H₂ | 130 | 3 | 2.0 | ~96 | >95 |
| One-Pot Synthesis | Furfural | Hydroxylammonium chloride, Zn, NH₄Cl | RT, then 60 | ~3.5 | Atmospheric | ~98 | >95 |
| From Furfuryl Alcohol | Furfuryl Alcohol | Raney Ni, NH₃ | 180 | 24 | 0.35 (NH₃) | ~79 | Not Specified |
| Biocatalytic Amination | Furfural | ω-Transaminase, Amine Donor | 30 | 0.5 - 24 | Atmospheric | >96 | >99 |
| Leuckart Reaction | Furfural | Formamide or Ammonium Formate | 120-180 | 6-25 | Atmospheric | Variable | Variable |
Experimental Protocols and Methodologies
Detailed experimental protocols are essential for the replication and adaptation of synthetic methods. Below are the procedures for the key routes discussed.
Catalytic Reductive Amination with Raney Nickel
This method is a widely used industrial process for the synthesis of this compound.[1]
Experimental Protocol:
-
A high-pressure reactor is charged with furfural, a solvent (e.g., 1,4-dioxane), an ammonia source (e.g., aqueous ammonia), and a commercial Raney Ni catalyst.[1]
-
The reactor is sealed and purged multiple times with nitrogen gas, followed by purges with hydrogen gas to ensure an inert atmosphere.
-
The reactor is then pressurized with hydrogen to the desired pressure (e.g., 2.0 MPa).[1]
-
The reaction mixture is heated to the target temperature (e.g., 130 °C) with vigorous stirring for a specified duration (e.g., 3 hours).[1]
-
After the reaction, the reactor is cooled, and the hydrogen pressure is carefully vented.
-
The catalyst is removed by filtration, and the this compound product is isolated and purified from the filtrate, typically by distillation.
One-Pot Synthesis via Reductive Amination of Furfuryloxime
This environmentally friendly method utilizes zinc metal in an aqueous medium, avoiding the need for high pressure and expensive catalysts.[2]
Experimental Protocol:
-
In a reaction vessel, furfural and hydroxylammonium chloride are mixed in water.
-
A solution of sodium carbonate in water is added dropwise to the mixture at room temperature, and the solution is stirred for approximately 3 hours to form furfuryloxime.[2]
-
The reaction mixture is then heated to 60 °C.
-
Water, zinc dust, ammonium chloride, and a catalytic amount of zinc chloride are added to the heated solution.[2]
-
The mixture is stirred vigorously for about 15 minutes.
-
After cooling, the reaction mixture is filtered to remove unreacted zinc and other solid byproducts. The resulting aqueous solution contains this compound, which can be extracted and purified.[2]
Synthesis from Furfuryl Alcohol
This route offers an alternative starting material for the synthesis of this compound, also employing a nickel catalyst.
Experimental Protocol:
-
Furfuryl alcohol, a solvent (e.g., THF), and Raney® Ni are placed in a high-pressure autoclave.
-
The autoclave is pressurized with ammonia to a specific pressure (e.g., 0.35 MPa).[3]
-
The reaction mixture is heated to a high temperature (e.g., 180 °C) and stirred for an extended period (e.g., 24 hours).[3]
-
Following the reaction, the autoclave is cooled, and the ammonia is vented.
-
The catalyst is filtered off, and the product is isolated from the solvent.
Biocatalytic Amination using ω-Transaminase
This green chemistry approach utilizes an enzyme to catalyze the amination of furfural, offering high selectivity and mild reaction conditions.
Experimental Protocol:
-
A buffered aqueous solution is prepared containing furfural, an amine donor (e.g., (S)-(-)-α-methylbenzylamine), and pyridoxal 5'-phosphate (PLP) cofactor.
-
The ω-transaminase enzyme is added to the solution.
-
The reaction is carried out at a mild temperature (e.g., 30 °C) with stirring for a duration ranging from 30 minutes to 24 hours, depending on the desired conversion.
-
The reaction can be quenched by heating.
-
The product, this compound, is then isolated and purified from the reaction mixture.
Leuckart Reaction
The Leuckart reaction is a classical method for the reductive amination of aldehydes and ketones using formamide or ammonium formate.
Experimental Protocol:
-
Furfural is heated with an excess of formamide or ammonium formate.[4]
-
The reaction is typically conducted at a high temperature, ranging from 120 °C to 180 °C, for several hours (6-25 hours).[4][5]
-
The initial product is the N-formyl derivative of this compound.
-
This intermediate is then hydrolyzed, usually by heating with an acid or a base, to yield the final this compound product.
Visualizing the Synthetic Pathways
To better understand the workflow and relationships between the different synthetic routes, the following diagrams are provided.
Caption: Workflow for comparing synthetic routes to this compound.
Caption: Overview of synthetic pathways to this compound.
Concluding Remarks
The synthesis of this compound can be achieved through various effective methods, each with its own set of operational parameters and outcomes. Catalytic reductive amination using catalysts like Raney Nickel offers high yields and is suitable for industrial-scale production but requires high pressure and temperature.[1] The one-pot synthesis using zinc is a greener alternative that operates under milder conditions and provides excellent yields.[2] The biocatalytic route stands out for its exceptional selectivity and mild, environmentally friendly conditions, though scalability may be a consideration.[6] The synthesis from furfuryl alcohol provides an alternative starting material, while the Leuckart reaction represents a classic, albeit sometimes lower-yielding, approach.
The choice of the most appropriate synthetic route will ultimately be guided by the specific requirements of the research or production goal, balancing factors such as yield, purity, cost, safety, and environmental impact. This guide provides the foundational data to aid in this critical decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. erowid.org [erowid.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Unlocking the Therapeutic Potential of Furfurylamine Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Among the myriad of scaffolds explored, furfurylamine derivatives have emerged as a promising class of compounds with diverse biological activities. This guide provides a comparative analysis of these derivatives, offering a valuable resource for advancing drug discovery efforts. By presenting key performance data, detailed experimental protocols, and illustrating relevant biological pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this compound-based compounds.
Comparative Efficacy of this compound Derivatives
The therapeutic efficacy of this compound derivatives spans a wide spectrum of applications, including anticancer, antimicrobial, and antioxidant activities. The following tables summarize the quantitative data from various studies, offering a comparative overview of their performance.
Anticancer Activity
The cytotoxic potential of this compound derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a critical metric for comparison.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Furfurylidene 4-piperidone analog 2a [1] | Human Leukemia (Molt-4) | - | 5-Fluorouracil | - |
| Furfurylidene 4-piperidone analog 2d [1] | Human Leukemia (Molt-4) | Significant cytotoxicity | 5-Fluorouracil | - |
| Furfurylidene 4-piperidone analog 3d [1] | Human Leukemia (Molt-4) | Significant cytotoxicity | 5-Fluorouracil | - |
| Furfurylidene 4-piperidone analog 2, 2a, 2d, 3d [1] | Human Leukemia | Equipotent | Doxorubicin | - |
| Indole-pyrazole derivative HD05 [2] | Leukemia | 78.76% inhibition at 10 µM | Imatinib | 9% inhibition at 10 µM |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Antimicrobial Activity
This compound derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for assessing their antimicrobial potency.
| Compound | Target Microorganism | MIC (µM) |
| Furfuryl alcohol [3] | Bacillus subtilis | 0.115 |
| Salmonella sp. | 0.115 | |
| Furfural [3] | Bacillus subtilis | 0.027 |
| Salmonella sp. | 0.029 | |
| Furoic acid [3] | Bacillus subtilis | 0.015 |
| Salmonella sp. | 0.009 | |
| 2(5H)-Furanone derivative F131 [4] | Staphylococcus aureus | 8 - 16 µg/mL |
| Candida albicans | 32 - 128 µg/mL |
Note: The activity of these compounds can vary significantly based on the specific microbial strain and the assay methodology used.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Include a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The lowest concentration of the compound that prevents visible growth of a microorganism is determined.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Compound Dilution: Perform serial dilutions of the this compound derivatives in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular mechanisms by which this compound derivatives exert their effects is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Potential Signaling Pathways Modulated by Furan Derivatives
Furan derivatives have been reported to modulate several key signaling pathways involved in cell proliferation and inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) pathways.[5]
References
- 1. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating Kinetic Models for Furfurylamine Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately predicting reaction kinetics is paramount for process optimization and safety. This guide provides an objective comparison of a semi-mechanistic kinetic model for the acid-catalyzed reactions of furfurylamine, supported by experimental data and detailed methodologies.
A comprehensive study on the acid-catalyzed formation of difurfuryldiamines from this compound and aldehydes has demonstrated that simple mixed nth-order kinetic models are insufficient to describe the complex reaction behavior.[1][2] This complexity arises from a two-step reaction mechanism and the presence of side reactions.[1][2] A more robust, semi-mechanistic reaction model has been proposed and validated, offering significantly better predictions of reactant, intermediate, and product concentrations over time.[1][2]
Comparative Kinetic Data
The following tables summarize the quantitative data from kinetic experiments conducted on the acid-catalyzed reaction of this compound with acetaldehyde. The data highlights the effects of temperature and acid concentration on reaction rates.
Table 1: Effect of Temperature on Reaction with Acetaldehyde
| Temperature (°C) | Initial [this compound] (M) | Initial [Acetaldehyde] (M) | Nominal Acid Conc. (M) | Time for ~50% this compound Conversion (min) |
| 30 | 1.17 | 0.585 | 4.5 | ~120 |
| 40 | 1.17 | 0.585 | 4.5 | ~45 |
| 50 | 1.17 | 0.585 | 4.5 | ~20 |
Data extracted from graphical representations in the cited literature.
Table 2: Effect of Acid Concentration on Reaction with Acetaldehyde at 40°C
| Nominal Acid Conc. (M) | Initial [this compound] (M) | Initial [Acetaldehyde] (M) | Temperature (°C) | Time for ~50% this compound Conversion (min) |
| 3.0 | 1.17 | 0.585 | 40 | ~90 |
| 4.5 | 1.17 | 0.585 | 40 | ~45 |
| 6.0 | 1.17 | 0.585 | 40 | ~25 |
Data extracted from graphical representations in the cited literature.
In contrast, the reductive amination of furfural to produce this compound over a Raney Ni catalyst shows different kinetic behavior. For instance, at 130°C and 2.0 MPa H2 in a 1,4-dioxane solvent, a furfural conversion of 100% and a this compound selectivity of 96.3% can be achieved in 3 hours.[3] The reaction is rapid, with a 99.3% conversion of furfural observed within the first 30 minutes, initially forming a Schiff base intermediate.[3]
Experimental Protocols
Acid-Catalyzed Condensation of this compound and Aldehydes[1][2]
A detailed experimental protocol for the kinetic studies of the acid-catalyzed reaction of this compound with aldehydes is outlined below.
1. Reagents and Equipment:
-
Reagents: this compound (purified by vacuum distillation), formaldehyde, acetaldehyde, hydrochloric acid, and methyl stearate (internal standard).
-
Equipment: A 50 mL, three-neck round-bottomed flask equipped with a polyethylene sampling tube, placed in a temperature-controlled water bath with magnetic stirring.
2. Procedure:
-
The required amount of this compound is weighed into the reaction flask and cooled in an ice water bath.
-
Hydrochloric acid of the desired concentration is added via a dropping funnel.
-
The reactor is sealed and allowed to equilibrate in the temperature-controlled water bath for at least 30 minutes.
-
The reaction is initiated by injecting a pre-weighed quantity of the aldehyde into the flask.
3. Analysis:
-
Samples of the reaction mixture are taken at various time intervals.
-
The concentrations of reactants, intermediates, and products are determined by gas chromatography (GC) using methyl stearate as an internal standard.
-
The GC method involves a specific temperature program: an initial temperature of 40°C for 1.5 minutes, followed by a ramp to 200°C at 30°C/min, and holding at 200°C.
-
Reaction intermediates and products are further characterized by ¹H-NMR, ¹³C-NMR, IR spectroscopy, and high-resolution mass spectrometry.
Reductive Amination of Furfural[3]
The synthesis of this compound via reductive amination of furfural over a Raney Ni catalyst followed this protocol:
1. Reaction Setup:
-
The reaction is carried out in a high-pressure reactor.
-
Reactants include furfural, ammonia (as the ammonia source), and Raney Ni catalyst in a solvent (e.g., 1,4-dioxane).
2. Optimized Reaction Conditions:
-
Molar ratio of n(furfural)/n(ammonia) = 1/2.
-
Reaction temperature: 130°C.
-
Hydrogen pressure: 2.0 MPa.
-
Reaction time: 3 hours.
Reaction Pathways and Model Validation
The inadequacy of simple kinetic models for the acid-catalyzed reaction of this compound is due to the multi-step nature of the reaction and competing side reactions.[1][2] A proposed reaction network is necessary to accurately model the system's behavior.[1]
The mathematical model derived from this network accurately predicts the concentration profiles of reactants, intermediates, and products over a range of experimental conditions.[1] The rate constants in this model show an exponential dependence on both the reciprocal of the absolute temperature and the acid concentration.[1][2] For the reaction with formaldehyde, the model's applicability is more limited due to a higher incidence of side reactions.[1][2]
For the reductive amination of furfural, the reaction proceeds through a Schiff base intermediate.
The kinetic data shows that the initial formation of the Schiff base is very rapid, followed by its hydrogenation to this compound.[3]
This comparative guide underscores the importance of selecting an appropriate kinetic model that reflects the underlying reaction mechanism. For complex reactions like the acid-catalyzed condensation of this compound, a semi-mechanistic approach provides superior predictive power compared to simplistic models. The provided experimental data and protocols offer a solid foundation for researchers to validate their own kinetic models for similar amine reactions.
References
A Guide to the Inter-laboratory Comparison of Furfurylamine Analysis
This guide provides a framework for conducting inter-laboratory comparisons of furfurylamine analysis, a critical process for ensuring data reliability and consistency among researchers, scientists, and drug development professionals. By establishing and verifying robust analytical methods, laboratories can confidently compare results and make informed decisions. This document outlines the performance characteristics of common analytical methods for this compound, presents detailed experimental protocols, and illustrates the workflow for establishing an inter-laboratory comparison study.
Comparative Performance of Analytical Methods
The accurate quantification of this compound is essential in various matrices, from pharmaceutical preparations to environmental samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most prevalent techniques for this analysis. An inter-laboratory study is designed to assess the proficiency of different laboratories in applying these methods.
The performance of participating laboratories is often evaluated based on several key validation parameters. While no public inter-laboratory comparison data for this compound is currently available, Table 1 provides a representative summary of the type of data that would be collected and compared in such a study. The values presented are hypothetical and serve to illustrate the format of comparison.
Table 1: Hypothetical Inter-laboratory Comparison Data for this compound Analysis
| Laboratory ID | Analytical Method | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (RSD%) | z-score |
| Lab 01 | HPLC-UV | 0.9992 | 0.05 | 0.15 | 98.5 | 2.1 | -0.5 |
| Lab 02 | HPLC-UV | 0.9989 | 0.06 | 0.20 | 101.2 | 2.8 | 0.8 |
| Lab 03 | GC-MS | 0.9995 | 0.02 | 0.07 | 99.3 | 1.8 | -0.1 |
| Lab 04 | HPLC-UV | 0.9975 | 0.10 | 0.30 | 95.4 | 3.5 | -1.5 |
| Lab 05 | GC-MS | 0.9998 | 0.01 | 0.05 | 102.5 | 1.5 | 1.2 |
| Lab 06 | HPLC-UV | 0.9985 | 0.07 | 0.22 | 97.1 | 3.1 | -1.1 |
Note: Data is for illustrative purposes only.
Experimental Protocols
Detailed and standardized methodologies are fundamental for reproducible and comparable analytical results. Below are protocols for the two primary methods used for this compound quantification.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of this compound in various samples, including in the presence of other compounds like furosemide.[1]
-
Instrumentation: An HPLC system equipped with a UV detector, such as an Agilent 1260 Infinity HPLC or equivalent.[2]
-
Column: A C18 reversed-phase column (e.g., Ace 5 C18, 150 x 4.6 mm) is commonly employed.[2]
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer solution is often used.[1] For example, a linear gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Injection Volume: 10 µL.[2]
-
Detection: UV detection at a wavelength of approximately 210 nm.[2]
-
Sample Preparation:
-
Dissolve the sample in a suitable diluent, such as a dilute hydrochloric acid solution.[1]
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
Filter the final solution through a 0.45 µm filter before injection.
-
-
Validation Parameters:
-
Linearity: Assessed by preparing a series of calibration standards over a concentration range relevant to the expected sample concentrations. A correlation coefficient (R²) of >0.99 is generally considered acceptable.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[1]
-
Accuracy (Recovery): Determined by spiking a blank matrix with a known concentration of this compound and calculating the percentage recovered. Recoveries in the range of 90-110% are often acceptable.
-
Precision (Repeatability): Assessed by analyzing multiple replicates of the same sample, with a relative standard deviation (RSD) of <5% being a common target.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for trace-level analysis of this compound.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is often preferred for trace analysis.
-
Temperature Program:
-
Initial oven temperature of 50°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 10°C/min.
-
Ramp to 250°C at a rate of 20°C/min and hold for 5 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Can be performed in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Sample Preparation:
-
As this compound is a polar compound, derivatization (e.g., acylation) may be necessary to improve its chromatographic behavior and thermal stability.
-
Alternatively, a headspace solid-phase microextraction (HS-SPME) technique can be employed for volatile analysis from the sample matrix.
-
-
Validation Parameters: Similar to HPLC, validation includes establishing linearity, LOD, LOQ, accuracy, and precision.
Inter-laboratory Comparison Workflow
An inter-laboratory comparison, or proficiency test, is a structured process to evaluate the performance of multiple laboratories.[3][4] The results help identify potential issues with analytical methods and provide an objective measure of a laboratory's competence.[5]
Workflow of a typical inter-laboratory comparison study.
The performance of each laboratory is often assessed using a z-score, which indicates how far a laboratory's result deviates from the consensus value.[6] A z-score between -2 and +2 is generally considered satisfactory.[7]
General Experimental Workflow for this compound Analysis
The following diagram illustrates a generalized workflow for the analysis of this compound, applicable to both HPLC and GC-MS methods.
References
- 1. CN110954629A - Control method for measuring content of furfuryl amine in furosemide - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. cmpt.ca [cmpt.ca]
- 5. archimer.ifremer.fr [archimer.ifremer.fr]
- 6. Technical Review: Interlaboratory Comparison Test [labsertchemical.com]
- 7. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
Safety Operating Guide
Proper Disposal of Furfurylamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. Furfurylamine, a versatile intermediate, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to proper disposal protocols is not only a matter of safety but also of regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This compound is a flammable liquid and vapor, and is harmful if swallowed or in contact with skin. It also causes severe skin burns and eye damage.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Appropriate protective gloves to prevent skin exposure.[2] |
| Eye Protection | Chemical safety goggles or a face shield.[3] |
| Clothing | Protective clothing, including a lab coat. Flame-retardant antistatic protective clothing is recommended.[4] |
| Respirator | Use in a well-ventilated area or under a chemical fume hood.[5][2] If ventilation is inadequate, a respirator may be necessary. |
All handling and disposal operations should be conducted in a well-ventilated area, away from heat, sparks, and open flames.[6][7] Use non-sparking tools and ensure that all equipment is properly grounded to prevent static discharge.[6]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste in compliance with all federal, state, and local regulations.[2][6][8]
-
Consult Regulations: Before proceeding, consult your institution's environmental health and safety (EHS) office and review local and national hazardous waste regulations.[2]
-
Waste Collection:
-
Engage a Licensed Professional: The disposal of this compound should be handled by a licensed professional waste disposal service.[5] These companies are equipped to manage the transportation and final treatment of hazardous chemical waste.
-
Preferred Disposal Method: The recommended method for the disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] This ensures the complete destruction of the chemical in an environmentally sound manner.
-
Disposal of Empty Containers: Empty containers that held this compound retain product residue and are considered hazardous.[1][7][8] They should be handled and disposed of in the same manner as the chemical itself. Do not reuse, cut, weld, or expose empty containers to heat or ignition sources.[2][7]
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[6]
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[6]
-
Contain the Spill: For liquid spills, absorb the material with a non-combustible, inert absorbent such as vermiculite, dry sand, or earth.[6][7][9]
-
Collect and Dispose: Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[6][7]
-
Decontaminate the Area: Once the spill has been cleaned up, decontaminate the area with a suitable cleaning agent and wash the area thoroughly.[6]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. lobachemie.com [lobachemie.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. nj.gov [nj.gov]
- 7. chempoint.com [chempoint.com]
- 8. fishersci.fi [fishersci.fi]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Furfurylamine
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Furfurylamine, tailored for research scientists and drug development professionals. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
This compound, a versatile intermediate in pharmaceutical synthesis, is also a flammable and corrosive chemical that demands rigorous safety measures. This guide offers procedural, step-by-step instructions to mitigate risks and ensure operational integrity.
Essential Safety Information at a Glance
A thorough understanding of this compound's properties is the foundation of safe handling. The following table summarizes key quantitative data for quick reference.
| Property | Value |
| CAS Number | 617-89-0[1] |
| Flash Point | 37°C (98.6°F)[2] |
| Autoignition Temperature | 350°C (662°F)[2] |
| UN Number | 2526[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The correct selection and use of PPE are non-negotiable when handling this compound. All personnel must be trained on proper donning and doffing procedures to prevent exposure.
Required PPE:
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[1]
-
Skin and Body Protection: A chemical-resistant, flame-retardant lab coat or a complete chemical suit is required.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are essential. Gloves must be inspected before each use and disposed of immediately after contamination.[1]
-
Footwear: Closed-toe shoes are required.[3]
Donning and Doffing Protocol
Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of accidents.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2]
-
The storage area should be designated for flammable liquids and be separate from incompatible materials such as oxidizing agents and acids.[4]
-
Ensure the container is tightly closed when not in use.[2]
2. Handling and Use:
-
All handling of this compound must be conducted within a certified chemical fume hood.[2]
-
Use non-sparking tools and equipment to prevent ignition.[5]
-
Ground and bond containers when transferring the liquid to prevent static discharge.[4]
-
Avoid inhalation of vapors and contact with skin and eyes.[1]
3. Disposal Plan:
-
Waste Collection: Collect all this compound waste, including contaminated consumables, in a designated, properly labeled, and sealed hazardous waste container.
-
Neutralization Protocol (for small laboratory spills and residual waste):
-
Important: This procedure should only be performed by trained personnel in a chemical fume hood.
-
Slowly add the this compound waste to a stirring solution of a weak acid, such as citric acid (1M solution), in an ice bath to control the exothermic reaction.
-
Monitor the pH of the solution. Continue adding the weak acid until the pH is between 6.0 and 8.0.
-
The neutralized solution can then be collected in a designated aqueous waste container.
-
-
Final Disposal: All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[6] Never pour this compound down the drain.
Emergency Procedures: Be Prepared
Immediate and appropriate action during an emergency is critical.
Spill Response:
In the event of a this compound spill, follow this protocol:
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
